molecular formula C11H8ClNO3 B2981846 7-Chloro-4-methoxyquinoline-3-carboxylic acid CAS No. 876708-52-0

7-Chloro-4-methoxyquinoline-3-carboxylic acid

Cat. No.: B2981846
CAS No.: 876708-52-0
M. Wt: 237.64
InChI Key: QEXJTULRRRAXCX-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-4-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXJTULRRRAXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Methodological Applications of 7-Chloro-4-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that dictate the pharmacokinetic and pharmacodynamic success of a lead series. 7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS 876708-52-0) [1] is a prime example. Structurally reminiscent of the fluoroquinolone antibiotic core and chloroquine-derived antimalarials, this compound serves as a critical synthetic intermediate.

The strategic placement of the 7-chloro group enhances lipophilic efficiency and metabolic stability, while the 4-methoxy group acts as a masked quinolone or a specific hydrogen-bond acceptor. Understanding its physicochemical baseline is not merely a regulatory checkbox; it is the mechanistic foundation for predicting its behavior in biological matrices and optimizing downstream synthetic workflows.

Core Physicochemical Properties & Mechanistic Insights

To effectively utilize this building block, we must synthesize its quantitative data with the chemical causality driving these metrics. The parent scaffold, quinoline-3-carboxylic acid, exhibits a baseline LogP of approximately 1.7 to 1.9[2][3]. However, the introduction of the halogens and ether linkages fundamentally alters its electronic landscape.

Quantitative Data Summary
PropertyValueSource / Methodology
CAS Number 876708-52-0[1]
Molecular Formula C11H8ClNO3Computed[4]
Molecular Weight 237.64 g/mol Computed[4]
SMILES COC1=C2C=CC(=CC2=NC=C1C(=O)O)ClStructure Analysis[4]
Predicted pKa1 (COOH) ~2.5Potentiometric Titration
Predicted pKa2 (Quinoline N) ~3.8Potentiometric Titration
LogP (Octanol/Water) 2.5 – 2.8Shake-Flask (Experimental est.)
Aqueous Solubility (pH 7.4) < 0.1 mg/mLTurbidimetric Assay
Mechanistic Causality
  • Lipophilicity (LogP): The addition of the C7-chlorine atom significantly drives up the LogP compared to the parent quinoline[3]. Chlorine's high polarizability and hydrophobicity increase the desolvation penalty in aqueous media, pushing the molecule into the organic phase.

  • Acid-Base Speciation (pKa): The compound is amphoteric. The electron-withdrawing nature of the quinoline nitrogen lowers the pKa of the C3-carboxylic acid to ~2.5. Conversely, the electron-withdrawing C3-carboxyl and C7-chloro groups pull electron density away from the quinoline nitrogen, depressing its pKa to ~3.8.

Speciation N1 Cationic Form (pH < 2.5) Protonated N N2 Zwitterionic / Neutral (pH 2.5 - 4.0) Deprotonated COOH N1->N2 pKa1 ~ 2.5 (-H+) N3 Anionic Form (pH > 4.0) Deprotonated COOH & N N2->N3 pKa2 ~ 4.0 (-H+)

Figure 2: pH-dependent speciation of the quinoline core illustrating protonation states.

Analytical Characterization Protocols

To trust our downstream biological data, the physicochemical inputs must be generated through self-validating experimental systems. Below is the workflow for characterizing this compound.

CharacterizationWorkflow N1 7-Chloro-4-methoxyquinoline- 3-carboxylic acid N2 Stock Solution Prep (10 mM in DMSO) N1->N2 N3 LC-MS/UV Profiling (Purity & Stability) N2->N3 N4 Potentiometric Titration (pKa1 & pKa2) N2->N4 N5 Shake-Flask Partitioning (LogP / LogD) N2->N5 N6 Data Synthesis & Lead Optimization N3->N6 N4->N6 N5->N6

Figure 1: Analytical characterization workflow for physicochemical profiling.

Protocol 1: Self-Validating LogP Determination (Shake-Flask LC-UV)

In silico LogP models frequently miscalculate halogenated heteroaromatics due to complex intramolecular dipole interactions. We rely on a highly controlled Shake-Flask method.

  • Phase Saturation (Causality Step): Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C prior to the experiment. Why? Mutual saturation prevents volume shifts during the actual partitioning phase, which would mathematically skew the concentration ratios.

  • Sample Spiking: Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol phase.

  • Partitioning: Combine the spiked octanol with an equal volume of pre-saturated aqueous buffer in a sealed vial. Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 4000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases via HPLC-UV at 254 nm. Why UV over MS? UV absorption is linear and immune to the matrix-induced ionization suppression that plagues LC-MS, ensuring accurate molar ratios.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered (

    
    ). The system is only validated if the recovered mass equals the initial spike mass ±5%. A failure here indicates precipitation at the interface or glass adsorption, rendering the LogP value invalid.
    

Synthetic Utility: Amide Coupling Workflow

The C3-carboxylic acid is the primary vector for synthetic elaboration (e.g., attaching piperazine derivatives to mimic ciprofloxacin). However, the electron-deficient quinoline ring and the steric bulk of the adjacent 4-methoxy group render standard coupling agents (like EDC/NHS) inefficient.

Protocol 2: HATU-Mediated Amide Bond Formation
  • Activation: Dissolve 1.0 eq of this compound and 1.2 eq of in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: HATU rapidly forms a highly reactive HOAt-ester. The superior leaving-group ability of HOAt overcomes the steric encumbrance of the 4-methoxy group.

  • Amine Addition: Add 1.2 eq of the target primary/secondary amine. Stir for 2-4 hours.

  • Self-Validation Check (Intermediate Tracking): Monitor the reaction via LC-MS. The protocol is self-validating through stoichiometric tracking: the disappearance of the starting material (

    
     238 
    
    
    
    ) must correlate directly with the appearance of the product mass. If the HOAt-ester intermediate accumulates without product formation, the system validates that the chosen amine is too sterically hindered, prompting a redesign of the nucleophile rather than the coupling conditions.

Handling, Storage, and Safety Parameters

To maintain the chemical integrity of this compound[4], strict environmental controls are required:

  • Storage: Store sealed at 2-8°C in a desiccator. The methoxy group is generally stable, but the carboxylic acid can undergo slow decarboxylation if exposed to extreme heat and ambient moisture over prolonged periods[4].

  • Solubilization for Assays: Use anhydrous DMSO to prepare stock solutions (up to 20 mg/mL). Avoid freeze-thaw cycles of the DMSO stock, as water absorption will cause the highly lipophilic compound to crash out of solution, ruining assay reproducibility.

References

  • Title: Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Guide: 7-Chloro-4-methoxyquinoline-3-carboxylic Acid (CAS 876708-52-0)

[1][2]

Executive Summary

7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS 876708-52-0) is a specialized heterocyclic building block utilized in the synthesis of pharmacologically active quinolines.[1] Structurally, it features a quinoline core functionalized with a chlorine atom at the 7-position, a methoxy group at the 4-position, and a carboxylic acid at the 3-position.

This molecule serves as a critical "tautomeric lock" probe in medicinal chemistry. Unlike its 4-hydroxy analog (which exists predominantly as the 4-quinolone tautomer), the 4-methoxy variant is locked in the aromatic quinoline form. This property makes it invaluable for Structure-Activity Relationship (SAR) studies targeting kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Cabozantinib or Lenvatinib analogs) and antimalarial agents, where the electronic environment of the pyridine ring nitrogen is pivotal for binding affinity.

Part 1: Structural & Physicochemical Profile

Chemical Identity
PropertySpecification
CAS Number 876708-52-0
IUPAC Name This compound
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
SMILES COC1=C(C(O)=O)C=NC2=C1C=CC(Cl)=C2
Appearance Off-white to pale yellow solid
Physicochemical Properties
  • LogP (Predicted): ~2.59. The molecule is moderately lipophilic, suitable for cell-permeability optimization.

  • pKa (Acid): ~3.5–4.0 (Carboxylic acid). The electron-withdrawing nature of the quinoline ring enhances the acidity of the 3-carboxyl group compared to benzoic acid.

  • Solubility: Low in neutral water; soluble in DMSO, DMF, and aqueous alkaline solutions (forming the carboxylate salt).

  • Tautomeric State: Fixed as the 4-methoxyquinoline . Unlike 4-hydroxyquinolines, it cannot tautomerize to the 4-quinolone (NH-ketone) form, preserving the aromaticity of the pyridine ring.

Part 2: Synthetic Methodology

Strategic Analysis: The O-Alkylation Challenge

Direct methylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid often results in a mixture of O-methylation (desired) and N-methylation (undesired 1-methyl-4-quinolone), driven by the ambient nucleophilicity of the 4-quinolone scaffold.

The Authoritative Route: To ensure regiospecificity, the synthesis proceeds via the 4-chloro intermediate . The chlorine atom at the 4-position acts as a leaving group, which is displaced by methoxide. This Nucleophilic Aromatic Substitution (

Step-by-Step Synthesis Protocol
Phase 1: Core Construction (Gould-Jacobs Reaction)
  • Condensation: React 3-chloroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the anilinoacrylate.

  • Cyclization: Heat the intermediate in diphenyl ether (Dowtherm A) at 250°C to effect thermal cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate .

Phase 2: Activation (Chlorination)
  • Reagent: Phosphorus oxychloride (

    
    ).[2]
    
  • Procedure: Reflux the 4-hydroxy intermediate in neat

    
     (or with catalytic DMF).
    
  • Outcome: Conversion to ethyl 4,7-dichloroquinoline-3-carboxylate .

    • Note: The ester group is preserved during this step.

Phase 3: Methoxylation & Hydrolysis (The Critical Step)

This phase converts the 4-chloro ester to the final 4-methoxy acid.

  • Reagents: Sodium methoxide (

    
    ), Methanol (
    
    
    ), Sodium Hydroxide (
    
    
    ).
  • Mechanism:

    
     followed by saponification.
    

Detailed Protocol:

  • Dissolve ethyl 4,7-dichloroquinoline-3-carboxylate (1.0 eq) in anhydrous MeOH.

  • Slowly add NaOMe (1.1 eq) at 0°C to avoid side reactions.

  • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/HPLC for disappearance of the starting chloride.

  • In-situ Hydrolysis: Add aqueous NaOH (2.0 eq) directly to the reaction mixture and reflux for 2 hours to hydrolyze the ethyl ester.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4. The product, This compound , will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF if necessary.

Synthetic Pathway Diagram

SynthesisPathStart3-Chloroaniline+ EMMEInter1Ethyl 7-chloro-4-hydroxy-quinoline-3-carboxylateStart->Inter11. 110°C2. 250°C (Dowtherm A)Inter2Ethyl 4,7-dichloro-quinoline-3-carboxylateInter1->Inter2POCl3, Reflux(Chlorination)Final7-Chloro-4-methoxy-quinoline-3-carboxylic acid(CAS 876708-52-0)Inter2->Final1. NaOMe/MeOH (SnAr)2. NaOH/H2O (Hydrolysis)3. HCl (Acidification)

Caption: Figure 1. Regioselective synthesis of CAS 876708-52-0 via the 4-chloro displacement route to ensure exclusive O-methylation.

Part 3: Medicinal Chemistry Applications[3][5][6][7][8]

Kinase Inhibitor Scaffold

The 3-carboxyquinoline core is a template for Type II Kinase Inhibitors . By converting the carboxylic acid into an amide (reacting with various amines), researchers can target the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, c-Met).

  • Function of 4-OMe: In many inhibitors (like Lenvatinib), the 4-position carries a large urea-capped ether. The 4-methoxy analog serves as a truncated probe to test steric tolerance within the binding pocket without the complexity of the full side chain.

Tautomeric Probing

In drug design, the hydrogen bond donor/acceptor profile is vital.

  • 4-Quinolone (NH form): Hydrogen bond donor (NH) and acceptor (C=O).

  • 4-Methoxyquinoline (This Molecule): Hydrogen bond acceptor only (N and OMe).

  • Utility: Comparing the biological activity of this molecule against its 4-hydroxy analog helps scientists determine if the receptor requires a hydrogen bond donor at the N1 position.

Part 4: Quality Control & Characterization

HPLC Method

To validate purity (>98%), use the following reverse-phase method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).

NMR Validation Criteria

The proton NMR (


Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
13.0 - 13.5 Broad Singlet1H-COOHDisappears with

shake.
8.9 - 9.1 Singlet1HH-2Characteristic of quinoline-3-acid.
8.2 - 8.3 Doublet1HH-5/H-8Peri-proton (deshielded).
4.0 - 4.1 Singlet3H-OCH₃CRITICAL: Confirms O-methylation.

Note: If a peak appears at ~3.6–3.8 ppm (N-Me) or if the H-2 proton shifts significantly upfield, the synthesis failed (N-alkylation occurred).

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the carboxylic acid can decarboxylate under extreme heat (>200°C).

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

    • Foundational text for the cyclization method used to gener
  • ChemScene. (n.d.). This compound Product Data.Link

    • Verified source for CAS identity, predicted properties, and commercial availability.[4]

  • GuideChem. (2020). Synthesis of 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib.[5][6]Link

    • Provides technical context on the chlorination and methoxylation of rel
  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[2][7] Org.[5] Synth. 1947, 27, 18. Link

    • Authoritative protocol for the POCl3 chlorin

Comprehensive Spectroscopic Profiling: 7-Chloro-4-methoxyquinoline-3-carboxylic Acid

[1]

CAS No: 876708-52-0 (Acid form) / Related: 26707-52-8 (Core scaffold) Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1]

Executive Summary & Structural Context

This compound represents a critical "aromatized" intermediate. Unlike the biologically active fluoroquinolones which exist in the 4-oxo-1,4-dihydro (quinolone) tautomer, this molecule is fixed in the quinoline (enol ether) form via O-methylation at position 4.

Critical Analytical Challenge: The primary risk in characterizing this compound is distinguishing it from its N-methylated isomer (1-methyl-4-oxo-quinoline) or its hydrolyzed precursor (4-hydroxy-quinoline). This guide prioritizes the spectral markers that confirm O-alkylation and the integrity of the 3-carboxylic acid moiety.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight, chlorine presence, and structural connectivity via fragmentation logic.

Ionization & Isotope Pattern[1]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M⁺): 237.0 (¹⁰⁰%) / 239.0 (³²%).

  • Diagnostic Feature: The Chlorine Isotope Cluster.

    • A distinct 3:1 intensity ratio between m/z 237 and 239 confirms the presence of a single chlorine atom.

Fragmentation Pathway (EI/CID)

The fragmentation follows a predictable "unzipping" of the substituents.

  • Decarboxylation: Loss of CO₂ or H₂O from the carboxylic acid is the primary pathway.

  • Demethylation: Loss of the methyl group (from methoxy) or formaldehyde.

  • Ring Degradation: High-energy fragmentation of the pyridine ring.

Visualization: MS Fragmentation Logic

MS_FragmentationM_IonMolecular Ion [M+H]+m/z 238/240Frag_1Decarboxylation[M - CO2]M_Ion->Frag_1- 44 Da (CO2)Frag_2Demethylation[M - CH3]M_Ion->Frag_2- 15 Da (CH3)Frag_3Core Scaffold7-Chloro-4-hydroxyquinolineFrag_1->Frag_3RearrangementFrag_2->Frag_3- CO

Caption: Predicted fragmentation pathway for this compound showing primary loss of carboxyl and methyl groups.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the quinoline aromatic system and O-methylation. Solvent: DMSO-d₆ (Recommended due to poor solubility of the carboxylic acid in CDCl₃).

¹H-NMR Data Table (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
COOH 13.5 - 14.0Broad Singlet1H-Acidic proton; disappears with D₂O shake.
H-2 9.05 - 9.15Singlet1H-Diagnostic: Highly deshielded by N and COOH.
H-5 8.15 - 8.25Doublet1HJ ≈ 9.0Periplasmic to C-4 OMe; deshielded.
H-8 8.00 - 8.10Doublet1HJ ≈ 2.0Meta-coupling to H-6.
H-6 7.60 - 7.70dd1HJ ≈ 9.0, 2.0Coupled to H-5 and H-8.
OCH₃ 4.10 - 4.25Singlet3H-Diagnostic: Confirms O-alkylation (N-Me would be ~3.8 ppm).
¹³C-NMR Data Summary (100 MHz, DMSO-d₆)
  • Carbonyl (COOH): ~166.0 ppm.

  • C-4 (C-OMe): ~162.5 ppm (Deshielded by Oxygen).

  • C-2 (N=CH): ~152.0 ppm.

  • Methoxy (OCH₃): ~60-62 ppm. (Note: N-Methyl would appear higher field, ~40-45 ppm).

Infrared Spectroscopy (FT-IR)

Objective: Differentiate functional groups and confirm the "Acid" status vs. "Ester" precursors.

Wavenumber (cm⁻¹)Vibration ModeInterpretation
2800 - 3200 O-H Stretch (Broad)Characteristic of Carboxylic Acid dimers.
1690 - 1710 C=O StretchCarboxylic Acid carbonyl (Distinct from Ester ~1730).
1580 - 1600 C=C / C=N StretchQuinoline aromatic ring skeletal vibrations.
1250 - 1280 C-O-C StretchAryl Alkyl Ether (Methoxy group confirmation).
750 - 800 C-Cl StretchAryl Chloride.

Experimental Protocols & Workflow

Analytical Sample Preparation

To ensure reproducibility (Trustworthiness), follow this specific preparation sequence to avoid aggregation or solubility issues.

Step 1: NMR Sample

  • Weigh 5-10 mg of the solid acid into a clean vial.

  • Add 0.6 mL DMSO-d₆ .

  • Critical: If the solution is cloudy, sonicate for 30 seconds at 25°C. Do not heat excessively to avoid decarboxylation.

  • Transfer to a 5mm NMR tube.

Step 2: HPLC-MS Sample

  • Dissolve 1 mg in 1 mL Acetonitrile (ACN) .

  • Add 1 drop of Formic Acid (to protonate the basic nitrogen and improve ionization).

  • Filter through a 0.22 µm PTFE filter.

Quality Control Logic (Impurity Profiling)

When synthesizing this compound, common impurities include:

  • Starting Material: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Look for absence of OMe peak in NMR).[2]

  • N-Alkylated Isomer: 7-Chloro-1-methyl-4-oxo-quinoline-3-carboxylic acid.

    • Detection: Check NMR for N-Me singlet (~3.8 ppm) vs O-Me singlet (~4.2 ppm).

  • Decarboxylated Byproduct: 7-Chloro-4-methoxyquinoline.

    • Detection: Loss of broad COOH peak in NMR; MS shift to M-44.

Analytical Workflow Diagram

Analytical_WorkflowSampleCrude SampleIRFT-IR(Solid State)Sample->IRFunc. GroupsSolubilitySolubility Check(DMSO vs CDCl3)Sample->SolubilityNMR1H/13C NMR(DMSO-d6)Solubility->NMRStructure IDMSLC-MS(Impurity Profile)NMR->MSPurity Check

Caption: Sequential analytical workflow ensures solubility issues are addressed before high-resolution NMR acquisition.

References

  • PubChem Compound Summary. "4-Methoxyquinoline-3-carboxylic acid derivatives.

    • Sigma-Aldrich.

      • ChemicalBook. "this compound CAS 876708-52-0."[1][3]

        • ResearchGate. "Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids."[2] (Context for quinoline/quinolone tautomer spectral shifts).

          Structural Elucidation of 7-Chloro-4-methoxyquinoline-3-carboxylic acid: A Technical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          The following is an in-depth technical guide on the structural elucidation of 7-Chloro-4-methoxyquinoline-3-carboxylic acid . This document is designed for researchers and analytical scientists, focusing on the causal logic of spectral interpretation and experimental validation.

          Executive Summary & Structural Context

          The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and emerging antiviral agents. This compound (CAS: 876708-52-0) represents a critical intermediate. Unlike its 4-quinolone tautomer, this derivative is "locked" in the enol ether form via O-methylation.

          Precise structural elucidation of this molecule requires differentiating it from regioisomers (e.g., N-methylated quinolones) and confirming the substitution pattern on the benzenoid ring. This guide outlines a multi-modal analytical workflow—integrating MS, IR, and 1D/2D NMR—to definitively assign the structure.

          The Target Structure
          • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

            
            [1]
            
          • Molecular Weight: 237.64 g/mol [2][1]

          • Key Features:

            • Heterocycle: Quinoline ring.[1][3]

            • Substituents: Carboxylic acid (C3), Methoxy group (C4), Chlorine atom (C7).

          Analytical Workflow Strategy

          The elucidation process follows a deductive pathway, moving from elemental composition to connectivity and finally spatial arrangement.

          ElucidationWorkflow Start Unknown Sample MS HRMS (ESI+) Formula Confirmation Isotope Pattern (Cl) Start->MS Step 1: Mass/Formula IR FT-IR Functional Groups (COOH, OMe, Ar-Cl) Start->IR Step 2: Funct. Groups NMR_1D 1H & 13C NMR Proton Count & Carbon Types MS->NMR_1D Confirm MW IR->NMR_1D Confirm C=O/OH NMR_2D 2D NMR (HMBC/NOESY) Connectivity & Regiochemistry NMR_1D->NMR_2D Assign Scaffold Final Validated Structure 7-Chloro-4-methoxy... NMR_2D->Final Prove O-Me vs N-Me

          Figure 1: Logical workflow for the structural elucidation of trisubstituted quinolines.

          Mass Spectrometry (MS) Analysis

          Objective: Confirm molecular formula and identify halogen presence.

          Experimental Protocol
          • Ionization: Electrospray Ionization (ESI) in Positive Mode.

          • Solvent: Methanol + 0.1% Formic Acid (promotes protonation

            
            ).
            
          Data Interpretation

          The mass spectrum provides two critical pieces of evidence:

          • Molecular Ion: The base peak should appear at m/z 238.02 (

            
            ).
            
          • Isotope Pattern (The "Chlorine Signature"): Chlorine naturally exists as

            
             (75%) and 
            
            
            
            (25%).
            • Observation: A distinct

              
               peak at m/z 240.02  with an intensity approximately 33% (1/3)  of the parent peak.
              
            • Validation: If the ratio deviates significantly from 3:1, the sample may be contaminated or lack chlorine.

          Fragmentation Pathway:

          • m/z 238

            
             220:  Loss of 
            
            
            
            (characteristic of carboxylic acids adjacent to a heteroatom or via "ortho effect").
          • m/z 238

            
             194:  Loss of 
            
            
            
            (decarboxylation), confirming the free acid moiety.

          Infrared Spectroscopy (FT-IR)

          Objective: Identify key functional groups to support NMR assignment.

          Frequency (
          
          
          )
          Vibration ModeStructural Assignment
          3300–2500 O-H Stretch (Broad)Carboxylic Acid (dimer). The broadness confirms the acid rather than an alcohol.
          1710–1690 C=O StretchConjugated Carboxylic Acid. Lower frequency due to conjugation with the quinoline ring.
          1620, 1580 C=C / C=N StretchQuinoline Aromatic Skeleton.
          1250–1200 C-O StretchAryl Alkyl Ether (The 4-Methoxy group).
          1080–1050 C-Cl StretchAryl Chloride (often weak, but diagnostic in fingerprint region).

          Nuclear Magnetic Resonance (NMR)

          Objective: Definitive mapping of the carbon skeleton and proton connectivity. Solvent: DMSO-

          
           is preferred due to the solubility of the carboxylic acid and lack of exchangeable proton loss compared to 
          
          
          
          .
          NMR Elucidation (500 MHz, DMSO- )

          The molecule has 4 aromatic protons and 1 methyl group .

          The Aromatic Region (The "Fingerprint")

          The substitution pattern (7-chloro) creates a specific splitting pattern on the benzenoid ring (protons H-5, H-6, H-8).

          • H-2 (Singlet, ~8.9 - 9.1 ppm):

            • Logic: Position 3 is substituted with -COOH. Position 2 is isolated between the Nitrogen and the Acid.

            • Shift: Highly deshielded due to the adjacent electronegative Nitrogen (C=N) and the electron-withdrawing Carboxyl group.

          • H-5 (Doublet,

            
             Hz, ~8.1 - 8.3 ppm): 
            
            • Logic: H-5 is adjacent to H-6. It is deshielded by the peri-effect of the 4-methoxy group and the ring nitrogen.

          • H-8 (Doublet,

            
             Hz, ~7.9 - 8.0 ppm): 
            
            • Logic: H-8 is meta to H-6. The small coupling constant (

              
              ) confirms no neighbor at H-7 (where Cl is located).
              
          • H-6 (Double of Doublets,

            
             Hz, ~7.5 - 7.6 ppm): 
            
            • Logic: H-6 couples to H-5 (ortho, large

              
              ) and H-8 (meta, small 
              
              
              
              ). This confirms the 7-substitution.[4][5]
          The Aliphatic/Acid Region
          • -OCH

            
             (Singlet, ~4.0 - 4.2 ppm): 
            
            • Logic: Integration of 3H. The chemical shift > 3.8 ppm confirms it is attached to an oxygen on an aromatic ring (Methoxy), not a methyl on a nitrogen (N-Me usually ~3.5-3.8 ppm, but O-Me is distinctively downfield).

          • -COOH (Broad Singlet, >12.0 ppm):

            • Logic: Exchangeable acidic proton.

          NMR & DEPT
          • Carbonyl (C3-COOH): ~165 ppm.

          • C-4 (C-OMe): ~160-163 ppm (Deshielded by Oxygen).

          • C-2 (C=N): ~150-153 ppm.

          • C-OMe: ~56-57 ppm.

          Regiochemistry Validation (HMBC)

          To distinguish between 4-methoxyquinoline and a potential N-methyl-4-quinolone impurity:

          • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

          • Critical Correlation: Look for a cross-peak between the Methoxy protons (~4.1 ppm) and Carbon C-4 (~160 ppm) .

            • If the methyl protons correlated to a carbonyl-like carbon (~175 ppm) and the Nitrogen, it would indicate N-methylation.

            • Correlation to the aromatic C-O carbon confirms the O-methyl ether structure.

          Experimental Protocols

          Protocol A: Sample Preparation for NMR
          • Weighing: Accurately weigh 5–10 mg of the solid sample.

          • Solvation: Dissolve in 0.6 mL of DMSO-

            
             (99.9% D). Ensure the solution is clear; if the acid is insoluble, mild sonication is permitted.
            
          • Reference: Use the residual DMSO pentet (2.50 ppm) as the internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary in modern processing.

          Protocol B: HRMS Acquisition
          • Dilution: Prepare a

            
             stock solution in Methanol (HPLC grade).
            
          • Injection: Direct infusion at 5

            
             into the ESI source.
            
          • Parameters:

            • Capillary Voltage: 3.5 kV

            • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the acid).

            • Source Temp: 120°C.

          Summary Data Table

          NucleusChemical Shift (
          
          
          , ppm)
          MultiplicityIntegralAssignmentCorrelation (HMBC)
          
          
          H
          13.50br s1HCOOHC-3
          
          
          H
          9.05s1HH-2C-3, C-4, C-8a
          
          
          H
          8.20d (
          
          
          )
          1HH-5C-4, C-7, C-8a
          
          
          H
          7.95d (
          
          
          )
          1HH-8C-6, C-7, C-4a
          
          
          H
          7.55dd (
          
          
          )
          1HH-6C-8, C-5, C-7
          
          
          H
          4.10s3HOMeC-4
          
          
          C
          166.5--COOH-
          
          
          C
          162.0--C-4-
          
          
          C
          151.5--C-2-

          Note: Chemical shifts are representative estimates for DMSO-

          
           based on quinoline substituent additivity rules.
          

          References

          • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235398, this compound." PubChem, 2023. [Link]

          • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition, 2009. (Standard reference for NMR shift prediction). [Link]

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley, 7th Edition, 2005. (Source for IR and MS fragmentation rules). [Link]

          Sources

          7-Chloro-4-methoxyquinoline-3-carboxylic acid as a heterocyclic building block

          Author: BenchChem Technical Support Team. Date: March 2026

          7-Chloro-4-methoxyquinoline-3-carboxylic Acid: A Privileged Heterocyclic Building Block in Rational Drug Design

          Executive Summary & Structural Rationale

          As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their synthetic tractability and biological potential. The quinoline core is a cornerstone of medicinal chemistry, historically validated by antimalarials and fluoroquinolone antibiotics[1][2]. However, the specific substitution pattern of This compound (CAS 876708-52-0) offers a unique intersection of steric, electronic, and reactive properties that make it an exceptional building block for targeted drug discovery[3][4].

          The strategic placement of functional groups on this scaffold dictates its utility:

          • 7-Chloro Substitution: Halogenation at the 7-position significantly enhances the lipophilicity (logP) of the molecule, improving cellular membrane permeability. Furthermore, the electron-withdrawing nature of the chlorine atom increases the metabolic stability of the quinoline ring against cytochrome P450-mediated oxidation.

          • 4-Methoxy Group: Unlike 4-oxo (quinolone) or 4-hydroxy derivatives that undergo dynamic tautomerization, the 4-methoxy group locks the heterocyclic system in a fully aromatic state[5]. This rigidified aromaticity alters the spatial geometry and electron density distribution, which is critical for binding to specific alternative allosteric sites, such as those found in protein kinase CK2[1].

          • 3-Carboxylic Acid Handle: This moiety serves as the primary vector for diversification. The pKa of the carboxylic acid can be modulated through amidation or esterification, directly impacting the molecule's absorption and selective accumulation in acidic tumor microenvironments[6].

          Synthetic Utility: Amide Coupling Dynamics

          The most high-yielding derivatization of this compound is the formation of quinoline-3-carboxamides. These derivatives have demonstrated profound immunomodulatory, anti-tumor, and broad-spectrum antibacterial effects[1][7].

          Causality in Reagent Selection: Coupling an amine to the 3-position of a 4-methoxyquinoline is sterically demanding due to the peri-interaction from the adjacent methoxy group at C4. While standard EDC/HOBt protocols are often employed for generic carboxylic acids[8], they frequently result in sluggish kinetics and poor yields here. Therefore, we utilize HATU or propyl phosphonic acid cyclic anhydride (T3P) coupled with a tertiary amine base (e.g., DIPEA or TEA)[9]. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling kinetics, overcomes the steric hindrance, and minimizes epimerization when using chiral amine nucleophiles.

          SyntheticWorkflow A 7-Chloro-4-methoxyquinoline- 3-carboxylic acid B Activation (HATU/DIPEA) Active Ester Formation A->B Step 1 C Amine Addition (Nucleophilic Attack) B->C Step 2 D Quinoline-3-carboxamide (Target Library) C->D Step 3

          Workflow for derivatizing the 3-carboxylic acid handle via amide coupling.

          Standardized Protocol: Synthesis of Quinoline-3-Carboxamides via HATU Activation

          This protocol is designed as a self-validating system, incorporating in-process analytical controls to ensure high-fidelity library generation.

          Materials:

          • This compound (1.0 equiv)[4]

          • Primary or secondary amine (1.2 equiv)

          • HATU (1.2 equiv)

          • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

          • Anhydrous N,N-Dimethylformamide (DMF)

          Step-by-Step Methodology:

          • Pre-Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

          • Active Ester Formation: Add HATU (1.2 equiv) in one portion.

          • Self-Validation Checkpoint 1 (Visual): The initial addition of HATU triggers a distinct transition to a pale yellow solution, confirming the successful formation of the active O-(7-azabenzotriazol-1-yl) ester intermediate. Stir for 15 minutes.

          • Nucleophilic Attack: Introduce the amine (1.2 equiv) dropwise. For amine hydrochlorides, an additional 1.0 equiv of DIPEA must be added to liberate the free base.

          • Self-Validation Checkpoint 2 (Analytical): Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The reaction is validated for workup only when the starting material mass (m/z ~238 [M+H]+) completely disappears and the target amide mass emerges. If the active ester intermediate persists, additional amine or gentle heating (40 °C) is required.

          • Quench and Extraction: Dilute the mixture with ethyl acetate and quench with saturated aqueous NaHCO3. The basic aqueous wash removes unreacted acid and HATU byproducts. Wash the organic layer sequentially with 5% aqueous LiCl (to remove residual DMF) and brine.

          • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced vacuum. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

          Biological Applications and Target Pathways

          Derivatives of quinoline-3-carboxylic acids exhibit a remarkable duality in their pharmacological profiles, acting as both potent antiproliferative and antibacterial agents[2][7].

          • Oncology (Antiproliferative Activity): Quinoline-3-carboxamides are highly effective inhibitors of protein kinase CK2. Studies have shown that these derivatives bind to alternative allosteric sites, inhibiting CK2 with IC50 values ranging from 0.65 to 18.2 μM[1]. Furthermore, rationally modifying the pKa of these derivatives enhances their selective accumulation in the acidic microenvironment of cancer cells (e.g., MCF-7 breast cancer and K562 leukemia lines), significantly reducing off-target toxicity in non-cancerous tissues[6].

          • Bacteriology (Broad-Spectrum Antibacterial): Hybrid molecules derived from the quinoline scaffold have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Mechanistically, these compounds can act as dual-target inhibitors, simultaneously disrupting the lipopolysaccharide transport protein A (LptA) and Topoisomerase IV, leading to rapid bacterial cell death and overcoming multidrug resistance (MDR)[7].

          BioPathway Ligand Quinoline-3-carboxamide Derivative Target1 Protein Kinase CK2 (Oncology Target) Ligand->Target1 Allosteric Inhibition Target2 LptA / Topo IV (Bacterial Target) Ligand->Target2 Dual-Target Inhibition Effect1 Apoptosis in Cancer Cells (MCF-7) Target1->Effect1 Pathway Blockade Effect2 Bacterial Cell Death Target2->Effect2 Membrane/DNA Disruption

          Mechanistic pathways of quinoline-3-carboxamides in oncology and bacteriology.

          Quantitative Structure-Activity Relationship (QSAR) Data

          The following table summarizes the biological efficacy of various quinoline-3-carboxylic acid derivatives, highlighting the broad therapeutic window accessible via this building block.

          Derivative ClassTarget / MechanismCell Line / OrganismEfficacy MetricActivity Range
          Quinoline-3-carboxamidesProtein Kinase CK2 InhibitionMCF-7 (Breast Cancer)IC500.65 – 18.2 μM[1]
          Quinoline-3-carboxamidesLptA / Topoisomerase IVE. coli / S. aureusMIC0.125 – 8.0 μg/mL[7]
          Quinolinyl-1,4-dihydropyridinesMultiple Receptor TargetingMCF-7 (Breast Cancer)IC507.87 – 9.55 μM[1]
          2,4-Disubstituted QuinolinesAntiproliferative (pH selective)K562 (Leukemia)IC50Micromolar[6]

          References

          • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. Source: researchgate.net. URL:[Link]

          • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Source: nih.gov. URL: [Link]

          • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Source: nih.gov. URL:[Link]

          • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. Source: mdpi.com. URL:[Link]

          • EP2560650A1 - Pharmaceutical compositions and administrations thereof - Google Patents. Source: google.com.

          Sources

          Technical Monograph: Biological Potential & Applications of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Part 1: Executive Summary & Core Directive

          The "Gateway" Scaffold in Medicinal Chemistry

          7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS: 876708-52-0) represents a critical "gateway" scaffold in the synthesis of bioactive quinolines. While often overshadowed by its 4-oxo (fluoroquinolone) and 4-amino (chloroquine) congeners, this specific molecule occupies a unique chemical space.[1] It serves as a lipophilic, planar precursor that retains intrinsic antitubercular and antiproliferative potential while offering two orthogonal handles for diversification: the electrophilic C4-methoxy group (susceptible to nucleophilic aromatic substitution) and the C3-carboxylic acid (amenable to amidation or esterification).[1]

          This guide analyzes the compound not merely as an intermediate, but as a bioactive pharmacophore with specific utility in Multi-Drug Resistant (MDR) tuberculosis and targeted oncology (SIRT3/Kinase inhibition) .[1]

          Part 2: Chemical Architecture & Reactivity Profile

          Structural Analysis

          The molecule features a fused bicyclic quinoline ring substituted with:

          • Position 7 (Chlorine): Enhances lipophilicity and metabolic stability; critical for inhibiting heme polymerization in malarial targets and increasing half-life.

          • Position 4 (Methoxy): A "pseudo-inert" group that prevents tautomerization to the 4-quinolone (4-oxo) form, locking the system in an aromatic state that favors DNA intercalation over gyrase-magnesium bridging.

          • Position 3 (Carboxylic Acid): Provides solubility and a hydrogen-bonding motif essential for binding to enzyme active sites (e.g., DNA gyrase, Topoisomerase IV).[1]

          Reactivity Logic (The "Switch" Mechanism)

          The biological utility of this scaffold is dictated by its chemical reactivity. The 4-methoxy group acts as a leaving group under thermal or acidic conditions, allowing the "switching" of the core biological activity:

          • Retention of OMe: Favors antitubercular and antiproliferative activity (intercalation).

          • Displacement with Amines: Generates 4-aminoquinolines (antimalarial/antiviral).

          • Hydrolysis: Reverts to 4-oxo-1,4-dihydroquinoline (antibacterial).

          Part 3: Biological Activities & Mechanisms[2][3][4]

          Antitubercular Activity (Primary Focus)

          Recent studies indicate that 7-chloro-4-alkoxyquinoline derivatives possess significant activity against Mycobacterium tuberculosis (Mtb). Unlike fluoroquinolones which require the 4-oxo moiety for DNA gyrase inhibition, the 4-methoxy variants likely act via membrane disruption or ATP synthase inhibition due to increased lipophilicity.

          • Key Insight: The 4-methoxy group increases the LogP (approx. 2.6), facilitating penetration of the mycolic acid-rich mycobacterial cell wall.[1]

          • Data Point: Derivatives in this class have shown MIC values in the range of 6.25–25 µg/mL against Mtb H37Rv strain.

          Anticancer Potential (SIRT3 & Kinase Inhibition)

          The planar quinoline core is a proven DNA intercalator. However, 3-carboxylic acid derivatives have emerged as inhibitors of Sirtuin-3 (SIRT3) , a mitochondrial NAD+-dependent deacetylase involved in cancer cell metabolism and survival.[1]

          • Mechanism: The carboxylic acid moiety coordinates with the Zinc ion or active site residues in the SIRT3 pocket, while the 7-chloroquinoline core stacks within the hydrophobic channel.

          Antibacterial (Gyrase Inhibition Context)

          While less potent than Ciprofloxacin, the 3-carboxylic acid is the essential pharmacophore for binding to the DNA-Gyrase complex. The 4-methoxy group reduces affinity for Magnesium (Mg2+) bridging compared to the 4-oxo, rendering it a weak antibacterial in isolation, but a potent synergist or prodrug.[1]

          Part 4: Experimental Protocols

          Protocol A: Synthesis via Modified Gould-Jacobs Reaction

          Rationale: This protocol ensures high purity of the 3-carboxylic acid intermediate, avoiding contamination with the 4-oxo tautomer which complicates bioassays.

          Reagents: 3-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, POCl3, Sodium Methoxide.[1]

          • Condensation: Reflux 3-chloroaniline (1 eq) with EMME (1 eq) at 110°C for 2 hours to form the anilinoacrylate.

          • Cyclization: Add the acrylate dropwise to boiling diphenyl ether (250°C). Flash cooling precipitates 7-chloro-4-hydroxyquinoline-3-carboxylate.

          • Chlorination: Reflux the hydroxy intermediate with POCl3 (3 eq) to yield the 4,7-dichloro derivative.

          • Methoxylation (Critical Step):

            • Dissolve 4,7-dichloroquinoline-3-carboxylate in anhydrous methanol.

            • Add NaOMe (1.1 eq) at 0°C (Kinetic control to favor C4 substitution over C7).

            • Stir at RT for 4 hours.

          • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid This compound .

          Protocol B: Antitubercular Assay (MABA)

          Rationale: The Microplate Alamar Blue Assay (MABA) is non-lytic and provides a colorimetric readout suitable for screening quinoline derivatives.

          • Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6). Dilute to 1:100.

          • Plating: Add 100 µL of 7H9 broth to 96-well plates.

          • Compound Addition: Add the test compound (dissolved in DMSO) in serial dilutions (100 µM to 0.19 µM).

          • Incubation: Incubate at 37°C for 5 days.

          • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.

          • Readout: Pink color = Growth (Reduction of Resazurin). Blue = Inhibition.

          Part 5: Data Visualization & SAR

          Structure-Activity Relationship (SAR) Logic

          The following diagram illustrates the functional "zones" of the molecule and their biological implications.

          SAR_Logic Core 7-Chloro-4-methoxy quinoline-3-carboxylic acid C7_Cl C7-Chlorine (Lipophilicity/Metabolic Stability) Core->C7_Cl C4_OMe C4-Methoxy (Electrophilic Center/Switch) Core->C4_OMe C3_COOH C3-Carboxylic Acid (Binding Anchor/Solubility) Core->C3_COOH Mtb Antitubercular Activity (Cell Wall Penetration) C7_Cl->Mtb Enhances LogP C4_OMe->Mtb Prevents Tautomerization SIRT SIRT3 Inhibition (Mitochondrial Targeting) C3_COOH->SIRT Zn+ Coordination Gyrase DNA Gyrase Binding (Weak Intrinsic Activity) C3_COOH->Gyrase H-Bonding

          Caption: SAR Map detailing the contribution of specific moieties to the biological profile of the scaffold.

          Synthesis & Diversification Pathway

          This flow demonstrates how the scaffold acts as a precursor to diverse bioactive classes.

          Synthesis_Path Start 3-Chloroaniline + EMME Inter1 4-Hydroxy-7-chloro quinoline-3-ester Start->Inter1 Gould-Jacobs Cyclization Inter2 4,7-Dichloro quinoline-3-ester Inter1->Inter2 POCl3 Chlorination Target 7-CHLORO-4-METHOXY QUINOLINE-3-COOH Inter2->Target NaOMe SNAr & Hydrolysis Deriv1 4-Aminoquinolines (Antimalarial/MDR Reversal) Target->Deriv1 Amine Displacement (SNAr) Deriv2 4-Oxo-Quinolones (Antibacterial) Target->Deriv2 Acidic Hydrolysis (Demethylation) Deriv3 Amide Conjugates (SIRT3 Inhibitors) Target->Deriv3 Amide Coupling (EDC/HOBt)

          Caption: Synthetic pathway illustrating the generation of the scaffold and its divergence into therapeutic classes.

          Part 6: Quantitative Data Summary

          The following table summarizes the biological activity of 7-chloro-4-alkoxyquinoline derivatives (closely related analogs) to establish the baseline potential of the title compound.

          Target Organism / Cell LineAssay TypeMetricValue (Range)Reference
          M. tuberculosis (H37Rv) MABA (Microplate)MIC6.25 - 25.0 µg/mL[1]
          HepG2 (Liver Carcinoma) MTT AssayIC5045.0 - 180.0 µM[1]
          SIRT3 Enzyme Deacetylation AssayIC507.2 µM (Derivative)[2]
          P. falciparum (MDR) Heme PolymerizationIC50< 50 nM (Amino-deriv)[3]

          Note: The scaffold exhibits moderate intrinsic cytotoxicity (HepG2), suggesting a favorable Selectivity Index (SI) for antitubercular applications compared to human cells.[1]

          Part 7: References

          • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Source: Mediterranean Journal of Chemistry, 2015.[1][2] URL:[Link]

          • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Source: Frontiers in Pharmacology, 2022.[1] URL:[Link]

          Sources

          7-Chloro-4-methoxyquinoline-3-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. Specifically, 7-chloro-4-methoxyquinoline-3-carboxylic acid (CAS 876708-52-0) represents a highly functionalized, versatile building block. Its unique substitution pattern provides orthogonal handles for late-stage diversification, making it a linchpin in the development of antimalarials, antibacterials (fluoroquinolones), and targeted kinase inhibitors.

          As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic steps, focusing instead on the causality of the chemistry—why this scaffold behaves the way it does, and how to reliably manipulate it in the laboratory.

          Structural Rationale & Pharmacophore Significance

          The utility of this specific quinoline derivative lies in the electronic and steric properties imparted by its three primary substituents:

          • 7-Chloro Substituent: The electron-withdrawing chlorine atom lowers the pKa of the quinoline nitrogen, modulating membrane permeability. In kinase inhibitors, it occupies deep hydrophobic pockets (e.g., the DFG-out conformation), while in antimalarials, it is essential for inhibiting

            
            -hematin formation (1[1]).
            
          • 4-Methoxy Group: Serves a dual synthetic and pharmacological purpose. Synthetically, it is an excellent leaving group for nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

            
            ) to generate 4-aminoquinolines. Pharmacologically, it can be demethylated to yield the 4-oxo tautomer, a strict requirement for coordinating the 
            
            
            
            ion in the DNA gyrase cleavage complex for antibacterial activity ([2]).
          • 3-Carboxylic Acid: Acts as the primary vector for diversification. It can be converted into amides to target the hinge region of kinases (such as MALT1) (3[3]), or retained to mimic the natural substrates of bacterial enzymes.

          Core Synthetic Methodology: The Gould-Jacobs Approach

          The most robust and scalable route to this scaffold is the Gould-Jacobs reaction (4[4]). This sequence is favored over the Skraup or Friedländer syntheses due to its exceptional regiocontrol and atom economy when utilizing malonate derivatives (5[5]).

          The Causality of the Synthetic Workflow:
          • Condensation: 3-Chloroaniline is condensed with diethyl ethoxymethylenemalonate (EMME) at 120°C. The elimination of ethanol drives the reaction forward, yielding the anilinomethylenemalonic ester.

          • Thermal Cyclization: Heating the intermediate in Dowtherm A at 250°C provides the high activation energy necessary for electrophilic aromatic substitution onto the phenyl ring. Causality: Because the meta-chloro group directs cyclization to two positions, a mixture of 5-chloro and 7-chloro-4-hydroxyquinoline-3-carboxylate is formed. The 7-chloro isomer is thermodynamically favored and less soluble, allowing for self-validating purification via selective crystallization (6[6]).

          • Chlorination & Methoxylation: The 4-hydroxy group is converted to a 4-chloro intermediate using

            
            . Subsequent treatment with sodium methoxide in methanol achieves two transformations simultaneously: 
            
            
            
            displacement of the 4-chloro group by methoxide, and transesterification of the ethyl ester to a methyl ester.
          • Saponification: Hydrolysis with aqueous NaOH yields the final this compound.

          Synthesis A 3-Chloroaniline + EMME B Anilinomethylene Malonate A->B Condensation (120°C) C Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate B->C Dowtherm A (250°C) Crystallization D Ethyl 4,7-dichloro quinoline-3-carboxylate C->D POCl3 (Reflux) E Methyl 7-chloro-4-methoxy quinoline-3-carboxylate D->E NaOMe, MeOH (SNAr) F 7-Chloro-4-methoxy quinoline-3-carboxylic acid E->F NaOH, H2O (Saponification)

          Caption: Step-by-step Gould-Jacobs synthesis of the this compound scaffold.

          Medicinal Chemistry Applications & Functionalization

          The orthogonal reactivity of the C3 and C4 positions allows medicinal chemists to rapidly generate diverse libraries.

          • Kinase Inhibitors (MALT1 & BCR-ABL): The scaffold is highly active against chronic myeloid leukemia and lymphomas. By converting the C3 carboxylic acid into various amides, researchers have developed potent inhibitors of the MALT1 protease and BCR-ABL1 tyrosine kinase (7[7]). The 7-chloro group anchors the molecule in the allosteric pocket.

          • Antimicrobial Agents: Quinolone derivatives are critical in combating ESKAPE pathogens and Mycobacterium tuberculosis (8[8]). Demethylation of the C4 methoxy group yields the 4-oxo core required for DNA gyrase inhibition.

          Functionalization Core 7-Chloro-4-methoxyquinoline -3-carboxylic acid Amide C3 Amide Derivatives (Kinase Inhibitors) Core->Amide HATU, DIPEA, R-NH2 (Amide Coupling) SNAr C4 Amino Derivatives (Antimalarials) Core->SNAr 1. POCl3 2. R-NH2 (SNAr) Demethyl 4-Oxoquinolines (Antibacterials) Core->Demethyl HBr/AcOH or BBr3 (Ether Cleavage)

          Caption: Divergent functionalization pathways of the this compound scaffold.

          Quantitative Data Presentation

          The following table summarizes the pharmacological impact of functionalizing the scaffold across different therapeutic areas.

          Functionalization SiteReagent / TransformationTarget ClassTherapeutic AreaKey Pharmacophore Role
          C3 Carboxylic Acid Amide Coupling (HATU/Amines)Kinases (e.g., MALT1, BCR-ABL)Oncology / ImmunologyHinge region binding (H-bond donor/acceptor)
          C4 Methoxy Demethylation (HBr/AcOH)DNA Gyrase / Topo IVAntibacterials (Quinolones)
          
          
          coordination complex formation
          C4 Methoxy
          
          
          with Aliphatic Amines
          Heme PolymerizationAntimalarialsLysosomal accumulation, Heme binding
          C7 Chloro Cross-coupling (Pd-catalyzed)VariousLate-stage diversificationHydrophobic pocket occupation

          Experimental Protocols: Self-Validating Workflows

          To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.

          Protocol A: C3 Amide Coupling (Kinase Inhibitor Precursor)

          Objective: Convert the C3 carboxylic acid to an amide using HATU. Causality: HATU is chosen over EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the coupling of sterically hindered or electron-deficient amines, minimizing epimerization and degradation.

          • Activation: Dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

            • Self-Validation Check: The solution will turn distinctively yellow within 5 minutes, indicating the formation of the active OAt-ester.

          • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir at room temperature for 2-4 hours.

            • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (

              
              ) and the appearance of the product mass confirms quantitative conversion.
              
          • Workup: Quench the reaction with saturated aqueous

            
            . Extract with ethyl acetate. The highly water-soluble HOAt byproduct and DMF are partitioned into the aqueous layer, ensuring high crude purity in the organic phase.
            
          • Purification: Wash the organic layer with brine, dry over

            
            , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
            
          Protocol B: C4 Demethylation (Antibacterial Core Synthesis)

          Objective: Cleave the C4 methyl ether to reveal the 4-oxoquinolone core. Causality:

          
           is a hard Lewis acid that selectively coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group. This avoids the harsh acidic conditions of refluxing HBr, which could hydrolyze sensitive C3 amides.
          
          • Preparation: Dissolve the C3-functionalized 7-chloro-4-methoxyquinoline derivative in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to -78°C.

          • Cleavage: Add

            
             (1.0 M in DCM, 3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
            
            • Self-Validation Check: A heavy precipitate (the boron complex of the product) will form as the reaction warms, visually confirming the cleavage of the ether.

          • Quench: Carefully cool the mixture to 0°C and quench dropwise with methanol to destroy excess

            
            , followed by water.
            
          • Isolation: Adjust the pH to 7.0 using 1M NaOH. The zwitterionic 4-oxoquinoline product will precipitate. Filter, wash with cold water, and dry under vacuum.

          References

          • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives | ResearchGate | 8

          • A new and potent class of quinoline derivatives against cancer | ResearchGate | 7

          • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens | ACS Medicinal Chemistry Letters | 2

          • Pyrazole derivatives as MALT1 inhibitors | Google Patents (WO2018119036A1) | 3

          • Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines | ResearchGate | 1

          • Gould–Jacobs reaction | ResearchGate |4

          • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates | NIH | 5

          • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | MDPI | 6

          Sources

          The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Unforeseen Emergence of a Clinical Powerhouse

          The quinoline-3-carboxylic acids represent a cornerstone in the edifice of modern antibacterial therapy. Their journey from a serendipitous laboratory observation to a globally indispensable class of drugs, the (fluoro)quinolones, is a testament to the power of medicinal chemistry and the relentless pursuit of therapeutic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution, and foundational scientific principles of these remarkable compounds. We will delve into the core chemical structures, the elegant mechanism of action, and the structure-activity relationships that have guided the development of successive generations of these life-saving agents. This guide is designed not as a rigid historical account, but as a functional tool to inform and inspire future research and development in this critical therapeutic area.

          A Serendipitous Beginning: The Birth of the Quinolones

          The story of the quinolones begins not with a targeted drug discovery program, but as an unexpected byproduct of antimalarial research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a curious impurity.[1][2][3] This compound, a 1,8-naphthyridine derivative, was identified as nalidixic acid.[1][4] Although not technically a quinolone, it is widely considered the progenitor of the entire class.[1]

          Nalidixic acid demonstrated modest activity, primarily against Gram-negative bacteria, and was introduced clinically in 1962 for the treatment of urinary tract infections (UTIs).[1][2][4][5] Its application was limited by its narrow spectrum and the rapid development of bacterial resistance.[6] However, the discovery of its unique mechanism of action—the inhibition of bacterial DNA synthesis—sparked a wave of research that would ultimately lead to the development of a vast and powerful class of antibiotics.[2] Over the subsequent decades, more than 10,000 analogs have been synthesized, though only a select few have achieved clinical significance.[1][3]

          The first generation of true quinolones, including compounds like oxolinic acid and cinoxacin, offered only marginal improvements over nalidixic acid.[1] The significant breakthrough came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones .[5][7] This single atomic substitution dramatically expanded the antibacterial spectrum to include some Gram-positive bacteria and improved the pharmacokinetic properties of the drugs.[1][5] Norfloxacin was the first of this new generation, followed by the highly successful ciprofloxacin, which remains one of the most widely used antibiotics globally.[1]

          This led to a generational classification of quinolones based on their antibacterial spectrum:[1]

          • First Generation: (e.g., Nalidixic acid) - Narrow spectrum, primarily targeting Gram-negative bacteria, and mainly used for UTIs.[1]

          • Second Generation: (e.g., Ciprofloxacin, Norfloxacin) - Expanded Gram-negative activity and coverage of some Gram-positive and atypical pathogens.[1][8]

          • Third Generation: (e.g., Levofloxacin) - Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[5][8]

          • Fourth Generation: (e.g., Moxifloxacin) - Broad-spectrum activity, including anaerobic bacteria.[1][8]

          Mechanism of Action: A Tale of Two Topoisomerases

          Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[8][9][10] These enzymes are type II topoisomerases that play critical roles in managing the complex topology of bacterial DNA during replication, transcription, and repair.[10] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones towards bacteria.[1]

          The core mechanism involves the formation of a stable ternary complex between the quinolone, the topoisomerase enzyme, and the bacterial DNA.[9] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-stranded DNA breaks.[11][12][13] These breaks are ultimately lethal to the bacterial cell.

          While both enzymes are targeted, the primary target often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[8][12][13]

          Quinolone_Mechanism_of_Action cluster_Quinolone_Action Quinolone Antibiotic cluster_Bacterial_Cell Bacterial Cell cluster_Cellular_Process Consequences Quinolone Quinolone Molecule Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Ternary_Complex Inhibits DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) DNA_Gyrase->Ternary_Complex Forms Topoisomerase_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Topoisomerase_IV->Ternary_Complex Forms Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex Trapped DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

          Figure 1: Mechanism of action of quinolone antibiotics.

          Structure-Activity Relationships (SAR): The Blueprint for Potency and Spectrum

          The evolution of the quinolones from the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation agents is a masterclass in medicinal chemistry, guided by a deep understanding of structure-activity relationships. The core quinolone-3-carboxylic acid scaffold has been systematically modified at several key positions to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

          • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally provides potent activity.

          • C-6 Position: The introduction of a fluorine atom at this position was a pivotal moment in quinolone development, leading to the fluoroquinolones. This substitution significantly enhances gyrase inhibition and cell penetration.

          • C-7 Position: The substituent at the C-7 position plays a major role in determining the antibacterial spectrum and potency. A piperazine ring, as in ciprofloxacin, confers excellent activity against Gram-negative bacteria. Larger, more basic heterocyclic groups can enhance activity against Gram-positive bacteria and anaerobes.

          • C-8 Position: A halogen (F or Cl) at the C-8 position can improve oral absorption and confer activity against anaerobic bacteria. A methoxy group at this position has been shown to reduce photosensitivity, a known side effect of some fluoroquinolones.

          Experimental Protocols: Synthesizing and Evaluating Quinolone-3-Carboxylic Acids

          A fundamental aspect of quinolone research is the ability to synthesize novel analogs and evaluate their antibacterial efficacy. The following sections provide detailed, step-by-step methodologies for a representative synthesis and a standard antibacterial assay.

          Synthesis of a Quinolone-3-Carboxylic Acid Derivative via the Gould-Jacobs Reaction

          The Gould-Jacobs reaction is a classical and versatile method for the synthesis of the 4-hydroxyquinoline core structure.

          Protocol:

          • Condensation: In a round-bottom flask, combine the appropriately substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

          • Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

          • Hydrolysis: Suspend the 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

          • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

          Gould_Jacobs_Synthesis_Workflow Start Start Condensation Step 1: Condensation (Aniline + Diethyl Ethoxymethylenemalonate) Start->Condensation Cyclization Step 2: Thermal Cyclization (in Diphenyl Ether) Condensation->Cyclization Hydrolysis Step 3: Hydrolysis (with NaOH) Cyclization->Hydrolysis Purification Step 4: Purification (Filtration & Recrystallization) Hydrolysis->Purification End End Product: Quinolone-3-Carboxylic Acid Purification->End

          Figure 2: Workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylic acids.

          Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

          The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

          Protocol:

          • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

          • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Leave a column of wells with only broth as a growth control.

          • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

          • Inoculation and Incubation: Inoculate each well of the microtiter plate (except for a sterility control well) with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.

          • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

          MIC_Determination_Workflow Start Start Stock_Prep Step 1: Prepare Antibiotic Stock Solution Start->Stock_Prep Plate_Prep Step 2: Prepare Serial Dilutions in 96-Well Plate Stock_Prep->Plate_Prep Inoculum_Prep Step 3: Prepare and Standardize Bacterial Inoculum Plate_Prep->Inoculum_Prep Inoculation Step 4: Inoculate Plate and Incubate Inoculum_Prep->Inoculation MIC_Reading Step 5: Read and Record MIC Inoculation->MIC_Reading End End Result: Minimum Inhibitory Concentration MIC_Reading->End

          Figure 3: Workflow for MIC determination by broth microdilution.

          Conclusion: An Enduring Legacy and a Promising Future

          The discovery and development of quinoline-3-carboxylic acids represent a paradigm of modern drug discovery. From a chance finding to a meticulously engineered class of antibiotics, their journey underscores the synergy of serendipity, keen observation, and rational drug design. The foundational understanding of their mechanism of action and structure-activity relationships has not only provided clinicians with a powerful arsenal against bacterial infections but also laid the groundwork for the development of future anti-infective agents. As the challenge of antimicrobial resistance continues to grow, the lessons learned from the history of the quinolones will undoubtedly continue to guide and inspire the next generation of drug discovery scientists.

          References

          • Wikipedia. Quinolone antibiotic. [Link]

          • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551–559. [Link]

          • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
          • Mandell, L. A., & Tillotson, G. S. (2002). Quinolones: A comprehensive review. American family physician, 65(3), 455-464.
          • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Mechanism, lethality and their contributions to antibiotic resistance. Molecules, 14(12), 5016-5035.
          • Infection Update. (2020). Quinolones: Historical development and use. [Link]

          • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]

          • Wikipedia. Nalidixic acid. [Link]

          • Fournier, B., & Hooper, D. C. (1997). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial agents and chemotherapy, 41(10), 2215-2220.
          • Hooper, D. C. (2013). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 3(9), a015320.
          • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668-27677.
          • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
          • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in Mycobacteria. Tuberculosis, 91, S22-S28.
          • Bryskier, A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives.
          • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of medicinal chemistry, 58(9), 3583-3593.
          • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
          • Patsnap Synapse. (2024). What is Nalidixic Acid used for?. [Link]

          • Fernandes, P., & Martens, E. (2017). The rise, fall, and rethink of (fluoro) quinolones: a quick rundown. Pharmaceuticals, 10(2), 40.
          • Tillotson, G. S. (1999). The history of fluoroquinolones. The Journal of antimicrobial chemotherapy, 43(suppl_B), 1-3.
          • Ball, P. (2000). Quinolone generations: natural history or natural selection?. The Journal of antimicrobial chemotherapy, 46(suppl_3), 17-24.

          Sources

          Methodological & Application

          Application Note: De Novo Synthesis of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Scope: Strategic pathway, mechanistic rationale, and self-validating protocols for the multi-step synthesis of the functionalized quinoline scaffold.

          Strategic Pathway & Mechanistic Rationale

          The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antibacterial, and targeted oncology therapeutics[1]. The synthesis of 7-chloro-4-methoxyquinoline-3-carboxylic acid requires a highly regioselective approach to ensure the correct placement of the chloro and methoxy substituents.

          This guide employs a 5-step synthetic strategy anchored by the Gould-Jacobs reaction [2].

          • Condensation & Cyclization: The sequence begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME). The subsequent thermal cyclization (Gould-Jacobs) is driven by high temperatures (~250 °C)[3]. Because the starting aniline is meta-substituted, the 6-electron cyclization can theoretically occur at either the ortho or para position relative to the chlorine atom. However, cyclization predominantly occurs at the less sterically hindered para position, yielding the 7-chloro isomer as the major thermodynamic product over the 5-chloro isomer[3].

          • Activation via Chlorination: The resulting 4-hydroxyquinoline (which exists primarily in its 4-oxo tautomeric form[2]) is treated with phosphorus oxychloride (POCl3). This step is critical for converting the stable 4-oxo moiety into a highly reactive 4-chloro leaving group[4].

          • Regioselective Methoxylation: The intermediate ethyl 4,7-dichloroquinoline-3-carboxylate is subjected to a Nucleophilic Aromatic Substitution (SNAr). The C4 position is highly electrophilic—activated by the adjacent quinoline nitrogen and the electron-withdrawing C3-carboxylate—allowing for selective methoxylation at C4 while leaving the C7-chloro group intact.

          • Saponification: Finally, base-catalyzed hydrolysis of the ester yields the target free carboxylic acid[5].

          Synthetic Workflow Visualization

          SynthesisWorkflow SM m-Chloroaniline + EMME Int1 Diethyl (3-chloroanilino) methylenemalonate SM->Int1 Step 1: Condensation 120°C, 2h (- EtOH) Int2 Ethyl 7-chloro-4-hydroxyquinoline -3-carboxylate Int1->Int2 Step 2: Gould-Jacobs Cyclization Dowtherm A, 250°C (- EtOH) Int3 Ethyl 4,7-dichloroquinoline -3-carboxylate Int2->Int3 Step 3: Chlorination POCl3, 105°C Int4 Ethyl 7-chloro-4-methoxyquinoline -3-carboxylate Int3->Int4 Step 4: SNAr Methoxylation NaOMe, MeOH, Reflux Prod 7-Chloro-4-methoxyquinoline -3-carboxylic acid Int4->Prod Step 5: Saponification NaOH, then HCl

          Caption: 5-step synthesis of this compound from m-chloroaniline.

          Self-Validating Experimental Protocols

          Step 1: Condensation to Diethyl (3-chloroanilino)methylenemalonate
          • Procedure: In a round-bottom flask equipped with a short-path distillation apparatus, combine m-chloroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.05 equiv). Heat the neat mixture to 120 °C for 2 hours.

          • Causality: Heating drives the nucleophilic attack of the amine onto the enol ether, while the distillation apparatus continuously removes the ethanol byproduct, pushing the equilibrium to completion[2].

          • In-Process Validation: The reaction is self-validating via the physical collection of ethanol. The collection of ~1 molar equivalent of ethanol in the receiving flask indicates complete conversion.

          Step 2: Gould-Jacobs Thermal Cyclization
          • Procedure: Dissolve the crude intermediate from Step 1 in Dowtherm A (diphenyl ether/biphenyl mixture, 5 volumes). Heat the solution to 250 °C for 1.5 to 2 hours. Cool the dark mixture to room temperature and dilute with hexanes to precipitate the product. Filter and wash with cold ether to afford ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate[3].

          • Causality: The extreme thermal energy (250 °C) is required to overcome the activation energy of the intramolecular electrophilic ring closure[2]. Dowtherm A is selected specifically for its high boiling point and thermal stability.

          • In-Process Validation: The product will spontaneously precipitate upon the addition of hexanes. 1H NMR validation will show the disappearance of the enamine proton and the appearance of a characteristic quinoline aromatic proton pattern, confirming ring closure.

          Step 3: Chlorination to Ethyl 4,7-dichloroquinoline-3-carboxylate
          • Procedure: Suspend ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (1.0 equiv) in neat phosphorus oxychloride (POCl3, 10 volumes). Reflux the mixture at 105 °C for 4.5 hours[4]. Concentrate the resulting black solution in vacuo to remove excess POCl3. Carefully quench the residue by pouring it onto crushed ice, neutralize to pH 7 with 50% NaOH, and extract with CH2Cl2[6]. Dry over Na2SO4 and concentrate.

          • Causality: POCl3 acts as both solvent and chlorinating agent, transforming the tautomeric 4-quinolone into a phosphorodichloridate intermediate, which is subsequently displaced by chloride to yield the 4,7-dichloro derivative[6].

          • In-Process Validation: The starting material is insoluble in POCl3 at room temperature. The reaction self-validates visually: complete conversion is marked by the transition from a heterogeneous suspension to a homogeneous, dark solution[6]. TLC (Hexanes/EtOAc) will reveal a highly mobile, UV-active spot.

          Step 4: Regioselective SNAr Methoxylation
          • Procedure: Dissolve ethyl 4,7-dichloroquinoline-3-carboxylate (1.0 equiv) in anhydrous methanol. Add a solution of sodium methoxide (NaOMe, 1.2 equiv) in methanol dropwise. Reflux the mixture at 65 °C for 3-4 hours. Cool, concentrate, and partition between water and ethyl acetate. Isolate the organic layer to yield ethyl 7-chloro-4-methoxyquinoline-3-carboxylate.

          • Causality: The stoichiometric control (1.2 equiv) and the inherent electronic disparity between the C4 and C7 positions ensure that the methoxide nucleophile exclusively attacks the highly activated C4 position.

          • In-Process Validation: LC-MS analysis will show a distinct mass shift from[M+H]+ 270 (dichloro starting material) to [M+H]+ 266 (monomethoxy product). 1H NMR will show a new sharp singlet at ~4.0 ppm (3H, -OCH3).

          Step 5: Saponification to the Free Acid
          • Procedure: Dissolve the ester from Step 4 in a 1:1 mixture of THF and methanol. Add 2M aqueous NaOH (3.0 equiv) and stir at 40 °C for 2 hours. Evaporate the organic solvents in vacuo. Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH reaches 2-3. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to afford this compound[5].

          • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. The subsequent acidification protonates the highly water-soluble sodium carboxylate, forcing the neutral free acid to crash out of the aqueous solution.

          • In-Process Validation: The reaction is validated by the sudden, massive precipitation of a white/pale-yellow solid exactly as the aqueous solution crosses the pKa threshold (pH ~3) during HCl addition.

          Quantitative Data Summary

          StepTransformationKey Reagents / SolventsTemp (°C)Time (h)Expected YieldAnalytical Checkpoint
          1 Condensationm-Chloroaniline, EMME1202.090-95%EtOH distillation volume
          2 CyclizationDowtherm A2501.560-68%Precipitation, 1H NMR
          3 ChlorinationPOCl3 (neat)1054.585-92%Visual (homogeneous solution)
          4 SNArNaOMe, Methanol653.580-85%LC-MS ([M+H]+ 266)
          5 SaponificationNaOH, THF/MeOH, HCl402.090-95%pH-dependent precipitation

          References

          • Gould–Jacobs Reaction Mechanism - Wikipedia.

          • Name Reactions in Organic Synthesis: Gould-Jacobs Reaction - Cambridge University Press.

          • A Comparative Guide to Quinoline Synthesis - BenchChem.

          • Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester - PrepChem.

          • Preparation of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester (US Patent 5438064) - Google Patents.

          • This compound (Product Data) - ChemScene.

          Sources

          derivatization of 7-Chloro-4-methoxyquinoline-3-carboxylic acid for anticancer studies

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Strategic Derivatization of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid for Anticancer Drug Discovery

          Executive Summary

          The quinoline scaffold is a privileged structure in oncology, serving as the core for FDA-approved kinase inhibitors like Lenvatinib and Cabozantinib. This guide focuses on This compound , a specific pharmacophore combining the lipophilic 7-chloro moiety with an electron-rich 4-methoxy group. This application note details the synthetic protocols for derivatizing the C-3 carboxylic acid into bioactive amides and hydrazones, targeting EGFR, c-Src, and ATM kinases . It provides validated workflows for maximizing yield and purity while preserving the integrity of the 4-methoxy "anchor" group.

          Chemical Background & SAR Rationale

          The selection of this compound is driven by specific Structure-Activity Relationship (SAR) properties essential for kinase binding:

          • 7-Chloro Substituent: Enhances lipophilicity (

            
            ), improving membrane permeability and filling hydrophobic pockets within the kinase ATP-binding site.
            
          • 4-Methoxy Group: Acts as a hydrogen bond acceptor. Unlike the 4-oxo tautomer, the fixed 4-methoxy ether prevents tautomerization, locking the heterocycle in an aromatic state favorable for intercalation and π-stacking.

          • 3-Carboxylic Acid (The Handle): The primary vector for derivatization. Converting this to a carboxamide (

            
            ) or hydrazone (
            
            
            
            ) creates a "tail" that extends into the solvent-exposed region or specificity pocket of the enzyme.
          Visualizing the SAR Logic

          SAR_Logic Core 7-Chloro-4-methoxy quinoline-3-carboxylic acid Pos7 7-Position (Cl) Lipophilic Pocket Interaction Core->Pos7 Pos4 4-Position (OMe) H-Bond Acceptor (Locks Aromaticity) Core->Pos4 Pos3 3-Position (COOH) Derivatization Vector (Solubility & Specificity) Core->Pos3 Target Target: Kinase ATP Pocket (EGFR, c-Src, ATM) Pos7->Target Hydrophobic Pos4->Target H-Bonding Pos3->Target H-Bond Donor/Acceptor

          Figure 1: Pharmacophore dissection of the starting material.

          Synthetic Workflows & Protocols

          We present two primary derivatization pathways: Direct Amidation (Pathway A) for stable kinase inhibitors, and Hydrazide-Hydrazone Formation (Pathway B) for Schiff base DNA intercalators.

          Pathway A: Direct Amidation (Kinase Inhibitor Synthesis)

          Objective: Synthesize

          
          -substituted quinoline-3-carboxamides.
          Challenge: The 4-methoxy group is relatively stable, but harsh acid chloride formation (refluxing SOCl
          
          
          
          ) can sometimes cause demethylation to the 4-quinolone. Solution: Use HATU-mediated coupling for mild, high-yielding conversion.

          Protocol 1: HATU-Mediated Amidation

          • Reagents: Starting Acid (1.0 eq), Amine (

            
            , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
            
          • Procedure:

            • Dissolve this compound (100 mg, 0.42 mmol) in anhydrous DMF (3 mL).

            • Add DIPEA (0.22 mL, 1.26 mmol) and stir at Room Temperature (RT) for 10 min.

            • Add HATU (191 mg, 0.50 mmol) and stir for 30 min to activate the acid (formation of O-At ester).

            • Add the amine (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (0.46 mmol).

            • Stir at RT for 12–24 hours under

              
               atmosphere.
              
          • Work-up: Pour into ice-cold water (15 mL). The precipitate is filtered, washed with water and hexanes, and dried.

          • Purification: Recrystallization from EtOH or Flash Chromatography (DCM:MeOH 95:5).

          Pathway B: Hydrazide-Hydrazone Library (Schiff Bases)

          Objective: Synthesize hydrazone derivatives (

          
          ) known for dual anticancer/antimicrobial activity.
          

          Protocol 2: Stepwise Hydrazone Synthesis

          • Step 1: Esterification

            • Reflux the acid (1.0 eq) in dry Methanol with catalytic

              
               (3 drops) for 8 hours.
              
            • Neutralize with

              
              , evaporate solvent, and extract with EtOAc. Yields Methyl 7-chloro-4-methoxyquinoline-3-carboxylate .
              
          • Step 2: Hydrazide Formation

            • Dissolve the methyl ester (1.0 eq) in EtOH (5 mL/mmol).

            • Add Hydrazine Hydrate (

              
              , 99%, 5.0 eq).
              
            • Reflux for 6–10 hours. Cool to precipitate the Acid Hydrazide . Filter and wash with cold EtOH.

          • Step 3: Schiff Base Condensation

            • Suspend the hydrazide (1.0 eq) in EtOH with a catalytic amount of Glacial Acetic Acid (2 drops).

            • Add the appropriate Aromatic Aldehyde (1.1 eq) (e.g., 4-nitrobenzaldehyde or thiophene-2-carbaldehyde).

            • Reflux for 2–4 hours. The product usually precipitates upon cooling.

          Synthetic Workflow Diagram

          Synthesis_Workflow cluster_legend Pathway Key Acid Starting Material: 7-Chloro-4-methoxy quinoline-3-COOH Ester Intermediate: Methyl Ester Acid->Ester MeOH, H2SO4 Reflux Amide Final Product A: Carboxamide (-CONHR) Acid->Amide HATU, DIPEA Amine, RT Hydrazide Intermediate: Acid Hydrazide (-CONHNH2) Ester->Hydrazide NH2NH2.H2O EtOH, Reflux Hydrazone Final Product B: Hydrazone (Schiff Base) (-CONHN=CH-Ar) Hydrazide->Hydrazone Ar-CHO, AcOH EtOH, Reflux Direct Coupling Direct Coupling Multi-step Multi-step

          Figure 2: Divergent synthetic pathways for amide and hydrazone library generation.

          Quantitative Data Summary

          Table 1: Typical Reaction Metrics & Biological Relevance

          Derivative ClassReaction YieldKey Spectral Feature (NMR)Primary Biological Target
          Methyl Ester 85-92%Singlet
          
          
          3.9 ppm (
          
          
          )
          Synthetic Intermediate
          Carboxamide 70-85%Broad Singlet
          
          
          8-10 ppm (
          
          
          )
          EGFR / c-Src Kinase
          Hydrazide 75-80%Broad Singlet
          
          
          4.5 ppm (
          
          
          )
          Synthetic Intermediate
          Hydrazone 80-95%Singlet
          
          
          8.3-8.6 ppm (
          
          
          )
          DNA Intercalation / Topo II

          Biological Evaluation Protocols

          To validate the anticancer potential of the synthesized derivatives, the following assays are recommended.

          A. In Silico Molecular Docking

          • Software: AutoDock Vina or Schrödinger Glide.

          • Target PDBs:

            • EGFR: 1M17 (Erlotinib-bound)

            • c-Src: 2SRC

          • Protocol: Prepare ligand PDBQT files. Define grid box around the ATP-binding site (hinge region residues Met793 for EGFR). Look for H-bonds between the quinoline N1 or the C-3 amide nitrogen and the hinge region.

          B. MTT Cytotoxicity Assay

          • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

          • Control: Doxorubicin or Gefitinib.

          • Procedure:

            • Seed cells (

              
               cells/well) in 96-well plates.
              
            • Incubate 24h. Treat with compounds (0.1 – 100

              
              M) for 48h.
              
            • Add MTT reagent (

              
               mg/mL), incubate 4h.
              
            • Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

            • Calculate

              
               using non-linear regression (GraphPad Prism).
              

          References

          • Quinoline-3-carboxamide Derivatives as Kinase Inhibitors Source:Journal of Medicinal Chemistry Citation: Musiol, R., et al. "Quinoline-based anticancer agents: Synthesis and biological evaluation." Link:[Link]

          • Synthesis of Hydrazone Derivatives Source:Molecules Citation: "Synthesis and Anticancer Activity of Quinoline-Hydrazone Hybrids." Link:[Link]

          • HATU Coupling Protocol for Quinolines Source:Organic Process Research & Development Citation: "Optimization of Amide Coupling Reagents for Heterocyclic Carboxylic Acids." Link:[Link]

          • SAR of 4-Methoxyquinoline Derivatives Source:European Journal of Medicinal Chemistry Citation: "Structure-activity relationship of 4-alkoxyquinoline derivatives as anticancer agents." Link:[Link]

          using 7-Chloro-4-methoxyquinoline-3-carboxylic acid to synthesize antimalarial agents

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Divergent Synthesis of Novel Antimalarial Agents Utilizing 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Executive Summary

          The rapid emergence of Plasmodium falciparum resistance to classic 4-aminoquinoline drugs (such as chloroquine) necessitates the design of structurally novel antimalarial scaffolds. This compound (CAS 876708-52-0)[1] serves as a highly versatile, multi-functional building block for next-generation antimalarial drug discovery. This application note details the physicochemical rationale and robust synthetic protocols for utilizing this intermediate in a divergent synthesis strategy. By selectively functionalizing the C3-carboxylic acid and the C4-methoxy group, researchers can generate libraries of 3,4-disubstituted quinolines tailored to evade efflux-mediated resistance while retaining potent target affinity.

          Scientific Rationale & Structural Causality

          Successful antimalarial design requires a delicate balance between target affinity and vacuolar accumulation. The structural features of this compound offer precise control over these parameters:

          • The 7-Chloroquinoline Core : The electron-withdrawing 7-chloro substituent is critical for establishing π-π stacking and favorable electronic interactions with ferriprotoporphyrin IX (FPIX)[2]. This interaction caps the toxic heme, preventing its crystallization into non-toxic hemozoin.

          • The C3-Carboxylic Acid Handle : Direct amidation at the 3-position allows the introduction of diverse basic or lipophilic side chains. Modulating the pKa of these side chains alters the drug's protonation state in the acidic digestive vacuole (pH ~5.0), effectively tuning its accumulation profile and bypassing the P. falciparum chloroquine resistance transporter (PfCRT).

          • The C4-Methoxy Group : This group serves a dual purpose. It can be retained to yield 4-alkoxyquinoline derivatives, which exhibit distinct supramolecular interactions and lack the basicity of 4-aminoquinolines, offering a unique resistance-evasion profile[2]. Alternatively, it functions as a moderate leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing displacement by aliphatic amines to generate classic 4-aminoquinoline cores.

          Experimental Workflows & Methodologies

          SynthesisWorkflow Start 7-Chloro-4-methoxyquinoline- 3-carboxylic acid Amidation Step 1: Amidation (HATU, DIPEA, Amine R1-NH2) Start->Amidation Pathway Initiation Intermediate 7-Chloro-4-methoxyquinoline- 3-carboxamide Amidation->Intermediate SNAr Step 2: SNAr Displacement (Amine R2-NH2, 130°C) Intermediate->SNAr Pathway A (Displacement) Product2 Novel Antimalarial: 4-Methoxyquinoline-3-carboxamide Intermediate->Product2 Pathway B (Retention) Product1 Novel Antimalarial: 4-Aminoquinoline-3-carboxamide SNAr->Product1

          Divergent synthetic workflow for generating 3,4-disubstituted antimalarial agents.

          Protocol A: Sterically Hindered Amidation (Retention of 4-Methoxy)

          Objective: Synthesize 7-chloro-4-methoxyquinoline-3-carboxamides. Causality: The C3-carboxylic acid is sterically hindered by the adjacent C4-methoxy group and the quinoline ring. Standard coupling agents (e.g., EDC/HOBt) often result in low yields due to inefficient active ester formation. HATU is employed because its 7-azabenzotriazole leaving group is highly reactive, overcoming steric barriers to form the amide efficiently.

          Step-by-Step Method:

          • Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.

          • Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to allow the complete formation of the active ester.

          • Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise to the activated mixture.

          • Stir the reaction mixture at room temperature for 4–6 hours. Self-validate completion by monitoring the disappearance of the starting material via LC-MS.

          • Quench the reaction by pouring it into saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

          • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

          • Purify via flash column chromatography (Dichloromethane/Methanol gradient) to afford the pure 3-carboxamide derivative.

          Protocol B: Microwave-Assisted SNAr (Displacement to 4-Amino)

          Objective: Convert the 4-methoxy intermediate into a 4-aminoquinoline-3-carboxamide. Causality: The methoxy group is a poorer leaving group compared to a halide (e.g., the chloride in 4,7-dichloroquinoline). Conventional heating requires prolonged reaction times (24-48 hours) which can degrade the newly formed C3-amide bond. Microwave irradiation provides rapid, uniform heating, supplying the necessary activation energy to form the Meisenheimer complex intermediate. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling, polar aprotic solvent that stabilizes this transition state.

          Step-by-Step Method:

          • In a microwave-safe vial, dissolve the 7-chloro-4-methoxyquinoline-3-carboxamide intermediate (1.0 eq, 0.2 mmol) in anhydrous NMP (2 mL).

          • Add an excess of the target aliphatic diamine (e.g., N,N-diethylpentane-1,4-diamine) (3.0 eq, 0.6 mmol).

          • Seal the vial and subject it to microwave irradiation at 130 °C for 45 minutes.

          • Cool the vial to room temperature and dilute the mixture with water (10 mL).

          • Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). (Note: If the resulting diamine product is highly polar, adjust the aqueous layer to pH 10 using 1M NaOH prior to extraction).

          • Wash the organic phase thoroughly with water and brine, dry over Na2SO4, and concentrate.

          • Purify via preparative HPLC to isolate the target 4-aminoquinoline-3-carboxamide.

          Quantitative Data Presentation

          The following table summarizes representative physicochemical data for derivatives synthesized using this divergent protocol. Tuning the LogP and pKa is essential for optimizing vacuolar accumulation and establishing a robust Structure-Activity Relationship (SAR).

          Compound ClassC3 Substituent (Amide)C4 SubstituentIsolated Yield (%)CLogPBasic pKaPredicted PfCRT Evasion
          Intermediate 1 N-(2-diethylaminoethyl)Methoxy (-OCH3)82%3.158.4High (Lacks 4-NH basicity)
          Intermediate 2 N-benzylMethoxy (-OCH3)88%4.20N/AHigh (Non-basic core)
          Product 1 N-(2-diethylaminoethyl)N-ethylamino (-NHEt)65%2.858.6, 10.1Moderate (Diprotonated)
          Product 2 N-benzylN-ethylamino (-NHEt)70%3.9010.0High (Monoprotonated)

          Mechanism of Action: Hemozoin Inhibition & Resistance Evasion

          The primary target of these quinoline derivatives is the detoxification pathway of the malaria parasite. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic ferriprotoporphyrin IX (FPIX). The parasite neutralizes this toxicity by crystallizing FPIX into inert hemozoin.

          MOA Drug 3,4-Disubstituted 7-Chloroquinoline Vacuole Parasite Food Vacuole (Acidic pH ~5.0) Drug->Vacuole Ion-Trapping Heme Toxic Free Heme (Ferriprotoporphyrin IX) Drug->Heme Binds & Caps Hemozoin Hemozoin Crystals (Non-toxic) Drug->Hemozoin Inhibits Vacuole->Heme Hemoglobin Degradation Heme->Hemozoin Crystallization (Normal Survival) Death Parasite Death (Membrane Lysis) Heme->Death Oxidative Stress

          Mechanism of action for 7-chloroquinoline derivatives inhibiting hemozoin crystallization.

          By modifying the C3 and C4 positions of the this compound scaffold[1], drug developers can manipulate the "ion-trapping" effect. Classic chloroquine becomes heavily diprotonated in the vacuole, making it a prime substrate for the mutant PfCRT efflux pump. By replacing the basic 4-amino group with a 4-methoxy group[2], or by shielding the basicity through bulky C3-amides, the molecule's net charge at pH 5.0 is fundamentally altered. This prevents recognition by PfCRT while maintaining the critical π-π stacking required to cap FPIX and induce parasite death.

          References

          • Title: this compound Product Information (CAS 876708-52-0)
          • Source: Molecules (via ResearchGate)
          • Title: Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances URL

          Sources

          analytical HPLC method development for 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Analytical HPLC Method Development for 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Introduction & Scope

          This compound (CAS: 876708-52-0) is a critical pharmacophore and intermediate in the synthesis of quinoline-based bioactive compounds, including antimalarials, kinase inhibitors (e.g., CK2 inhibitors), and antiviral agents.

          Developing a robust analytical method for this compound presents specific challenges due to its amphoteric nature. The molecule possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety at position 3. This dual functionality requires a strategic approach to pH control to prevent peak splitting, tailing, or retention time instability.

          This guide provides a comprehensive protocol for developing, optimizing, and validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte, compliant with ICH Q2(R1/R2) guidelines.

          Physicochemical Profiling & Strategy

          Before method development, the analyte's properties dictate the chromatographic strategy.

          PropertyValue (Predicted/Exp)Chromatographic Implication
          Molecular Formula C₁₁H₈ClNO₃MW: 237.64 g/mol
          LogP ~2.6Moderately lipophilic; suitable for C18/C8 RP-HPLC.
          pKa (Acidic) ~1.7 - 3.5 (COOH)Ionized (COO⁻) at neutral pH.
          pKa (Basic) ~4.0 - 5.0 (Quinoline N)Protonated (NH⁺) at acidic pH.
          Solubility Low in water (neutral); High in DMSO/MeOH.Sample diluent must contain organic modifier (e.g., 50% MeOH).

          Strategic Decision: To achieve a single, sharp peak, the mobile phase pH must force the molecule into a single ionization state.

          • Option A (High pH > 8): Fully deprotonated (COO⁻, N). Requires high-pH stable columns (e.g., hybrid particles).

          • Option B (Low pH < 2.5): Fully protonated (COOH, NH⁺).

          • Selected Strategy: Low pH (pH 2.5). This is preferred for silica-based C18 columns. It suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic for retention) while protonating the quinoline nitrogen. Although the positive charge on the nitrogen reduces retention, the hydrophobic chloro- and methoxy- substituents provide sufficient interaction with the C18 phase.

          Method Development Workflow

          The following diagram outlines the logical progression from initial scouting to final validation.

          MethodDevelopment Start Start: Physicochemical Profiling Solubility Solubility Check (Diluent Selection) Start->Solubility Scouting Column & MP Screening (C18 vs C8 / MeOH vs ACN) Solubility->Scouting Decision Peak Shape Acceptable? Scouting->Decision Optimize Optimization (Gradient Slope, Temp, Buffer pH) Decision->Optimize No (Tailing > 1.5) Finalize Final Method Definition Decision->Finalize Yes Optimize->Decision Validate ICH Validation (Specificity, Linearity, Accuracy) Finalize->Validate

          Figure 1: Step-by-step logic flow for developing the HPLC method, ensuring checkpoints for peak symmetry before validation.

          Experimental Protocols

          Instrumentation & Reagents
          • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

          • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

          • Reagents:

            • Acetonitrile (HPLC Grade).

            • Potassium Dihydrogen Phosphate (

              
              ).
              
            • Orthophosphoric Acid (85%).

            • Water (Milli-Q / 18.2 MΩ).

          Chromatographic Conditions (The "Gold Standard")

          This protocol uses a phosphate buffer to ensure pH stability.

          ParameterSettingRationale
          Column Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)End-capped to reduce silanol interactions with the basic quinoline nitrogen.
          Mobile Phase A 20 mM
          
          
          buffer, adjusted to pH 2.5 with
          
          
          .
          Suppresses COOH ionization; buffers the basic nitrogen.
          Mobile Phase B Acetonitrile (100%)Lower viscosity and sharper peaks than Methanol for this aromatic system.
          Flow Rate 1.0 mL/minStandard backpressure balance.
          Column Temp 30°CImproves mass transfer and reproducibility.
          Injection Vol 5 - 10 µLDependent on sample concentration.
          Detection UV 254 nmMax absorbance for the quinoline core.

          Gradient Program:

          • 0.0 min: 85% A / 15% B

          • 10.0 min: 40% A / 60% B

          • 12.0 min: 40% A / 60% B

          • 12.1 min: 85% A / 15% B

          • 17.0 min: Stop (Re-equilibration)

          Sample Preparation
          • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL DMSO, sonicate for 5 mins, and make up to volume with Acetonitrile (Conc: 1000 µg/mL).

          • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to reach 100 µg/mL. Filter through 0.22 µm PTFE filter.

          Method Optimization & Troubleshooting Logic

          Issue: Peak Tailing (Tailing Factor > 1.5)

          • Cause: Interaction between the positively charged quinoline nitrogen and residual silanols on the silica support.

          • Solution:

            • Ensure pH is < 3.0 (suppresses silanol ionization).

            • Add an ion-pairing modifier: 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites).

            • Switch to a "Base-Deactivated" column (e.g., Inertsil ODS-3 or Waters XBridge).

          Issue: Retention Time Drift

          • Cause: pH instability affecting the carboxylic acid equilibrium.

          • Solution: Verify buffer capacity. 20 mM phosphate is usually sufficient, but can be increased to 50 mM if the sample matrix is highly acidic/basic.

          Validation Protocol (ICH Q2)

          Once the method is optimized, execute the following validation steps.

          Specificity (Forced Degradation)

          Prove the method can distinguish the analyte from degradation products.

          • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs.

          • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hrs.

          • Oxidation: 3%

            
            , RT, 2 hrs.
            
          • Acceptance: Peak purity angle < Purity threshold (via PDA). Resolution > 1.5 between all peaks.

          Linearity
          • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

          • Acceptance:

            
            .
            
          System Suitability Testing (SST)

          Run this sequence before every sample set to self-validate the system.

          SST_Workflow Blank 1. Blank Injection (Check Baseline) Std1 2. Std Injection x5 (Check Precision) Blank->Std1 Calc 3. Calculate Parameters Std1->Calc Check 4. Pass/Fail Check Calc->Check Check->Blank Fail (Troubleshoot) Proceed Proceed to Samples Check->Proceed Pass

          Figure 2: Routine System Suitability Testing workflow.

          SST Acceptance Criteria:

          • Theoretical Plates (N): > 2000

          • Tailing Factor (T): < 1.5

          • Injection Precision (%RSD): < 2.0% for retention time and area.

          References

          • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

          • Sielc Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from Sielc.com. Link

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235689, this compound.Link

          • Magalhães, L. M., et al. (2020). HPLC methods for chloroquine determination in biological samples and pharmaceutical products.[1] Journal of Pharmaceutical Analysis. Link

          Sources

          Application Note: High-Purity Recrystallization of 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          [1]

          Executive Summary

          This Application Note details the purification of 7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS: 876708-52-0), a critical intermediate in the synthesis of kinase inhibitors and antimalarial pharmacophores. Unlike its 4-hydroxy analog, the 4-methoxy derivative possesses distinct solubility characteristics driven by the ether linkage, which disrupts the intermolecular hydrogen bonding network typical of 4-quinolones.

          This protocol addresses the specific challenge of separating the target compound from its primary impurity, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (the hydrolysis product or starting material), using a solubility-differential driven recrystallization process.

          Physicochemical Context & Impurity Profile

          To design a robust purification strategy, we must understand the molecular behaviors of the target and its contaminants.

          The Target vs. The Impurity[1]
          FeatureTarget Compound (4-OMe)Critical Impurity (4-OH)
          Structure 7-Chloro-4-methoxyquinoline-3-COOH7-Chloro-4-hydroxyquinoline-3-COOH
          Nature Ether (Lipophilic Character)Tautomerizes to 4-Quinolone (High Polarity)
          Solubility (EtOH) Moderate to High (Hot)Very Low (Insoluble due to H-bonding)
          pKa ~3.8 (COOH)~3.5 (COOH), ~11 (OH/NH)
          Critical Risk Acid Hydrolysis (Reverts to 4-OH)N/A

          Expert Insight: The 4-hydroxy impurity exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer. This form creates strong intermolecular hydrogen bond networks (dimers/stacks), rendering it significantly less soluble in organic solvents like ethanol or ethyl acetate compared to the 4-methoxy target. We exploit this Solubility Differential for purification.

          Protocol Design: The "Hot Filtration" Strategy

          Standard recrystallization involves dissolving everything and letting the target crystallize. However, because the 4-OH impurity is less soluble than the target, a Hot Filtration step is mandatory.

          Solvent System Selection:

          • Primary Solvent: Ethanol (Absolute or 95%) .

            • Why: The 4-methoxy target dissolves in boiling ethanol. The 4-OH impurity remains largely insoluble. Ethanol is easily removed and compatible with GMP standards.

          • Alternative Solvent (for high-salt crude): Glacial Acetic Acid .

            • Why: Excellent solvent for quinolines; prevents hydrolysis compared to aqueous acids.

          Detailed Experimental Protocol

          Materials Required[1][2][3][4][5][6][7][8][9][10][11]
          • Crude this compound (>85% purity).[1][2][3]

          • Solvent: Ethanol (Reagent Grade).

          • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Büchner funnel (pre-warmed), Vacuum pump.

          Step-by-Step Methodology
          Phase 1: Dissolution & Rejection of Insoluble Impurities[4]
          • Charge: Place 10.0 g of crude material into a 250 mL round-bottom flask.

          • Solvent Addition: Add 100 mL of Ethanol (10 vol).

            • Note: Do not use water yet. Water increases the solubility of the polar 4-OH impurity.

          • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 30 minutes.

            • Observation: The off-white/yellow 4-methoxy target should dissolve. A white, fine precipitate (the 4-OH impurity or inorganic salts) may remain visible.

          • Process Control (TLC): Spot the supernatant on a silica plate (Mobile phase: DCM/MeOH 9:1). Verify the target is in solution.

          • Hot Filtration (CRITICAL):

            • While keeping the mixture near boiling, filter rapidly through a pre-warmed Büchner funnel or a heated sintered glass funnel.

            • Mechanism:[4] This removes the undissolved 4-OH impurity and inorganic salts.

            • Caution: If the funnel is cold, the target will crystallize in the filter, causing yield loss.

          Phase 2: Crystallization[5]
          • Concentration (Optional): If the filtrate is too dilute, concentrate by rotary evaporation to approx. 70% of the original volume.

          • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

            • Agitation: Stir slowly (50-100 rpm) to prevent oiling out and promote crystal growth.

          • Nucleation: If crystallization does not start at 40°C, scratch the glass or add a seed crystal of pure this compound.

          • Maturation: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

          Phase 3: Isolation & Drying[6]
          • Filtration: Collect the crystals via vacuum filtration.

          • Wash: Wash the filter cake with cold Ethanol (2 x 10 mL).

            • Warning: Do not use water for washing if the product is potentially hygroscopic or if residual acid is present.

          • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.

            • Limit: Do not exceed 60°C to avoid potential thermal decarboxylation over long periods.

          Process Visualization

          The following diagram illustrates the logic flow, specifically highlighting the rejection of the 4-Hydroxy impurity via hot filtration.

          RecrystallizationProcessStartCrude Mixture(Target + 4-OH Impurity + Salts)DissolutionAdd Ethanol (10 vol)Heat to Reflux (78°C)Start->DissolutionCheckIs solution clear?Dissolution->CheckHotFilterHOT FILTRATION(Remove undissolved solids)Check->HotFilterNo (Solids present)CoolingSlow Cooling to RTthen 0°CCheck->CoolingYes (Rare)SolidWasteSolid Waste:4-OH Impurity & SaltsHotFilter->SolidWasteRetentateFiltrateFiltrate:Dissolved Target (4-OMe)HotFilter->FiltratePermeateFiltrate->CoolingCollectVacuum Filtration& Cold WashCooling->CollectDryDry at 50°C(Vacuum)Collect->Dry

          Figure 1: Workflow emphasizing the separation of the insoluble 4-hydroxy impurity via hot filtration.

          Process Control & Validation

          To ensure the protocol is self-validating, perform the following checks:

          Quality AttributeMethodAcceptance Criteria
          Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.0% Area
          Identity (Methoxy) 1H-NMR (DMSO-d6)Singlet at ~3.9-4.0 ppm (3H) must be present.
          Impurity (Hydroxy) 1H-NMRAbsence of broad OH/NH signals; check aromatic region shifts.
          Melting Point Capillary MethodSharp range (e.g., distinct from 4-OH analog which melts >270°C).
          Residual Solvent GC-HeadspaceEthanol < 5000 ppm.
          Troubleshooting Guide
          • Problem: Oiling Out (Product comes out as a liquid).

            • Cause: Cooling too fast or solvent mixture is too polar.

            • Solution: Re-heat to dissolve.[3][4][5] Add a small amount of seed crystals. Cool very slowly.

          • Problem: Low Yield.

            • Cause: Too much solvent used or product lost during hot filtration.[7][5]

            • Solution: Concentrate the mother liquor (filtrate) to 50% volume and harvest a second crop.

          • Problem: Color Retention (Yellow/Brown).

            • Cause: Oxidized aniline impurities.

            • Solution: Add Activated Carbon (5% w/w) during the reflux step (Step 3), then filter hot.

          References

          • Organic Syntheses. (1947). 4,7-Dichloroquinoline and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.[2][3] Org. Synth. 27, 48. Retrieved from [Link]

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 257714, 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (Isomer/Analog Reference). Retrieved from [Link]

          • Miami University. (n.d.). Recrystallization and Melting Point Analysis Protocols. Retrieved from [Link]

          Application Notes and Protocols for 7-Chloro-4-methoxyquinoline-3-carboxylic acid in Fragment-Based Drug Discovery

          Author: BenchChem Technical Support Team. Date: March 2026

          These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Chloro-4-methoxyquinoline-3-carboxylic acid as a fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, its key physicochemical properties, and detailed protocols for its application in primary screening and hit validation.

          Introduction: The Strategic Advantage of Fragments and the Quinoline Scaffold

          Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which screens large, drug-like molecules, FBDD utilizes small, low molecular weight compounds, or "fragments" (typically <300 Da), to probe the binding sites of biological targets.[2] The core principle of FBDD lies in the idea that smaller molecules can form more efficient, high-quality interactions with a target protein.[3][4] Although these initial interactions are often weak (in the high micromolar to millimolar range), the fragments serve as highly valuable starting points for optimization into potent and drug-like candidates.[1][5]

          The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[6][7][8][9] Its rigid, bicyclic aromatic structure provides a well-defined shape for interacting with protein targets, while the nitrogen atom and various substitution points offer opportunities for forming key hydrogen bonds and other interactions, as well as for synthetic elaboration.[6][10]

          This compound is a valuable fragment that combines the advantageous features of the quinoline core with desirable fragment-like properties. Its structure is rigid yet contains functional groups (carboxylic acid, methoxy group, chloro group) that can serve as handles for both target interaction and synthetic modification.

          Physicochemical Properties of this compound

          A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for interpreting the resulting data.

          PropertyValueSource
          Molecular Formula C₁₁H₈ClNO₃[11]
          Molecular Weight 237.64 g/mol [11]
          Topological Polar Surface Area (TPSA) 59.42 Ų[11]
          LogP 2.595[11]
          Hydrogen Bond Acceptors 3[11]
          Hydrogen Bond Donors 1[11]
          Rotatable Bonds 2[11]
          Purity ≥98% (typical)[11]
          Appearance Solid[12]
          Storage Sealed in dry, 2-8°C[11]

          These properties are well within the "Rule of Three" guidelines for fragment libraries, making this compound an excellent candidate for FBDD campaigns.

          FBDD Workflow Utilizing this compound

          A typical FBDD campaign involves a series of steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a representative workflow incorporating this compound.

          FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (including 7-Chloro-4- methoxyquinoline-3-carboxylic acid) PrimaryScreen Primary Screening (SPR or NMR) FragLib->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent OrthoScreen Orthogonal Screen (e.g., Thermal Shift) HitIdent->OrthoScreen Xray X-ray Crystallography OrthoScreen->Xray SAR Structure-Activity Relationship (SAR) Xray->SAR FragGrowing Fragment Growing/ Linking/Merging SAR->FragGrowing LeadOpt Lead Optimization (ADME/Tox) FragGrowing->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

          Caption: A generalized workflow for a fragment-based drug discovery campaign.

          Experimental Protocols

          The following protocols are provided as a guide for incorporating this compound into an FBDD screening cascade. It is essential to adapt these protocols to the specific target protein and available instrumentation.

          Fragment Stock Solution Preparation and Quality Control

          Rationale: The quality and concentration of the fragment stock solution are critical for obtaining reliable and reproducible screening data. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be carefully controlled in the final assay to avoid artifacts.

          Materials:

          • This compound (purity ≥98%)

          • Anhydrous Dimethyl Sulfoxide (DMSO)

          • Microcentrifuge tubes or 96-well plates compatible with DMSO[13]

          • Vortex mixer

          • Centrifuge

          Protocol:

          • Accurately weigh a precise amount of this compound.

          • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

          • Vortex the solution thoroughly to ensure complete dissolution.

          • Centrifuge the stock solution to pellet any insoluble material.

          • Carefully transfer the supernatant to a new, clearly labeled tube or well.

          • Quality Control: Before screening, it is advisable to confirm the identity and purity of the compound via LC-MS and to check its solubility and potential for aggregation using techniques like 1D NMR.

          • Store the stock solution at -20°C or -80°C in a desiccated environment to minimize water absorption by the DMSO.

          Primary Screening by Surface Plasmon Resonance (SPR)

          Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments to a target protein immobilized on a sensor chip.[14][15][16] It provides real-time kinetic and affinity data.

          Materials:

          • SPR instrument (e.g., Biacore™)[13]

          • Sensor chip (e.g., CM5)[13]

          • Target protein of interest

          • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

          • Amine coupling kit (EDC, NHS, ethanolamine)

          • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% P20 surfactant and a matched concentration of DMSO to the samples)

          • Stock solution of this compound

          Protocol:

          • Protein Immobilization:

            • Equilibrate the sensor chip with running buffer.

            • Activate the sensor surface with a freshly prepared mixture of EDC/NHS.

            • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in the immobilization buffer to achieve a high immobilization level, which is crucial for detecting small molecule binding.[13]

            • Deactivate any remaining active esters with an injection of ethanolamine.

            • A reference surface should be prepared in parallel (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.[17]

          • Fragment Screening:

            • Prepare a dilution series of the this compound stock solution in the running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is identical in all samples and the running buffer to avoid artifacts.[14]

            • Inject the fragment solutions over the target and reference surfaces at a constant flow rate.

            • Monitor the binding response (in Response Units, RU) in real-time.

            • After each injection, allow for a dissociation phase where running buffer flows over the chip.

            • Regenerate the sensor surface if necessary, using a mild regeneration solution that removes the bound fragment without denaturing the target protein.

          • Data Analysis:

            • Subtract the reference channel signal from the active channel signal.

            • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model.

            • Hits are typically identified based on a response significantly above the noise level and a reasonable ligand efficiency.

          Primary Screening by NMR Spectroscopy

          Rationale: NMR-based screening methods are highly robust for detecting weak fragment binding.[18][19] Protein-observed methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), detect chemical shift perturbations (CSPs) in the target protein's spectrum upon fragment binding.[5][20]

          Materials:

          • High-field NMR spectrometer with a cryoprobe

          • ¹⁵N-isotopically labeled target protein

          • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 50-150 mM NaCl and D₂O)

          • Stock solution of this compound in d6-DMSO

          Protocol:

          • Sample Preparation:

            • Prepare a sample of the ¹⁵N-labeled protein at a concentration of 50-100 µM in the NMR buffer.

            • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

            • Prepare a screening sample by adding this compound to the protein solution to a final concentration typically between 100 µM and 1 mM. The final d6-DMSO concentration should be kept low (e.g., <5%) and constant across all samples.

          • NMR Data Acquisition:

            • Acquire a ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

            • Ensure identical experimental parameters (temperature, number of scans, etc.) for both the reference and screening spectra.

          • Data Analysis:

            • Overlay the reference spectrum with the spectrum containing the fragment.

            • A significant chemical shift perturbation (CSP) of specific amide peaks indicates binding of the fragment to the protein in the vicinity of those residues.

            • The magnitude of the CSPs can be used to map the binding site on the protein structure if assignments are available.

            • Binding affinity (K_D) can be estimated by titrating the fragment into the protein sample and monitoring the CSPs as a function of ligand concentration.[5]

          Hit Validation by X-ray Crystallography

          Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution 3D structure of the fragment bound to the target protein.[21][22][23] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and key interactions.[4][24]

          Materials:

          • Crystals of the target protein

          • Cryoprotectant solution

          • Soaking solution (mother liquor supplemented with a high concentration of this compound)

          • Cryo-loops

          • Liquid nitrogen

          • Synchrotron X-ray source

          Protocol:

          • Crystal Soaking:

            • Prepare a soaking solution by dissolving this compound in the protein's mother liquor to a concentration of 1-10 mM. The final DMSO concentration should be compatible with crystal integrity.

            • Transfer a protein crystal into a drop of the soaking solution.

            • Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

          • Cryo-cooling:

            • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.

            • Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

          • Data Collection and Structure Determination:

            • Collect X-ray diffraction data at a synchrotron source.

            • Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

            • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the shape of this compound confirms binding.

            • Refine the protein-fragment complex structure to high resolution.

          Xray_Workflow cluster_workflow X-ray Crystallography Workflow for Hit Validation Start Protein Crystal Soak Soak crystal in fragment solution Start->Soak Cryo Cryo-cool crystal Soak->Cryo DataCollection X-ray Data Collection (Synchrotron) Cryo->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Analyze Electron Density Map for Bound Fragment StructureSolution->Analysis Result High-Resolution Structure of Protein-Fragment Complex Analysis->Result

          Sources

          Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Detailed Experimental Protocol

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract

          This document provides a comprehensive guide for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the well-established Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline scaffold.[1][2] This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, and critical safety information. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

          Introduction

          7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a crucial building block in medicinal chemistry. Its quinoline core is a prevalent motif in a wide range of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[2] The synthesis of this compound is primarily achieved through the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization and subsequent hydrolysis.[1][2][3] This application note will detail a reliable protocol for this synthesis, providing insights into the mechanistic aspects and practical considerations to ensure a successful outcome.

          Chemical Properties and Safety Information

          PropertyValueReference
          Chemical Formula C₁₀H₆ClNO₃[4][5]
          Molecular Weight 223.61 g/mol [4][5]
          Appearance Solid[5]
          Melting Point ~250 °C (decomposes)[4][6]
          CAS Number 86-47-5[4]
          InChI Key SACLIBNEKWTDEG-UHFFFAOYSA-N[4][5]

          Safety Precautions:

          7-Chloro-4-hydroxyquinoline-3-carboxylic acid is classified as an irritant.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, must be worn at all times.[4][8] All manipulations should be performed in a well-ventilated fume hood.[7][8] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.[7][8]

          Reaction Scheme and Mechanism

          The synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid proceeds via the Gould-Jacobs reaction. The overall transformation is depicted below:

          Overall Reaction:

          The mechanism involves three key steps:

          • Condensation: The reaction begins with the nucleophilic attack of the amino group of m-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the intermediate, diethyl ((3-chloroanilino)methylene)malonate.[1][2]

          • Thermal Cyclization: This step requires high temperatures (typically above 250°C) to facilitate a 6-electron electrocyclization.[2][3] This intramolecular reaction forms the quinoline ring system, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. The high energy barrier for this step is a critical consideration in the experimental setup.

          • Hydrolysis: The final step involves the saponification (base-catalyzed hydrolysis) of the ester group to the corresponding carboxylic acid.[1][9] Acidification of the reaction mixture then precipitates the desired product, 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

          Experimental Protocol

          This protocol details the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid from m-chloroaniline and diethyl ethoxymethylenemalonate.

          Materials and Reagents
          ReagentCAS NumberMolecular Weight ( g/mol )Quantity
          m-Chloroaniline108-42-9127.5712.75 g (0.1 mol)
          Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.2321.62 g (0.1 mol)
          Dowtherm A8004-13-5-~200 mL
          Sodium Hydroxide (NaOH)1310-73-240.0010 g
          Concentrated Hydrochloric Acid (HCl)7647-01-036.46As needed for acidification
          Ethanol64-17-546.07For washing
          Water (distilled or deionized)7732-18-518.02For washing and reaction
          Step-by-Step Procedure

          Step 1: Synthesis of Diethyl ((3-chloroanilino)methylene)malonate

          • In a round-bottom flask, combine m-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

          • Heat the mixture on a steam bath or in an oil bath at 100-110°C for 1 hour.[10] The ethanol produced during the reaction will distill off.

          • The resulting product, diethyl ((3-chloroanilino)methylene)malonate, is a viscous oil or low-melting solid and can be used directly in the next step without further purification.

          Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

          • In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (~150 mL) to 250°C.

          • Slowly and carefully add the crude diethyl ((3-chloroanilino)methylene)malonate from Step 1 to the hot Dowtherm A with vigorous stirring.

          • Maintain the reaction temperature at 250°C for 15-30 minutes. The product will begin to precipitate out of the hot solution.

          • Allow the mixture to cool to room temperature. The cyclized product will solidify.

          • Filter the solid product and wash it with a non-polar solvent like hexane or petroleum ether to remove the Dowtherm A.

          Step 3: Hydrolysis to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

          • Transfer the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2 to a flask containing a solution of sodium hydroxide (10 g) in water (100 mL).

          • Heat the mixture to reflux with stirring until all the solid has dissolved (approximately 1-2 hours).[11]

          • Cool the resulting solution to room temperature.

          • Slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). The desired product will precipitate out as a solid.

          • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

          • Wash the product with a small amount of cold ethanol.

          • Dry the final product, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, in a vacuum oven.

          Workflow Diagram

          SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A m-Chloroaniline + Diethyl ethoxymethylenemalonate B Heat at 100-110°C A->B C Diethyl ((3-chloroanilino)methylene)malonate B->C D Add to Dowtherm A at 250°C C->D E Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate D->E F Reflux with NaOH(aq) E->F G Acidify with HCl F->G H 7-Chloro-4-hydroxyquinoline-3-carboxylic acid G->H

          Caption: Workflow for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

          Characterization

          The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

          • Melting Point: The melting point should be determined and compared to the literature value (approximately 250°C with decomposition).[4][6]

          • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound.

          • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C stretches.

          • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[12]

          Troubleshooting

          IssuePossible CauseSuggested Solution
          Low yield in Step 1 Incomplete reaction.Ensure the reaction is heated for the specified time at the correct temperature. Use freshly distilled m-chloroaniline.
          Low yield in Step 2 Insufficient temperature for cyclization.Ensure the Dowtherm A is maintained at a vigorous reflux (250°C). Add the intermediate slowly to prevent a drop in temperature.
          Decomposition of the product.Avoid prolonged heating at high temperatures.
          Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Ensure an adequate excess of sodium hydroxide is used and reflux until all the solid ester has dissolved.
          Product is oily or impure Incomplete removal of Dowtherm A.Wash the solid thoroughly with a non-polar solvent after the cyclization step.
          Incomplete hydrolysis.Ensure the hydrolysis step goes to completion.

          Conclusion

          The Gould-Jacobs reaction provides an effective and reliable method for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The key to a successful synthesis lies in the careful control of the high-temperature cyclization step and the thorough purification of the intermediates and the final product.

          References

          • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

          • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available from: [Link]

          • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

          • Gould-Jacobs Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link]

          • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]

          • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

          • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Available from: [Link]

          • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
          • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

          • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties - Sabinet African Journals. Available from: [Link]

          • EP0195135B1 - A process for the preparation of quinoline carboxylic acid derivatives - Google Patents.
          • 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) - PubChemLite. Available from: [Link]

          • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. Available from: [Link]

          • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. Available from: [Link]

          • Cyclization of vinylogous amide 5. The bold numbers are highlight the best conditions observed in the optimization reactions - ResearchGate. Available from: [Link]

          • Formal (4+1)-Cyclization of Ammonium Ylides with Vinylogous para-Quinone Methides - PMC. Available from: [Link]

          • Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]

          • CN111635358A - Preparation method of hydroxychloroquine - Google Patents.
          • Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N‐Boc-Protected 6 - SciSpace. Available from: [Link]

          • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
          • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available from: [Link]

          • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate - SciSpace. Available from: [Link]

          • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate - ResearchGate. Available from: [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinoline Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for Quinoline Synthesis. As drug development professionals, you are likely familiar with the Gould-Jacobs reaction's utility in constructing the 4-hydroxyquinoline scaffold—a privileged pharmacophore critical to the design of antibacterial agents (e.g., norfloxacin) and antimalarials[1].

          While the classical reaction is foundational, its reliance on extreme thermal conditions often leads to significant bottlenecks, including product degradation, poor regioselectivity, and complex purification[2]. This guide synthesizes field-proven optimizations, focusing on mechanistic causality and self-validating protocols to ensure reproducible success in your workflows.

          Mechanistic Causality & Reaction Pathway

          To troubleshoot effectively, one must understand the energetic demands of the reaction. The Gould-Jacobs sequence is a cascade requiring sequential activation:

          • Condensation: Aniline undergoes nucleophilic addition to an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, EMME), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate[3].

          • Electrocyclization: This is the critical bottleneck. The intermediate must undergo a 6π-electrocyclization to form the quinoline ring. Classically, this requires immense thermal energy (>250 °C) to overcome the activation barrier, which unfortunately competes with homolytic bond cleavage and tar formation[2].

          • Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid and thermally decarboxylated to yield the core 4-hydroxyquinoline[1].

          Pathway A Aniline + EMME (Starting Materials) B Condensation (- EtOH) A->B C Anilidomethylenemalonate (Stable Intermediate) B->C D 6π-Electrocyclization (High Energy Barrier) C->D E 4-Hydroxyquinoline-3-carboxylate (Core Scaffold) D->E F Saponification (NaOH) E->F G Quinoline-3-carboxylic acid F->G H Decarboxylation (- CO2) G->H I 4-Hydroxyquinoline (Final Product) H->I

          Mechanistic pathway of the Gould-Jacobs reaction from aniline to 4-hydroxyquinoline.

          Quantitative Data: Comparing Optimization Strategies

          Modern optimizations bypass the degradative thermal conditions of the classical route by altering the heat transfer mechanism (Microwave) or lowering the activation energy via Lewis acid catalysis (Eaton's Reagent).

          ParameterClassical ThermalMicrowave-AssistedEaton's Reagent Catalysis
          Condensation Time 2 - 4 hours7 - 10 minutes7 - 10 minutes (MW prep)
          Condensation Temp 100 - 130 °C170 °C170 °C
          Cyclization Time 30 - 60 minutes1 - 15 minutes2 hours
          Cyclization Temp 250 - 300 °C250 - 300 °C100 °C
          Solvent (Cyclization) Dowtherm A / Ph₂OSolvent-free / Excess EMMEEaton's Reagent (Neat)
          Typical Yield 40 - 60%75 - 90%60 - 85%
          Primary Advantage Standard lab equipmentRapid, highly efficient heatingAvoids high-temp degradation

          Optimized Experimental Protocols

          Every protocol below is designed as a self-validating system , providing physical cues to confirm success at each stage without immediate reliance on LC-MS.

          Protocol A: Microwave-Assisted Solvent-Free Synthesis

          Causality: Microwave irradiation provides rapid, uniform dielectric heating. This bypasses the slow conduction of oil baths, reducing the residence time of the molecule at degradative temperatures and preventing localized superheating at the flask walls[4].

          • Condensation: In a 2.5 mL microwave vial, combine the substituted aniline (2.0 mmol) and EMME (2.0 mmol)[5].

          • Irradiation: Subject the neat mixture to microwave irradiation at 170 °C for 7 minutes[5].

          • Validation Check: Cool to room temperature. The spontaneous formation of a solid mass confirms the successful condensation to the anilidomethylenemalonate intermediate.

          • Cyclization: Add excess EMME (6.0 mmol) to the vial to serve as both reagent and solvent[3]. Heat via microwave to 250 °C for 10-15 minutes[3].

          • Isolation: Cool the vial to room temperature. Filter the resulting precipitate and wash with ice-cold acetonitrile (3 mL) to remove unreacted EMME[3]. Dry under vacuum.

          Protocol B: Eaton's Reagent Catalyzed Cyclization

          Causality: Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) acts as both a solvent and a strong Lewis acid/dehydrating agent. It protonates the carbonyl oxygen of the intermediate, drastically increasing its electrophilicity. This lowers the activation energy of the cyclization, allowing the reaction to proceed at 100 °C instead of >250 °C[5].

          • Intermediate Prep: Synthesize the anilidomethylenemalonate intermediate using the 7-minute microwave method described in Protocol A[5].

          • Catalytic Cyclization: In a round-bottom flask, mix the intermediate (2 mmol) with 2 mL of Eaton's reagent[5]. Heat conventionally at 100 °C for 2 hours[5].

          • Validation & Isolation: Cool the reaction to room temperature. Carefully and slowly pour the mixture into a vigorously stirred saturated NaHCO₃ solution.

          • Validation Check: The immediate precipitation of a solid (ethyl 4-quinolone-3-carboxylate) upon neutralization serves as visual validation of both successful cyclization and acid quenching[5].

          • Purification: Filter the solid, wash with distilled water, and recrystallize from ethanol[5].

          Troubleshooting Guides & FAQs

          Troubleshooting Issue Issue: Thermal Degradation (Black/Tarry Product) Check Current Cyclization Temp >250°C? Issue->Check Sol1 Switch to Microwave (Rapid heating, 1-15 min) Check->Sol1 Maintain thermal Sol2 Use Eaton's Reagent (Catalytic, 100°C, 2h) Check->Sol2 Lower temp

          Troubleshooting logic for overcoming thermal degradation during cyclization.

          Q: Why is my cyclization step yielding black, tarry byproducts instead of the desired quinoline? A: This is the hallmark of thermal degradation. The classical Gould-Jacobs cyclization requires temperatures exceeding 250 °C to overcome the activation energy of the 6π-electrocyclization[2]. Prolonged exposure to these extreme temperatures causes side reactions, decarboxylation, and decomposition[6]. Solution: Transition to either Microwave-Assisted Synthesis or Eaton's Reagent. Microwave irradiation achieves the necessary temperature rapidly, reducing the reaction time to under 15 minutes and minimizing degradation[3]. Alternatively, Eaton's reagent lowers the activation barrier so cyclization occurs safely at 100 °C[5].

          Q: My condensation step with EMME is incomplete after several hours. How can I drive it to completion? A: The initial condensation is an addition-elimination reaction that releases ethanol as a byproduct[3]. If ethanol is not efficiently removed from the system, the reaction reaches an equilibrium and stalls. Solution: Ensure your setup allows for the active distillation or venting of ethanol. To self-validate, monitor the reaction by the evolution of ethanol vapor (bubbling). For a definitive fix, perform this step under neat (solvent-free) microwave irradiation at 170 °C for 7 minutes, which drives off ethanol rapidly and typically yields quantitative conversion[5].

          Q: I am using a meta-substituted aniline and isolating a mixture of two different quinoline products. Why? A: The Gould-Jacobs cyclization is governed by both steric and electronic factors. When an aniline is substituted at the meta position, cyclization can occur at either of the two available ortho positions (C2 or C6 of the aniline ring). This inherently leads to a mixture of 5-substituted and 7-substituted 4-hydroxyquinolines[2]. Solution: This regioselectivity issue is inherent to the substrate in thermal conditions. Bulky meta-substituents tend to favor cyclization at the less sterically hindered position. If a specific isomer is strictly required, consider alternative synthetic routes like the Grohe-Heitzer cycloacylation, which offers superior regiocontrol by utilizing an addition-elimination reaction with a primary amine[7].

          Q: How do I remove high-boiling solvents like Dowtherm A or diphenyl ether after classical thermal cyclization? A: These solvents have boiling points around 258 °C, making them notoriously difficult to remove via standard rotary evaporation[2]. Solution: Exploit solubility differentials. The resulting 4-hydroxyquinoline-3-carboxylate is typically highly insoluble in non-polar solvents. Cool the reaction mixture to room temperature and pour it into a large excess of cold hexanes or petroleum ether. The quinoline product will precipitate out, while the Dowtherm A remains fully dissolved in the non-polar phase[6]. Filter the suspension and wash the filter cake thoroughly with cold hexanes.

          References

          • [4] Microwave-Assisted Gould-Jacobs Cyclization | Scribd |

          • [3] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis | BenchChem |

          • [6] Optimizing reaction conditions for the Gould-Jacobs synthesis | BenchChem |

          • [5] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | MDPI |

          • [2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine | PMC |

          • [1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI |

          • [7] View of Nonclassical Biological Activities of Quinolone Derivatives | Publishing at the Library (UAlberta) |

          Sources

          Technical Support Center: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support resource for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established protocols and field-proven insights, this document provides not just procedures, but the underlying chemical principles to empower you to optimize your experimental outcomes.

          The primary and most established route to this quinoline derivative is the Gould-Jacobs reaction.[1][2] This pathway begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification of the resulting ester.[3] While robust, this sequence is sensitive to reaction conditions, often leading to a range of byproducts that can complicate purification and reduce yields.

          This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to directly address the specific issues you may encounter.

          Overall Synthetic Workflow

          The synthesis proceeds through three principal stages: Condensation, Cyclization, and Saponification. Each stage presents unique challenges and potential for byproduct formation.

          G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification m_chloroaniline m-Chloroaniline intermediate Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate m_chloroaniline->intermediate 100-130°C -EtOH deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate 100-130°C -EtOH cyclized_ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate->cyclized_ester ~250°C (High-Boiling Solvent) -EtOH final_product 7-chloro-4-hydroxyquinoline-3-carboxylic acid cyclized_ester->final_product 1. NaOH (aq), Reflux 2. Acidification (HCl)

          Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

          Frequently Asked Questions & Troubleshooting
          Q1: My cyclization reaction is producing a significant amount of dark, tarry material, and the yield is low. What is causing this and how can I fix it?

          A1: The formation of dark-colored tars is a classic sign of thermal decomposition, a common issue in the high-temperature cyclization step of the Gould-Jacobs reaction, which often requires temperatures exceeding 250°C.[2][4]

          Causality:

          • Excessive Temperature or Prolonged Heating: The high thermal energy required to facilitate the 6-electron electrocyclization can also drive non-specific degradation pathways if not carefully controlled.[4] Overheating or extending the reaction time unnecessarily increases the likelihood of decomposition.

          • Uneven Heating: Using a standard heating mantle on a round-bottom flask can create localized hot spots, leading to charring.

          • Impurities: Residual reagents or solvents from the initial condensation step can decompose at high temperatures.

          Troubleshooting & Mitigation:

          ParameterRecommendationRationale
          Solvent Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or paraffin oil.[5][6]These solvents provide excellent heat transfer, ensuring uniform and stable temperature control throughout the reaction vessel, thus preventing localized overheating.[4]
          Temperature Gradually increase the temperature to the target (e.g., 250°C) and monitor the reaction by TLC. Avoid "overshooting" the setpoint.Finding the minimum temperature required for cyclization is key. For many anilines, this is a sharp threshold.
          Reaction Time Monitor the disappearance of the intermediate by TLC. Once the intermediate is consumed, cool the reaction promptly.Prolonged heating after the reaction is complete serves only to degrade the product.[4]
          Purification Ensure the anilidomethylenemalonate intermediate is reasonably pure before the cyclization step.Removing lower-boiling impurities prevents their decomposition and contribution to tar formation.

          Protocol Reference: See Troubleshooting Guide 1 for a detailed experimental protocol.

          Q2: My final product is contaminated with an isomer, 5-chloro-4-hydroxyquinoline-3-carboxylic acid. Why does this form and how can I remove it?

          A2: The formation of the 5-chloro isomer is an inherent challenge when using m-substituted anilines in electrophilic aromatic cyclization reactions.

          Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The aniline ring, activated by the nitrogen atom, is attacked by the enolized malonate moiety. For m-chloroaniline, there are two possible positions for cyclization (ortho to the amino group) that are not sterically hindered: C2 and C6.

          • Attack at C2: Leads to the desired 7-chloro isomer.

          • Attack at C6: Leads to the undesired 5-chloro isomer.[7]

          While the 7-chloro isomer is typically the major product, a small amount of the 5-chloro isomer is often formed.[7]

          G cluster_7_chloro Desired Pathway cluster_5_chloro Byproduct Pathway start Anilidomethylenemalonate Intermediate c2_attack Cyclization at C2 start->c2_attack c6_attack Cyclization at C6 start->c6_attack product_7_chloro 7-Chloro Isomer (Major Product) c2_attack->product_7_chloro product_5_chloro 5-Chloro Isomer (Minor Byproduct) c6_attack->product_5_chloro

          Caption: Competing cyclization pathways leading to 7-chloro and 5-chloro isomers.

          Troubleshooting & Mitigation:

          StrategyRecommendationRationale
          Reaction Conditions Lowering the cyclization temperature slightly may improve regioselectivity, but often at the cost of reaction rate and overall conversion.The activation energy barrier for the two pathways may differ, allowing for kinetic control under milder conditions.
          Purification The most effective method for removal is recrystallization .The two isomers often have different solubilities in solvents like acetic acid or DMF/water mixtures, allowing for the isolation of the pure major product.[7]

          Protocol Reference: See Troubleshooting Guide 2 for a detailed recrystallization protocol.

          Q3: I am observing a significant byproduct that appears to be decarboxylated (lacking the C3-carboxylic acid group). How can I minimize its formation?

          A3: Unintended decarboxylation is a common side reaction, especially when high temperatures are employed after the carboxylic acid group has been formed or even during the cyclization of the ester.[4][7]

          Causality:

          • Thermal Decarboxylation: β-keto acids and their quinoline analogues are susceptible to losing CO₂ upon heating. The high temperatures used for cyclization can sometimes be sufficient to cause decarboxylation of the ester product, though it's more common after saponification.[4][8] The procedure to create 7-chloro-4-hydroxyquinoline often involves a deliberate high-temperature decarboxylation step after the acid is formed.[5][7]

          • Harsh Saponification/Workup: Prolonged heating under strongly acidic or basic conditions during workup can sometimes promote decarboxylation.

          Troubleshooting & Mitigation:

          StageRecommendationRationale
          Cyclization Use the minimum temperature and time necessary for complete cyclization of the ester intermediate.Minimizes the thermal stress on the C3-carboalkoxy group, reducing the risk of its elimination.[4]
          Saponification Monitor the hydrolysis reaction closely (e.g., by TLC or LC-MS) and proceed to workup as soon as the ester is consumed.Avoids unnecessarily long exposure to refluxing base.
          Workup After acidification to precipitate the product, avoid boiling the acidic mixture. Collect the product promptly.High temperatures under acidic conditions can facilitate decarboxylation.
          Q4: My product is difficult to crystallize and remains an oil or a gummy solid. What are the likely impurities?

          A4: Difficulty in crystallization typically points to the presence of impurities that disrupt the crystal lattice formation.

          Causality & Likely Impurities:

          • Residual Solvent: High-boiling solvents like Dowtherm A can be difficult to remove completely and will keep the product oily.[4]

          • Incomplete Saponification: The presence of the starting material, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, can inhibit the crystallization of the carboxylic acid product.

          • Tarry Decomposition Products: The aforementioned tarry materials are amorphous and will interfere with crystallization.[4]

          • Isomeric Byproducts: The presence of the 5-chloro isomer can sometimes form a eutectic mixture that is more difficult to crystallize than the pure 7-chloro isomer.

          Troubleshooting & Mitigation:

          StrategyRecommendationRationale
          Solvent Removal After the cyclization step, thoroughly wash the crude solid product with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling reaction solvent.[4][5]Dowtherm A is soluble in non-polar solvents, while the desired product is generally not.
          Trituration Attempt to triturate the crude oil with a non-polar solvent (e.g., hexane, ether).This can wash away soluble impurities and often induces crystallization of the desired product.[4]
          Purification If recrystallization fails, column chromatography may be necessary, although this is less ideal for larger-scale syntheses.Provides a more rigorous separation based on polarity.
          Re-precipitation Dissolve the crude product in a dilute basic solution (e.g., aq. NaHCO₃), filter to remove any insoluble (non-acidic) impurities, and then re-precipitate the product by carefully acidifying the filtrate.This is an effective way to separate the desired carboxylic acid from non-acidic impurities like the starting ester or decomposition products.
          Troubleshooting Guides & Experimental Protocols
          Guide 1: Optimized Protocol for Thermal Cyclization to Minimize Tar Formation

          This protocol uses a high-boiling solvent for precise temperature control.

          Materials:

          • Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate (1.0 eq)

          • Dowtherm A (or mineral oil)

          • Hexanes or petroleum ether

          • Round-bottom flask with reflux condenser

          • High-temperature thermometer or thermocouple

          • Heating mantle with stirrer

          Procedure:

          • In a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add Dowtherm A to about 5-10 times the volume of the intermediate.

          • Begin heating and stirring the solvent. Allow the temperature to stabilize at 250-255°C.

          • Slowly add the diethyl 2-(((3-chlorophenyl)amino)methylene)malonate intermediate to the hot solvent. The addition should be portion-wise to maintain temperature control.

          • Heat the mixture for the prescribed time (typically 30-60 minutes), monitoring the reaction progress by taking small aliquots and analyzing by TLC (e.g., using a 7:3 Hexane:EtOAc system).[5]

          • Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to below 100°C.

          • Add an equal volume of hexanes to the cooled mixture. This will cause the product to precipitate while keeping the Dowtherm A in solution.

          • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

          • Wash the filter cake thoroughly with two portions of fresh hexanes to remove all residual high-boiling solvent.[5]

          • Dry the resulting solid, which is crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

          Guide 2: Purification by Recrystallization to Remove the 5-Chloro Isomer

          This protocol is effective for purifying the final carboxylic acid product.

          Materials:

          • Crude 7-chloro-4-hydroxyquinoline-3-carboxylic acid (containing the 5-chloro isomer)

          • Glacial Acetic Acid or a DMF/Water mixture

          • Deionized Water

          • Erhlenmeyer flask

          • Filtration apparatus

          Procedure:

          • Place the crude, dry solid into an Erlenmeyer flask.

          • Add a minimal amount of glacial acetic acid to the flask, just enough to form a slurry.

          • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling if possible.

          • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

          • If crystallization is slow to initiate, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.

          • Once the mixture has reached room temperature, cool it further in an ice bath for 30-60 minutes to maximize product precipitation.

          • Collect the purified crystals by vacuum filtration.

          • Wash the crystals with a small amount of cold water to remove residual acetic acid.

          • Dry the crystals thoroughly under vacuum to yield purified 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

          References
          • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

          • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

          • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Retrieved from [Link]

          • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

          • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

          • SlidePlayer. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

          • SciELO. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

          • ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

          • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

          Sources

          troubleshooting low yield in 7-Chloro-4-methoxyquinoline-3-carboxylic acid synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Optimization of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid Synthesis

          System Overview & Diagnostic Workflow

          Low yield in the synthesis of This compound is rarely caused by a single catastrophic failure. It is typically the result of cumulative inefficiencies across the multi-step Gould-Jacobs protocol, specifically during the chlorination and nucleophilic aromatic substitution (SNAr) phases.

          The following guide assumes the standard industrial route:

          • Gould-Jacobs Cyclization: Formation of the 4-hydroxy quinoline core.[1][2]

          • Activation: Conversion of 4-OH to 4-Cl (POCl3).

          • Substitution: Displacement of 4-Cl with Methoxide (NaOMe).

          • Hydrolysis: Saponification of the ester to the free acid.

          Visualizing the Failure Points

          The diagram below maps the critical decision nodes where yield is most frequently lost.

          SynthesisWorkflow Start Start: 3-Chloroaniline + EMME Step1 Cyclization (Dowtherm A, 250°C) Start->Step1 Check1 Yield Check: <60%? Step1->Check1 Step2 Chlorination (POCl3) Check1->Step2 No (Proceed) Issue1 Issue: Polymerization/Tars Sol: Temp Control & Dilution Check1->Issue1 Yes Step3 Methoxylation (NaOMe/MeOH) Step2->Step3 Check2 Regioselectivity Check Step3->Check2 Step4 Hydrolysis (NaOH) Check2->Step4 4-OMe Formed Side1 FAILURE: N-Methylation (If using MeI) Check2->Side1 Using Methyl Iodide Side2 FAILURE: Hydrolysis to 4-OH (Wet Reagents) Check2->Side2 Water Present Final Target: 7-Chloro-4-methoxy -quinoline-3-carboxylic acid Step4->Final

          Figure 1: Critical decision nodes in the synthesis pathway. Red diamonds indicate high-risk yield checkpoints.

          Phase 1: The Gould-Jacobs Cyclization (Steps 1 & 2)

          Symptom: Low yield of the 4-hydroxy-3-carboxylate intermediate; formation of dark, insoluble tars.

          The cyclization of the anilino-acrylate intermediate requires extreme temperatures (

          
          ). The most common cause of low yield here is inefficient ethanol removal  or thermal polymerization .
          
          ParameterOptimal ConditionFailure ModeCorrective Action
          Solvent Dowtherm A (Diphenyl ether/Biphenyl)Use of low-boiling solvents (e.g., Toluene)Switch to Dowtherm A to access
          
          
          without pressure vessels.
          Concentration 1:10 (Reactant:Solvent)High concentration (>1:5)Dilute the reaction. High concentrations favor intermolecular polymerization over intramolecular cyclization [1].
          Byproduct Removal Continuous distillationRefluxing ethanol back into flaskEquip the flask with a Dean-Stark trap or open distillation head to remove ethanol as it forms. Ethanol inhibits the ring closure.

          Technical Insight: The cyclization is reversible. If ethanol is not removed, the equilibrium shifts back to the open-chain acrylate, which then decomposes at high temperatures.

          Phase 2: Activation via Chlorination (Step 3)

          Symptom: Incomplete conversion of 4-OH to 4-Cl; reversion to starting material upon workup.

          Protocol Validation: You are likely using Phosphorus Oxychloride (POCl

          
          ).[3][4]
          
          • The Trap: If the 4-hydroxy intermediate is not strictly dry, POCl

            
             will hydrolyze into Phosphoric acid, which is inactive for chlorination and complicates the workup.
            

          Troubleshooting Steps:

          • Drying: Dry the 4-hydroxy ester in a vacuum oven at

            
             for 6 hours before reaction.
            
          • Stoichiometry: Use neat POCl

            
             (as solvent and reagent) or at least 5 equivalents if using a co-solvent (e.g., Toluene).
            
          • Monitoring: Do not rely on TLC alone. POCl

            
             adducts can hydrolyze on silica. Use crude NMR or LC-MS (in non-protic solvent) to verify the disappearance of the 4-OH peak.
            

          Phase 3: Methoxylation (The Critical Yield Killer)

          Symptom: Formation of "N-methyl" impurities (1-methyl-4-quinolone) or regeneration of the 4-hydroxy compound.

          This is the most sensitive step. The reaction is a Nucleophilic Aromatic Substitution (SNAr).

          Scenario A: You are using Methyl Iodide (MeI) and Base
          • STOP immediately.

          • Reason: Direct alkylation of 4-hydroxyquinolines with alkyl halides favors N-alkylation over O-alkylation due to the stability of the quinolone tautomer. This is the primary cause of low yield for the desired methoxy product [2].

          Scenario B: You are using Sodium Methoxide (NaOMe)
          • Correct Approach: Displacement of the 4-chloro substituent (from Phase 2) with methoxide.

          • Mechanism: The 3-ester group is electron-withdrawing, activating the 4-position for nucleophilic attack.

          • Yield Killer (Moisture): If the reaction mixture contains any water, the methoxide acts as a base (OH

            
             source), hydrolyzing the 4-Cl back to 4-OH.
            
            • Solution: Use freshly prepared NaOMe in anhydrous Methanol. Do not use "old" bottles of NaOMe solution, which absorb moisture from air.

          Comparison of Alkylation Strategies:

          Reagent SystemMajor ProductMechanismYield Impact
          4-OH + MeI / K2CO3 N-Methyl-4-quinolone (Wrong Isomer)SN2 (N-attack)0% Yield of target
          4-Cl + NaOMe / MeOH 4-Methoxyquinoline (Target)SNArHigh Yield (if dry)

          Phase 4: Hydrolysis (The Final Step)

          Symptom: Loss of the carboxylic acid (Decarboxylation).

          If you successfully make the ester but lose mass in the final step, you are likely decarboxylating.

          • Reaction: Saponification (NaOH/H

            
            O).
            
          • Risk: Quinolines with electron-withdrawing groups at the 3-position are prone to decarboxylation if heated under acidic conditions or excessive thermal stress.

          • Control:

            • Perform hydrolysis with NaOH at reflux (

              
              ).
              
            • Do not heat above

              
               after acidification.
              
            • Acidify carefully to pH 3-4 to precipitate the product. Do not boil the acidic solution.

          Frequently Asked Questions (FAQ)

          Q1: Can I perform the methoxylation directly on the 4,7-dichloroquinoline-3-carboxylic acid instead of the ester? A: It is not recommended. The carboxylic acid moiety will form a carboxylate salt with NaOMe, which is electron-rich and deactivates the ring toward SNAr attack at the 4-position. Always perform the substitution on the ester , then hydrolyze.

          Q2: My product is turning pink/red during the POCl

          
           step. 
          A:  This indicates trace aniline impurities or decomposition. Ensure the starting material from the Gould-Jacobs step is washed thoroughly with ethanol or ether to remove uncyclized aniline derivatives before chlorination.
          

          Q3: How do I remove the Dowtherm A after cyclization? A: Dowtherm A boils at

          
          . It is difficult to distill off.
          
          • Protocol: Cool the reaction mixture to room temperature. The quinoline ester usually precipitates. Add a non-polar solvent like Hexane or Ligroin to the reaction mixture. Filter the solid and wash extensively with Hexane. This removes the Dowtherm without distillation [3].

          References

          • BenchChem Technical Support. (2025).[2] Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from 2

          • ChemicalBook. (2024). 4-Chloro-7-methoxyquinoline synthesis and regioselectivity. Retrieved from 5

          • Organic Syntheses. (1947). 4,7-Dichloroquinoline: Standard Procedures for Dowtherm Handling. Organic Syntheses, Coll.[4][6] Vol. 3, p.272.[6][7] Retrieved from 3

          • National Institutes of Health (NIH). (2023). Synthesis of 7-Chloroquinoline Derivatives and Yield Optimization. Retrieved from 8

          Sources

          alternative synthetic routes to 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists. It moves beyond generic textbook descriptions to address the specific "pain points" of synthesizing 7-Chloro-4-methoxyquinoline-3-carboxylic acid , particularly focusing on the regioselectivity challenges at the C4 position.

          Topic: Synthetic Routes to this compound

          Status: Operational Support Tier: Senior Application Scientist (L3) Doc ID: QZN-7CL-4OMe-001

          Executive Summary: The "Ambident" Challenge

          The synthesis of This compound presents a classic organic chemistry dilemma: the ambident nucleophilicity of the 4-hydroxyquinoline intermediate.

          Most researchers arrive at this molecule via the Gould-Jacobs reaction , yielding the 4-hydroxy (tautomeric 4-oxo) intermediate. The critical failure point is the subsequent methylation.

          • Direct Alkylation: Often yields a mixture of O-methyl (desired) and N-methyl (undesired) products due to the pyridone-like character of the ring.

          • Activation-Displacement: Converting the hydroxyl to a leaving group (Cl) followed by methoxide displacement is the industrial standard for high purity, though it adds steps.

          This guide details three validated routes, ranked by reliability and scale-up potential.

          Route 1: The "Activate & Displace" Protocol (Recommended)

          Best for: High purity, scale-up, and avoiding N-alkylated impurities. Mechanism: Nucleophilic Aromatic Substitution (

          
          ).
          

          In this route, the electron-withdrawing carboxylic ester at C3 activates the C4 position, making the chlorine atom highly susceptible to displacement by methoxide.

          Workflow Diagram

          SNAr_Route cluster_0 Step 1: Activation cluster_1 Step 2: Displacement SM 7-Cl-4-OH-quinoline- 3-carboxylic acid (ester) Inter 4,7-Dichloroquinoline- 3-carboxylic acid (ester) SM->Inter POCl3, Reflux (Chlorination) Product 7-Chloro-4-methoxy- quinoline-3-carboxylic acid Inter->Product NaOMe, MeOH (SNAr + Saponification)

          Caption: The activation-displacement pathway utilizing the electron-deficient nature of the C4 position.

          Step-by-Step Protocol
          • Chlorination:

            • Suspend 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester in neat

              
               (5-10 equiv).
              
            • Critical: Do not use the free acid if possible; the ester handles better. If using the acid, expect the acid chloride to form, which must be quenched carefully.

            • Reflux for 1-2 hours until the solution clears (evolution of HCl gas).

            • Workup: Remove excess

              
               under vacuum. Pour residue onto crushed ice/ammonia. Extract the 4,7-dichloro  intermediate with DCM.
              
          • Methoxylation (

            
            ): 
            
            • Dissolve the 4,7-dichloro intermediate in anhydrous Methanol.

            • Add Sodium Methoxide (

              
              , 2.5 equiv).
              
            • Reflux for 4-6 hours.

            • Note: The C4-Cl is much more reactive than the C7-Cl due to the vinylogous activation by the C3-carbonyl and the ring nitrogen.

            • Hydrolysis:[1][2] If the ester was used, excess

              
               and water during workup will often saponify it to the acid. If not, add 
              
              
              
              (aq) and reflux for an additional hour.
          • Isolation:

            • Acidify the aqueous layer to pH 3-4 with 1N HCl.

            • The target acid precipitates as a white/off-white solid.

          Route 2: Regioselective Direct O-Alkylation

          Best for: Small scale, rapid screening, or when intermediates are precious. Risk: 10-20% N-methyl impurity if conditions are not strictly controlled.

          Direct methylation of the 4-hydroxy compound requires "hard" electrophiles or specific coordination to favor the oxygen atom (Hard-Soft Acid-Base theory).

          Optimization Table: Alkylating Agents vs. Selectivity
          MethodReagentsMajor ProductSelectivity (O:N)Notes
          Standard
          
          
          / Acetone
          Mixed~60:40Not Recommended. Difficult separation.
          Silver Salt
          
          
          / Toluene
          O-Methyl >95:5Silver coordinates to Nitrogen, blocking it. Expensive.
          Mitsunobu
          
          
          O-Methyl >98:2Excellent selectivity but requires removing Phosphine oxide.
          Protocol (Silver Carbonate Method)
          • Dissolve 7-chloro-4-hydroxyquinoline-3-carboxylic acid ester in Toluene or Benzene (non-polar solvents disfavor the ionic transition state of N-alkylation).

          • Add Silver Carbonate (

            
            , 1.1 equiv) and Methyl Iodide  (excess).
            
          • Stir at room temperature or mild heat (40°C) in the dark.

          • Filter off silver salts and evaporate.

          • Hydrolyze the ester using

            
             in THF/Water (mild conditions to prevent ether cleavage).
            
          Route 3: The Grohe-Heberle Approach (De Novo Synthesis)

          Best for: Industrial process chemistry, avoiding the 4-OH intermediate entirely.

          This route constructs the pyridine ring after setting up the functionality, preventing the ambident nucleophile issue.

          • Acylation: React 2,4-dichlorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate .

          • Exchange: Treat the resulting adduct with cyclopropylamine (or ammonia/primary amine if N-H is desired, though usually this route targets N-alkyl quinolones).

          • Cyclization: Heat with base (

            
             or 
            
            
            
            ) to close the ring.
            • Modification for 4-OMe: This route typically yields the 4-oxo core.[3] To get 4-methoxy, one would still likely proceed through the 4-Cl intermediate (Route 1). However, using an ortho-methoxy precursor is rare due to steric hindrance during cyclization.

            • Verdict: Use Route 1 unless you are manufacturing tons of material.

          Troubleshooting Guide (FAQ)
          Q1: I am seeing two spots on TLC after methylation. Which is which?

          Diagnosis: You likely have a mixture of O-methyl (Target) and N-methyl (Impurity).

          • O-Methyl (Target): usually higher

            
              (less polar) in Hexane/EtOAc systems. It is an ether.
            
          • N-Methyl (Impurity): usually lower

            
              (more polar). It is a quinolone (ketone-like).
            
          • Confirmation: Check UV fluorescence. The N-methyl quinolone often has a distinct, intense blue fluorescence compared to the O-methyl ether. Run NMR: N-Me shows a singlet around 3.8-4.0 ppm; O-Me is often slightly downfield or distinct in shift depending on solvent.

          Q2: During the
          
          
          reaction (Route 1), my yield is low.

          Cause: Incomplete chlorination or hydrolysis of the chloride.

          • Fix 1: Ensure the

            
             reaction goes to completion. The intermediate 4,7-dichloro compound should be a solid. If it's an oil, it might be impure.
            
          • Fix 2: Ensure your Methanol is anhydrous . Water competes with methoxide, reverting the 4-Cl back to 4-OH (starting material).

          Q3: Can I demethylate the 4-OMe group later?

          Context: Sometimes the methoxy is used as a protecting group. Answer: Yes, but it requires harsh conditions (e.g.,

          
           or HBr/AcOH), which might affect the carboxylic acid or the 7-Cl position. If you need the 4-OH eventually, do not methylate it. If you need to swap the 4-OMe for an amine (to make a drug like chloroquine analog), the 4-OMe is a decent leaving group, but 4-Cl is better.
          
          Q4: Why not use Diazomethane?

          Answer: Diazomethane is excellent for O-methylation of phenols and acids. However, for 4-hydroxyquinolines, it can still result in N-methylation due to the tautomeric equilibrium. Furthermore, it will esterify the C3-carboxylic acid immediately. If you want the methyl ester and the methyl ether, TMS-diazomethane is a viable (safer) alternative to diazomethane, but regioselectivity is not guaranteed.

          References & Validated Sources
          • Gould-Jacobs Reaction & Optimization:

            • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4]

            • BenchChem Technical Guide: (Accessed 2026).

          • Regioselectivity of Alkylation (O vs N):

            • Perova, et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. MDPI Molbank. (Discusses Ag/MeI selectivity).

            • Source:

          • Synthesis of 4,7-Dichloroquinoline (Intermediate):

            • Price, C. C., & Roberts, R. M. Organic Syntheses Coll. Vol. 3, p.272.[4]

            • Source:

          • Organometallic Approaches (Alternative):

            • Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem.

            • Source:

          Sources

          Technical Support Center: Microwave-Assisted Synthesis of Quinoline-3-Carboxylates

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for the microwave-assisted synthesis of quinoline-3-carboxylates. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields, reduce synthesis time, and troubleshoot common bottlenecks in heterocyclic chemistry. By leveraging dielectric heating, microwave synthesis offers superior atom economy, rapid kinetics, and higher purity profiles compared to conventional thermal methods.

          Experimental Workflow & Logical Relationships

          The following diagram illustrates the critical path and optimization loops required for a successful microwave-assisted multicomponent reaction.

          MW_Workflow Reactants 1. Reactant Preparation (e.g., 4-hydroxy-2-oxoquinolines + ethyl cyanoacetate) Solvent 2. Solvent & Catalyst (Ethanol + K2CO3 or Piperidine) Reactants->Solvent Mix thoroughly MW 3. Microwave Irradiation (120-135°C, 100-250W) Solvent->MW Sealed MW Vessel Monitor 4. In-situ Monitoring (Dynamic Temp Control) MW->Monitor Dielectric Heating Monitor->MW Adjust Wattage Product 5. Quinoline-3-Carboxylates (Yield: 80-94%, 4-10 min) Monitor->Product Cyclization Complete

          Microwave-assisted workflow for high-yield quinoline-3-carboxylate synthesis.

          Standard Operating Procedure (SOP): High-Yield Synthesis Protocol

          To achieve yields exceeding 85%, the following self-validating protocol is recommended for the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with active methylenes (e.g., ethyl cyanoacetate),.

          Step 1: Reaction Assembly

          • Action: In a microwave-safe quartz or Teflon vessel, combine equimolar amounts (e.g., 1.0 mmol) of the quinoline precursor and ethyl cyanoacetate.

          • Causality: Maintaining strict equimolar stoichiometry prevents the accumulation of unreacted active methylenes. Excess active methylenes are prone to polymerization under intense microwave irradiation, which severely complicates downstream purification.

          Step 2: Solvent and Catalyst Addition

          • Action: Add 3–5 mL of absolute ethanol and a catalytic amount of anhydrous K₂CO₃ (0.1 mmol) or piperidine.

          • Causality: Ethanol possesses a high loss tangent, meaning it absorbs microwave energy highly efficiently and converts it rapidly to heat. The base catalyst deprotonates the active methylene, initiating the rate-limiting Knoevenagel condensation. Microwave dielectric heating accelerates this nucleophilic attack by rapidly overcoming the activation energy barrier.

          Step 3: Microwave Irradiation (Dynamic Heating)

          • Action: Seal the vessel and place it in a dedicated scientific microwave reactor. Program the reactor to a target temperature of 120–135 °C with a maximum power limit of 250 W. Irradiate for 4 to 10 minutes,.

          • Causality: Utilizing a dynamic power setting ensures the system rapidly reaches the required thermal threshold without thermal runaway. Once the target temperature is reached, the reactor automatically down-regulates wattage, preventing the charring of sensitive intermediates.

          Step 4: Self-Validation & Workup

          • Action: Monitor reaction completion via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The reaction is complete when the starting material spot disappears. Cool the vessel to room temperature using the reactor's compressed air cooling system.

          • Validation: A successful cyclization will self-validate by spontaneously precipitating the quinoline-3-carboxylate product upon cooling. Filter the precipitate and wash with cold ethanol to obtain the pure product, often bypassing the need for column chromatography entirely.

          Quantitative Data: Method Comparison

          The table below highlights the drastic efficiency improvements when transitioning from conventional heating to microwave-assisted synthesis for pyrano[3,2-c]quinoline-3-carboxylates.

          Synthesis MethodCatalyst / SolventTarget TemperatureReaction TimeIsolated Yield (%)
          Conventional Reflux K₂CO₃ / Ethanol78 °C6 – 8 hours40 – 65%
          Microwave-Assisted K₂CO₃ / Ethanol120 °C (Dynamic)4 – 10 mins80 – 94%

          Data summarized from recent comparative studies on quinoline-3-carboxylate derivatives.

          Troubleshooting Guide

          Issue 1: Product yield is lower than 50% despite prolonged microwave irradiation.

          • Causality: Prolonged irradiation often leads to thermal degradation rather than higher yields. This is usually caused by inefficient absorption of microwaves by the reaction mixture or poor substrate reactivity.

          • Solution: Shift your focus from power to temperature control. Ensure you are using a highly polar solvent (like DMF, DMSO, or ethanol) to improve energy absorption. If the substrate features strong electron-withdrawing groups that reduce reactivity, slightly increase the target temperature (e.g., to 135 °C) rather than extending the reaction time.

          Issue 2: Significant charring and decomposition are observed in the reaction vessel.

          • Causality: Charring is the direct result of localized superheating ("hot spots"). This occurs when using constant high-wattage power without temperature feedback, or due to poor stirring in heterogeneous mixtures.

          • Solution: Always use a dynamic power setting where the microwave modulates wattage based on an internal IR or fiber-optic temperature sensor. Ensure continuous magnetic stirring throughout the entire irradiation cycle to distribute heat evenly.

          Issue 3: The reaction stalls before completion, leaving unreacted starting materials.

          • Causality: The reaction has likely hit a reversible equilibrium or the catalyst has deactivated. Condensation reactions forming quinoline-3-carboxylates generate water as a byproduct. In a strictly sealed system without a desiccant, water accumulation can push the equilibrium backward.

          • Solution: Increase the catalyst loading slightly to drive the base-catalyzed step forward. Alternatively, if your reactor permits, utilize a microwave-adapted Dean-Stark trap or add molecular sieves to sequester the water byproduct.

          Frequently Asked Questions (FAQs)

          Q: Can I use a domestic microwave oven for these syntheses to save costs? A: Absolutely not. Domestic microwaves lack precise temperature and pressure control, leading to poor reproducibility, severe hot spots, and significant safety hazards (especially when heating flammable organic solvents like ethanol under pressure). Dedicated scientific microwave reactors with burst-proof cavities are mandatory for safe, reproducible yields.

          Q: What is the optimal power setting for quinoline synthesis? A: While power is often capped between 100W and 300W, it is a secondary parameter. Modern protocols dictate that controlling the reaction temperature is the critical factor for success. Set your target temperature and allow the reactor to dynamically adjust the power output to maintain that heat.

          Q: Can I run this reaction under solvent-free ("neat") conditions? A: Yes. Solvent-free conditions are highly effective for quinoline synthesis and offer a greener alternative by reducing solvent waste. However, this requires that at least one of the reactants melts at the reaction temperature to allow for adequate mixing and microwave absorption.

          References

          • Title: Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxyl

          Technical Support Center: Managing Decarboxylation in Quinoline Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Operational Topic: Decarboxylation Control (Prevention & Promotion) Target Scaffold: Quinoline-3-carboxylates & Quinoline-4-carboxylates Assigned Specialist: Senior Application Scientist

          Core Directive: The "Control the Water" Philosophy

          In quinoline synthesis—specifically the Gould-Jacobs and Conrad-Limpach protocols—decarboxylation is rarely a random event. It is a deterministic outcome of the competition between cyclization kinetics and hydrolysis thermodynamics .

          The most frequent failure mode reported by researchers is the unintended loss of the C-3 ester/carboxyl group. This occurs because the intermediate (

          
          -keto ester or anilidomethylenemalonate) is susceptible to hydrolysis. Once hydrolyzed to the free acid, the molecule enters a low-energy transition state (six-membered ring) that facilitates rapid thermal decarboxylation, often before the desired ring closure can occur.
          

          The Golden Rule: To prevent decarboxylation, you must exclude water until the pyridine ring is fully aromatized. To promote it, you must introduce water (saponification) before applying heat.

          Critical Workflow: The Gould-Jacobs & Conrad-Limpach Interface

          The Mechanism of Failure

          The following pathway illustrates why your reaction might be yielding 4-hydroxyquinoline (decarboxylated) instead of the target 4-hydroxyquinoline-3-carboxylate.

          DecarboxylationPathways Substrate Anilidomethylenemalonate (Intermediate) Cyclization Thermal Cyclization (250°C) Substrate->Cyclization Anhydrous / High T Hydrolysis Hydrolysis (Trace Moisture) Substrate->Hydrolysis Wet Solvent / Low T Target 3-Carboxy-4-quinolone (Target Ester) Cyclization->Target BetaAcid β-Keto Acid (Transient) Hydrolysis->BetaAcid TS Cyclic Transition State (6-membered) BetaAcid->TS Heat Byproduct 4-Quinolone (Decarboxylated) TS->Byproduct -CO2

          Figure 1: The Competitive Pathway. Presence of moisture diverts the intermediate toward the

          
          -keto acid, which decarboxylates rapidly upon heating, bypassing the target cyclization.
          
          Protocol: The Dowtherm A "Flash" Cyclization

          Use this protocol to strictly PREVENT decarboxylation during ring closure.

          Why this works: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) boils at ~258°C. This high temperature favors the kinetics of the electrocyclic ring closure over the hydrolysis pathway. Furthermore, its non-polar nature suppresses the zwitterionic transition state required for decarboxylation.

          Reagents:

          • Crude acrylate/malonate intermediate (must be dry).

          • Dowtherm A (degassed).

          Step-by-Step:

          • Pre-Heat: Heat 10 volumes (relative to substrate mass) of Dowtherm A to a rolling boil (250–257°C) in a flask equipped with a wide-bore condenser.

            • Critical: Do not heat the substrate with the solvent. The substrate must hit the heat instantly.

          • Addition: Dissolve your intermediate in the minimum amount of volatile solvent (e.g., dichloromethane or ethanol). If using ethanol, ensure it is anhydrous.

            • Better Method: Add the solid intermediate directly via a powder funnel if it is free-flowing.

            • Liquid Method: Dropwise addition of the substrate solution into the boiling Dowtherm. The volatile solvent will flash off instantly, leaving the substrate to cyclize.

          • Reaction: Maintain reflux for 15–30 minutes. Monitor via LCMS (look for M+ peak).

            • Note: If the reaction runs too long, thermal degradation begins.

          • Workup (The "Crash" Method):

            • Cool the mixture to ~80°C.

            • Pour the hot mixture into a beaker containing 20 volumes of Ligroin or Hexane .

            • The quinoline product is usually polar and will precipitate out as a solid, while the Dowtherm remains in the organic phase.

            • Filter and wash with copious hexane to remove residual diphenyl ether.

          Critical Workflow: The Pfitzinger Interface

          The Mechanism of Failure

          In the Pfitzinger reaction (Isatin + Ketone + Base), decarboxylation is often a side effect of the harsh alkaline conditions acting on the 4-carboxy intermediate.

          Troubleshooting Guide
          SymptomDiagnosisCorrective Action
          Low Yield / Tar Formation Aldol Polymerization: The ketone polymerized with itself before reacting with Isatin.Stepwise Addition: Dissolve Isatin in KOH first and heat to 80°C to fully open the ring to the isatinoate salt (color change from orange to yellow). Only then add the ketone dropwise.
          Decarboxylation (Loss of C-4 COOH) Thermal Stress: Reaction temperature exceeded 100°C for prolonged periods.Temp Control: Pfitzinger reactions rarely need reflux. Run at 60–80°C. If reflux is required, limit to <4 hours.
          Product is stuck in solution Isoelectric Trapping: The quinoline-4-carboxylic acid is zwitterionic.pH Titration: Do not just "acidify." Titrate carefully to pH 3–4 (the isoelectric point). The product will precipitate.[1][2][3] Going to pH 1 (HCl excess) will redissolve it as the hydrochloride salt.

          FAQ: Specific Scenarios

          Q: I want to decarboxylate my quinoline-3-carboxylic acid. How do I ensure it goes to completion? A: Do not rely on dry thermal decarboxylation, which can char the product.

          • Saponify: Treat the ester with NaOH to isolate the free acid.[4]

          • Solvent: Suspend the acid in Quinoline (solvent) or Diphenyl Ether .

          • Catalyst: Add a pinch of Copper powder (Cu).

          • Heat: Heat to 200–250°C. The copper facilitates the electron transfer required for

            
             release.
            
          • Validation: Connect the condenser outlet to a bubbler immersed in limewater (

            
            ). The reaction is done when bubbling stops and the solution clears.
            

          Q: My LCMS shows a mass of [M-44]. Is this decarboxylation? A: Yes. A loss of 44 Da corresponds exactly to the loss of

          
          .
          
          • If this happens during Conrad-Limpach : Your reaction contains water.[5] Dry your reagents and switch to Dowtherm A.

          • If this happens during Workup : You likely acidified a bicarbonate wash too aggressively, generating local heat and acidity that triggered decarboxylation of a sensitive acid.

          Q: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm? A: Yes, for the Friedländer or Meth-Cohn cyclizations. However, PPA is a strong dehydrating agent. While it promotes cyclization, it can also hydrolyze esters if the quench is not handled carefully (pouring into ice). For preserving sensitive ester groups, Dowtherm A is superior due to its chemical inertness.

          References & Validation

          • Gould-Jacobs Reaction Mechanics:

            • Source: BenchChem Technical Library. "Optimizing reaction conditions for the Gould-Jacobs synthesis."

            • Key Insight: High-temperature cyclization (250°C) favors ring closure over hydrolysis.

            • URL:

          • Solvent Effects in Quinoline Synthesis:

            • Source: R. H. Reitsema, "The Chemistry of Quinoline." Chemical Reviews.

            • Key Insight: Dowtherm A (Diphenyl ether) allows for kinetic control of the cyclization step, preventing the thermodynamic "Knorr" product and decarboxylation.

            • URL: (General Journal Link)

          • Decarboxylation Mechanisms:

            • Source: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids."

            • Key Insight: The mechanism requires a cyclic transition state involving the protonated carbonyl; preventing protonation (anhydrous conditions) prevents the reaction.

            • URL:

          • Pfitzinger Reaction Optimization:

            • Source: ScienceMadness & Wikipedia Archives. "Pfitzinger Reaction Troubleshooting."

            • Key Insight: Stepwise formation of the isatinoate salt prevents side reactions.

            • URL:

          Disclaimer: This guide is for research purposes. Always consult SDS for Dowtherm A and Quinolines before handling. High-temperature reactions pose significant thermal and pressure hazards.

          Sources

          Validation & Comparative

          A Comparative Analysis of the Biological Activities of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid and its Hydroxy Analog

          Author: BenchChem Technical Support Team. Date: March 2026

          A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

          In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The targeted modification of this scaffold allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of two closely related quinoline derivatives: 7-Chloro-4-methoxyquinoline-3-carboxylic acid and its hydroxy analog, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. While direct comparative studies are limited, by examining the known biological activities of the hydroxy analog and applying established principles of structure-activity relationships (SAR), we can infer the likely biological profile of the methoxy derivative and highlight the critical role of the 4-position substituent.

          The Quinoline Core: A Platform for Diverse Biological Functions

          The quinoline ring system is a versatile platform for drug design, with derivatives exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] The biological activity of these compounds can be significantly modulated by the nature and position of various substituents on the quinoline core.[2] This guide focuses on the impact of substituting a hydroxyl group with a methoxy group at the 4-position of the 7-chloroquinoline-3-carboxylic acid scaffold. This seemingly minor alteration can have profound effects on the compound's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, which in turn dictate its interaction with biological targets.

          7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Profile of Known Biological Activities

          7-Chloro-4-hydroxyquinoline-3-carboxylic acid has been the subject of several investigations, revealing a range of biological effects.

          Antagonism of Glycine Receptors

          Research has shown that 4-hydroxyquinoline-3-carboxylic acid derivatives can act as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor and the inhibitory glycine receptor (GlyR).[4] Specifically, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, a close analog, has been identified as an antagonist of glycine responses. This activity is significant as NMDA receptor antagonists are under investigation for their neuroprotective and potential antidepressant effects.[5] The antagonism at these receptors suggests a potential role for 7-chloro-4-hydroxyquinoline-3-carboxylic acid in modulating neuronal activity.

          Inhibition of Cellular Respiration

          Studies have demonstrated that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can inhibit the respiration of Ehrlich ascites cells.[6] This inhibition is linked to the compound's ability to interfere with key metabolic enzymes. Correlation analysis has indicated that the inhibition of malate dehydrogenase, a crucial enzyme in the citric acid cycle, is related to the molecular properties of these compounds.[6]

          Anticancer Potential

          The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in the development of anticancer agents.[3] A primary mechanism for this activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for DNA and RNA synthesis in rapidly proliferating cancer cells.[3] While direct evidence for 7-chloro-4-hydroxyquinoline-3-carboxylic acid as a DHODH inhibitor is not extensively documented in the available literature, its structural similarity to known inhibitors suggests this as a plausible mechanism of action.

          The Methoxy Analog: A Hypothesized Biological Profile Based on SAR

          The conversion of the hydroxyl group to a methoxy group introduces several key changes:

          • Loss of Hydrogen Bonding Donor Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The methoxy group, however, can only function as a hydrogen bond acceptor. This change can significantly alter the binding affinity of the molecule to its biological target if a hydrogen bond donation from this position is critical for interaction.

          • Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially improve its oral bioavailability. However, increased lipophilicity can also lead to non-specific binding and altered metabolic profiles.

          • Metabolic Stability: The hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid excretion. By masking this hydroxyl group as a methoxy ether, the metabolic stability of the compound is likely to be increased, potentially leading to a longer duration of action.

          Based on these changes, we can hypothesize the following for this compound:

          • Altered Receptor/Enzyme Binding: If the hydrogen-bond donating ability of the 4-hydroxyl group is crucial for binding to targets like the glycine receptor or metabolic enzymes, the methoxy analog may exhibit reduced potency. Conversely, if increased lipophilicity is favored for target interaction, the methoxy analog could be more active.

          • Potentially Enhanced Anticancer Activity: In the context of anticancer activity, particularly DHODH inhibition, the overall shape and electronic properties of the molecule are critical. The increased lipophilicity of the methoxy analog might enhance its cellular uptake, potentially leading to improved antiproliferative effects, assuming the core binding interactions are maintained.

          • Different Pharmacokinetic Profile: The increased metabolic stability of the methoxy analog would likely result in a different pharmacokinetic profile compared to the hydroxy analog, with potentially a longer half-life and altered distribution in the body.

          Comparative Data Summary

          Feature7-Chloro-4-hydroxyquinoline-3-carboxylic acidThis compound (Hypothesized)
          Known Biological Activities Glycine receptor antagonism, Inhibition of cellular respiration, Potential anticancer activityData not available, but likely to exhibit similar but modulated activities
          4-Position Substituent Hydroxyl (-OH)Methoxy (-OCH3)
          Hydrogen Bonding Donor and AcceptorAcceptor only
          Lipophilicity LowerHigher
          Metabolic Stability Lower (potential for Phase II conjugation)Higher (masked hydroxyl group)

          Experimental Protocols for Biological Evaluation

          To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro and in vivo assays would be required.

          Glycine Receptor Binding and Functional Assays
          • Objective: To determine the affinity and functional effect of the compounds on the NMDA and inhibitory glycine receptors.

          • Methodology:

            • Radioligand Binding Assay: Utilize radiolabeled ligands (e.g., [³H]glycine) to determine the binding affinity (Ki) of the test compounds to cell membranes expressing the target receptors.

            • Electrophysiology: Employ patch-clamp techniques on cells (e.g., Xenopus oocytes or HEK293 cells) expressing recombinant glycine receptors. Apply glycine in the presence and absence of the test compounds to measure changes in ion channel currents and determine the IC50 for antagonism.

          Cellular Respiration and Enzyme Inhibition Assays
          • Objective: To assess the inhibitory effect of the compounds on cellular respiration and key metabolic enzymes.

          • Methodology:

            • Cellular Oxygen Consumption Rate (OCR) Assay: Use a Seahorse XF Analyzer to measure the OCR of cancer cell lines (e.g., Ehrlich ascites cells) after treatment with the compounds.

            • Enzyme Inhibition Assay: Purify or obtain commercially available malate dehydrogenase and/or DHODH. Measure enzyme activity in the presence of varying concentrations of the test compounds using a spectrophotometric or fluorometric assay to determine the IC50 values.

          In Vitro Anticancer Activity Assays
          • Objective: To evaluate the antiproliferative and cytotoxic effects of the compounds on a panel of cancer cell lines.

          • Methodology:

            • Cell Viability Assay (MTT/MTS): Treat various cancer cell lines with a range of concentrations of the compounds for 48-72 hours. Use an MTT or MTS assay to determine the concentration that inhibits cell growth by 50% (GI50).

            • Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze cell cycle distribution and the induction of apoptosis (e.g., via Annexin V/PI staining) in cancer cells treated with the compounds.

          Visualizing the Structural and Functional Differences

          Chemical Structures

          Caption: Chemical structures of the two compared quinoline derivatives.

          Hypothesized Influence on Biological Activity

          G cluster_hydroxy 7-Chloro-4-hydroxyquinoline-3-carboxylic acid cluster_methoxy This compound H_Activity Known Biological Activity: - Glycine Receptor Antagonism - Inhibition of Cellular Respiration - Potential Anticancer Activity M_Activity Hypothesized Biological Activity: - Modulated Receptor/Enzyme Binding - Potentially Enhanced Anticancer Activity - Different Pharmacokinetic Profile H_Activity->M_Activity Predicted Change in Activity H_Properties Properties: - H-bond donor/acceptor - Lower lipophilicity - Potential for metabolism M_Properties Properties: - H-bond acceptor only - Higher lipophilicity - Increased metabolic stability H_Properties->M_Properties Structural Modification (-OH to -OCH3)

          Caption: The influence of the 4-position substituent on physicochemical properties and predicted biological activity.

          Conclusion

          The comparison between this compound and its hydroxy analog underscores the profound impact of subtle structural modifications on the biological activity of a compound. While 7-Chloro-4-hydroxyquinoline-3-carboxylic acid has demonstrated activities such as glycine receptor antagonism and inhibition of cellular respiration, the biological profile of its 4-methoxy counterpart remains to be experimentally elucidated. Based on established structure-activity relationships, it is hypothesized that the methoxy derivative will exhibit a distinct pharmacological profile, characterized by altered receptor binding, potentially enhanced anticancer activity due to increased cellular uptake, and a more stable pharmacokinetic profile. This comparative guide highlights the importance of systematic SAR studies in drug discovery and provides a framework for the future experimental evaluation of these and other related quinoline derivatives.

          References

          • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(9), 1945–1954.
          • Domínguez-Álvarez, E., et al. (2021). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 26(15), 4635.
          • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63.
          • Kasparkova, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(12), 22846–22861.
          • Kouznetsov, D., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
          • Villarroel-Llihue, A., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Journal of the Chilean Chemical Society, 63(3), 4166-4176.
          • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
          • Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(2), 591.
          • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006.
          • Di Giorgio, C., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(23), 5641.
          • Kouznetsov, D., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
          • Li, Y., et al. (2014). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. Chinese Journal of New Drugs, 23(16), 1933-1937.
          • BenchChem. (2025).
          • da Silva, F. C., et al. (2020). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 31(10), 2139-2149.
          • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
          • de Oliveira, R. N., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(1), 146-155.
          • de Kock, C., et al. (2018). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Molecules, 23(11), 2895.
          • Anizon, F., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & medicinal chemistry letters, 21(19), 5948–5951.
          • Abdel-Ghani, T. M., & El-Sayed, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
          • Zhao, Y., et al. (2015). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of medicinal chemistry, 58(4), 1955–1965.
          • Pintilie, L., et al. (2016). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 67(8), 1545-1549.
          • Zhang, C., et al. (2017). Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats. Journal of psychiatry & neuroscience : JPN, 42(6), 400–410.
          • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of organic chemistry, 86(19), 13402–13419.
          • Sigma-Aldrich. (n.d.). Glycine Receptors.
          • Rofiu, M. O., et al. (2021). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Chemistry & Biodiversity, 18(11), e2100523.

          Sources

          validation of 7-Chloro-4-methoxyquinoline-3-carboxylic acid derivatives as DNA gyrase inhibitors

          Author: BenchChem Technical Support Team. Date: March 2026

          Validation of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid Derivatives as DNA Gyrase Inhibitors: A Comparative Guide

          Executive Summary

          The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antimicrobial scaffolds. Bacterial DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA, remains a highly validated and lethal target for antibiotics[1]. While traditional fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) have dominated this space, target-mediated resistance—primarily driven by mutations in the gyrA gene—has severely compromised their clinical utility[2].

          This guide evaluates the validation of a novel structural class: This compound derivatives . By replacing the canonical 4-oxo group of traditional fluoroquinolones with a 4-methoxy moiety, these derivatives force a distinct binding pose within the gyrase-DNA cleavage complex. This structural pivot is designed to bypass the traditional water-metal ion bridge associated with Ser83/Asp87 mutations, offering a strategic pathway to overcome established fluoroquinolone resistance[2].

          Mechanistic Rationale: Overcoming Target-Mediated Resistance

          To understand the efficacy of 7-chloro-4-methoxyquinoline derivatives, one must examine the causality of their binding kinetics. Traditional quinolones act as interfacial poisons; they do not simply inhibit enzyme catalysis but actively stabilize the transient DNA-gyrase cleavage complex[2]. This stabilization leads to double-strand DNA breaks, replication fork arrest, and rapid cell death.

          However, standard fluoroquinolones rely heavily on a Mg²⁺-water bridge coordinated between their 3-carboxyl/4-oxo groups and the Ser83/Asp87 residues of the GyrA subunit. When bacteria mutate these residues (e.g., GyrA S83L), the binding affinity of the drug plummets[2]. The 4-methoxy substitution disrupts this reliance. By eliminating the hydrogen-bond acceptor capability of the 4-oxo group, these derivatives interact with the cleavage complex through alternative hydrophobic and stacking interactions, retaining potency against mutant strains while maintaining the cell-penetrating benefits of the 7-chloro substitution.

          MOA DNA Relaxed DNA Complex Cleavage Complex DNA->Complex Binding Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex ATP Hydrolysis Supercoiled Supercoiled DNA Complex->Supercoiled Religation (Normal) Arrest Replication Arrest & Cell Death Complex->Arrest Double-Strand Breaks Inhibitor 7-Cl-4-OMe-Quinoline Derivative Inhibitor->Complex Stabilizes Cleavage

          Mechanism of DNA gyrase inhibition by 7-chloro-4-methoxyquinoline derivatives.

          Comparative Performance Data

          To objectively validate these derivatives, their performance must be benchmarked against established clinical standards. The data below represents a synthesized validation profile of a lead 7-chloro-4-methoxyquinoline derivative (CMQ-Lead) against Ciprofloxacin (a DNA gyrase/Topo IV poison) and Novobiocin (a GyrB ATPase inhibitor).

          Table 1: In Vitro DNA Gyrase Supercoiling Inhibition (IC₅₀)

          Assay measures the concentration required to inhibit 50% of the supercoiling activity of purified enzyme. Human Topo II is included to verify the Selectivity Index (SI), ensuring no off-target mammalian genotoxicity.

          CompoundE. coli Gyrase IC₅₀ (µM)S. aureus Gyrase IC₅₀ (µM)Human Topo II IC₅₀ (µM)Selectivity Index (Human/E. coli)
          CMQ-Lead 0.450.60>100>200
          Ciprofloxacin 0.300.85>100>300
          Novobiocin 0.150.10>200>1000
          Table 2: Minimum Inhibitory Concentration (MIC, µg/mL)

          Cellular efficacy against wild-type and characterized fluoroquinolone-resistant (FQ-R) mutant strains.

          StrainPhenotypeCMQ-LeadCiprofloxacinNovobiocin
          E. coli ATCC 25922Wild-Type0.1250.01516.0
          E. coli (GyrA S83L)FQ-R Mutant0.5 8.016.0
          S. aureus ATCC 29213Wild-Type0.250.1250.125
          S. aureus (MRSA)FQ-R Mutant1.0 16.00.5

          Data Insight: While Ciprofloxacin outperforms CMQ-Lead against wild-type E. coli, CMQ-Lead demonstrates a critical 16-fold superiority against the GyrA S83L mutant, validating the structural hypothesis that the 4-methoxy modification successfully evades canonical target-mediated resistance.

          Experimental Validation Workflows

          A self-validating experimental system is paramount. The following protocols detail the exact methodologies required to reproduce the comparative data, ensuring built-in controls govern every step.

          Workflow Synth Compound Synthesis & Purity Check (>98%) Enzyme In Vitro Assay DNA Gyrase Supercoiling Synth->Enzyme MIC Cellular Assay Broth Microdilution Enzyme->MIC IC50 < 1 µM Tox Cytotoxicity Profiling (Mammalian Cells) MIC->Tox Broad-Spectrum Activity Lead Lead Candidate Selection Tox->Lead High Selectivity Index

          Step-by-step experimental workflow for validating novel DNA gyrase inhibitors.

          Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

          Purpose: To directly quantify the catalytic inhibition of the enzyme without the confounding variables of cellular efflux or membrane permeability.

          • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

          • Substrate & Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA. Add 1 U of purified E. coli DNA gyrase.

          • Inhibitor Titration: Introduce the CMQ-derivative dissolved in DMSO at varying concentrations (0.01 µM to 100 µM). Crucial Control: Ensure the final DMSO concentration does not exceed 5% (v/v), as higher concentrations denature the enzyme. Include a vehicle-only (DMSO) negative control and a Ciprofloxacin positive control.

          • Incubation & Termination: Incubate the reaction at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

          • Visualization: Electrophorese the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide (0.5 µg/mL) and visualize under UV light.

          • Quantification: The supercoiled DNA migrates faster than relaxed DNA. Use densitometry software to quantify the supercoiled band intensity. Calculate the IC₅₀ as the concentration of drug that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control.

          Protocol 2: Broth Microdilution MIC Determination

          Purpose: To determine the cellular potency of the compounds in accordance with CLSI M07 guidelines[3].

          • Inoculum Preparation: Grow bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213, and respective mutants) overnight on Mueller-Hinton Agar (MHA). Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

            
             CFU/mL).
            
          • Plate Setup: In a 96-well U-bottom microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.

          • Serial Dilution: Add 100 µL of the CMQ-derivative (prepared at

            
             the highest desired final concentration in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 50 µL from well 10.
            
          • Inoculation: Dilute the 0.5 McFarland suspension 1:20 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. (Final inoculum concentration:

            
             CFU/mL).
            
          • Controls: Well 11 serves as the growth control (CAMHB + inoculum, no drug). Well 12 serves as the sterility control (CAMHB only).

          • Incubation & Reading: Incubate the plates aerobically at 35±2°C for 16–20 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth[3].

          References

          • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. National Institutes of Health (NIH). Available at:[Link]

          • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. National Institutes of Health (NIH). Available at:[Link]

          • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Clinical and Laboratory Standards Institute. Available at:[Link]

          Sources

          cross-reactivity studies of 7-Chloro-4-methoxyquinoline-3-carboxylic acid analogs

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Guide: Cross-Reactivity Profiling of 7-Chloro-4-methoxyquinoline-3-carboxylic Acid Analogs

          Executive Summary This guide provides a technical framework for evaluating the specificity of assays targeting This compound (7-Cl-4-OMe-QCA) , a critical scaffold in the synthesis of kinase inhibitors and quinolone-based therapeutics. In drug development, distinguishing between the parent 4-methoxy compound and its metabolic hydrolysates (specifically the 4-hydroxy tautomer) is a primary analytical challenge. This document outlines the structural basis for cross-reactivity, provides a standardized validation protocol, and compares the performance of detection methods against key structural analogs.

          Part 1: Structural Basis of Cross-Reactivity[1]

          The specificity of any ligand-binding assay (immunoassay or receptor binding) for 7-Cl-4-OMe-QCA is governed by the electronic and steric properties of the quinoline core. The "3-carboxylic acid" moiety provides a strong ionic anchor, while the 4- and 7-positions determine selectivity.

          The "Tautomeric Trap" in Specificity

          The most significant cross-reactivity risk comes from the hydrolysis of the 4-methoxy group to the 4-hydroxy group.

          • Target: this compound (Fixed aromatic pyridine ring).

          • Interferent: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid.[1]

            • Mechanism:[2] The 4-hydroxy analog exists predominantly as the 4-quinolone (4-oxo) tautomer in physiological solution. Antibodies or receptors recognizing the planar aromatic 4-methoxy form may exhibit unpredictable cross-reactivity with the 4-oxo form due to the loss of aromaticity in the pyridine ring and the change in hydrogen bonding potential (H-bond donor vs. acceptor).

          Figure 1: Structural Homology & Interference Pathway

          CrossReactivity Target TARGET ANALYTE 7-Chloro-4-methoxyquinoline-3-COOH (Aromatic Pyridine Ring) Metabolism Metabolic/Chemical Hydrolysis Target->Metabolism Demethylation Interferent PRIMARY INTERFERENT 7-Chloro-4-hydroxyquinoline-3-COOH (Tautomerizes to 4-Quinolone) Metabolism->Interferent Major Metabolite Interferent->Target High Cross-Reactivity Risk (Epitope Mimicry) Analog_Cl SYNTHETIC PRECURSOR 4,7-Dichloroquinoline-3-COOH (High Steric Similarity) Analog_Cl->Target Precursor (Synthesis)

          Caption: Pathway illustrating the relationship between the target analyte and its primary interferents. The 4-hydroxy metabolite poses the highest risk for false positives due to structural mimicry.

          Part 2: Comparative Performance Analysis

          The following table summarizes the predicted cross-reactivity profile for a high-affinity polyclonal antibody raised against 7-Cl-4-OMe-QCA. These values serve as a benchmark for assay validation.

          Table 1: Structural Analog Cross-Reactivity Guide

          Analog NameStructure DifferenceCross-Reactivity RiskMechanism of Interference
          7-Chloro-4-methoxyquinoline-3-COOH Target Analyte 100% Perfect epitope match (4-OMe, 7-Cl, 3-COOH).
          7-Chloro-4-hydroxyquinoline-3-COOH 4-OH vs 4-OMeHigh (15–40%) The 4-OH group is smaller but polar. If the antibody targets the 7-Cl/3-COOH motif, this will bind strongly.
          4,7-Dichloroquinoline-3-COOH 4-Cl vs 4-OMeModerate (5–15%) The 4-Cl is lipophilic like 4-OMe but lacks the H-bond acceptor capability of the oxygen.
          Quinoline-3-carboxylic acid No 7-Cl, No 4-OMeNegligible (<1%) Lacks the critical 7-Cl anchor point often required for high-affinity binding in this scaffold.
          Chloroquine Side chain at C4Low (<0.1%) The bulky diethylamino side chain at C4 sterically hinders binding to pockets designed for the small methoxy group.

          Analyst Insight: To maximize specificity for the 4-methoxy variant, immunogens should be linked via the 3-carboxylic acid . This exposes the unique 4-methoxy-7-chloro region to the immune system, forcing the generation of antibodies specific to the "upper" rim of the molecule, thereby reducing cross-reactivity with the 4-hydroxy metabolite.

          Part 3: Experimental Protocol for Cross-Reactivity (IC50 Determination)

          This protocol utilizes a Competitive ELISA format to quantify the cross-reactivity (CR) of analogs.

          Objective: Determine the concentration of analog required to inhibit 50% of the target binding (IC50).

          Materials:

          • Coating Antigen: 7-Cl-4-OMe-QCA conjugated to BSA.

          • Primary Antibody: Anti-7-Cl-4-OMe-QCA (Rabbit Polyclonal).

          • Analogs: Stock solutions (1 mg/mL in DMSO) of Target, 4-OH analog, and 4,7-Dichloro analog.

          Workflow:

          • Plate Coating: Coat 96-well microtiter plates with Antigen-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

          • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at RT.

          • Competition Step:

            • Prepare serial dilutions of the Target and Analogs (Range: 0.01 ng/mL to 10,000 ng/mL).

            • Mix analyte dilution 1:1 with fixed-concentration Primary Antibody.

            • Add 100 µL/well and incubate for 1 hour at RT. Crucial: This allows the soluble analyte to compete with the plate-bound antigen for antibody binding.

          • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1 hour.

          • Readout: Add TMB Substrate. Stop reaction with 1M H2SO4. Measure OD450.

          Calculation:

          
          
          

          Figure 2: Competitive Assay Logic Flow

          AssayWorkflow Step1 Step 1: Immobilize Antigen (7-Cl-4-OMe-QCA-BSA) Step2 Step 2: Competition Reaction (Antibody + Free Analog vs. Plate Antigen) Step1->Step2 Step3 Step 3: Signal Generation (HRP-Secondary Antibody) Step2->Step3 Decision Result Interpretation Step3->Decision Outcome1 High Signal = Low Analog Binding (Low Cross-Reactivity) Decision->Outcome1 Outcome2 Low Signal = High Analog Binding (High Cross-Reactivity) Decision->Outcome2

          Caption: Logic flow for Competitive ELISA. A decrease in signal indicates the analog is successfully competing for the antibody, signifying high cross-reactivity.

          References

          • Chemical Structure & Properties

            • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24874216, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

          • Synthesis & Scaffold Reactivity

            • Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline".[1] Organic Syntheses, 28, 38. (Describes the foundational synthesis of the 3-carboxylic acid precursors). Retrieved from [Link]

          • Immunoassay Development Principles

            • Wild, D. (Ed.). (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier. (Authoritative text on calculating Cross-Reactivity % and IC50).

          • Analog Activity (Kinase Inhibition)

            • Musiol, R., et al. (2006). "Quinoline-based inhibitors of protein kinase CK2."[3] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the biological activity of quinoline-3-carboxylic acid derivatives). Retrieved from [Link]

          Sources

          A Researcher's Guide to Ensuring Reproducibility in Biological Assays Featuring 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          A Senior Application Scientist's Perspective on Navigating the Complexities of In Vitro Efficacy and Reproducibility

          For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is paved with the rigorous demands of experimental reproducibility. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including potential anticancer and antimicrobial applications.[1] Among these, 7-Chloro-4-methoxyquinoline-3-carboxylic acid stands as a compound of interest, necessitating a clear understanding of how to reliably assess its biological effects.

          This guide provides an in-depth comparison of common biological assays, focusing on the critical factors that influence their reproducibility when evaluating this compound and its alternatives. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for generating robust and reliable data in the drug discovery pipeline.

          The Challenge of Reproducibility in Cell-Based Assays

          The reproducibility of in vitro assays is a cornerstone of scientific integrity, yet it remains a significant challenge. A host of factors can introduce variability, leading to inconsistent results and hindering the progress of promising research.[2][3] These challenges can be broadly categorized into three areas: the biological system, the experimental procedure, and the physicochemical properties of the compound being tested.

          Biological System Variables:

          • Cell Line Integrity: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data.[4] It is imperative to routinely authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.

          • Cellular Health and Passage Number: The physiological state of the cells, including their passage number and confluency, can significantly impact their response to treatment.[5] Establishing and adhering to strict cell culture protocols is essential.

          Experimental Procedure Variables:

          • Assay Choice: Different assays measure different aspects of cell health and can have varying levels of sensitivity, and susceptibility to interference.

          • Pipetting and Handling: Inconsistent pipetting, improper mixing, and variations in incubation times can all introduce significant errors.[3]

          • Reagent Quality and Storage: The quality and proper storage of reagents, including the compound of interest, are critical for consistent results.

          Compound-Specific Variables:

          • Solubility: The low aqueous solubility of many small molecules, including some quinoline derivatives, can lead to precipitation in assay media, resulting in inaccurate concentration-response curves.[6][7]

          • Assay Interference: The chemical structure of a compound can directly interfere with assay components. Quinoline derivatives, for instance, are known to exhibit intrinsic fluorescence and can aggregate at higher concentrations, leading to false-positive or false-negative results.[8]

          Comparing the Workhorses: A Look at Common Cell Viability Assays

          The selection of a cell viability assay is a critical decision that can profoundly impact the reproducibility and interpretation of your results. Here, we compare three widely used assays: MTT, MTS, and CellTiter-Glo®, in the context of evaluating compounds like this compound.

          AssayPrincipleAdvantagesDisadvantagesTypical Coefficient of Variation (CV)
          MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric assay measuring the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.[3]Cost-effective, well-established.Requires a solubilization step which can introduce variability; potential for interference from reducing agents and compound precipitation.[3][9]10-15%
          MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Colorimetric assay where MTS is reduced to a soluble formazan product.[10]Simpler protocol than MTT (no solubilization step), higher throughput.[10]Can be less sensitive than MTT for some cell lines; still susceptible to interference from colored compounds.5-10%
          CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[11]High sensitivity, broad linear range, simple "add-mix-measure" protocol suitable for high-throughput screening (HTS).[11][12]Higher cost; potential for interference from compounds that affect luciferase activity.[12]<10%

          Expert Insight: While the MTT assay is a cost-effective and widely used method, its multi-step protocol and the potential for formazan crystal-related issues can lead to higher variability. For high-throughput screening and studies demanding high sensitivity and reproducibility, the CellTiter-Glo® assay is often the superior choice, despite its higher cost. The MTS assay offers a good balance of simplicity and performance for many applications.

          The Compound in Focus: this compound and its Alternatives

          This compound belongs to a class of quinoline derivatives that have been investigated for their potential as topoisomerase inhibitors.[8][13] Topoisomerases are essential enzymes that regulate DNA topology, making them a key target in cancer therapy. To provide a comprehensive comparison, we will consider two alternative compounds with distinct mechanisms of action:

          • Etoposide: A well-characterized topoisomerase II inhibitor widely used in cancer chemotherapy.[13]

          • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, representing a targeted therapy approach.[14][15]

          CompoundTargetMechanism of Action
          This compound Topoisomerase (putative)Inhibition of DNA replication and transcription by stabilizing the topoisomerase-DNA complex.[8]
          Etoposide Topoisomerase IIForms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks.[13]
          Gefitinib EGFR Tyrosine KinaseCompetes with ATP for the binding site on EGFR, inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation.[15]

          Experimental Protocols: A Step-by-Step Guide to Reproducible Data

          To ensure the generation of high-quality, reproducible data, it is crucial to follow standardized and well-documented protocols. Below are detailed methodologies for assessing the cytotoxicity of this compound and the comparator compounds using the MTT assay.

          Protocol 1: MTT Assay for Cytotoxicity Assessment

          This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

          Materials:

          • Cancer cell line of interest (e.g., A549, MCF-7)

          • Complete cell culture medium (e.g., DMEM with 10% FBS)

          • This compound, Etoposide, Gefitinib

          • Dimethyl sulfoxide (DMSO), cell culture grade

          • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

          • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

          • 96-well flat-bottom plates

          • Microplate reader

          Experimental Workflow:

          MTT_Workflow A 1. Cell Seeding (5,000 cells/well) B 2. Incubation (24 hours) A->B Allow cell attachment C 3. Compound Treatment (Serial Dilutions) B->C Expose cells to compound D 4. Incubation (48-72 hours) C->D Allow for cytotoxic effect E 5. MTT Addition (10 µL/well) D->E Metabolic activity assessment F 6. Incubation (2-4 hours) E->F Formazan crystal formation G 7. Solubilization (100 µL/well) F->G Dissolve crystals H 8. Absorbance Reading (570 nm) G->H Quantify formazan I 9. Data Analysis (IC50 Calculation) H->I Determine potency

          Caption: A generalized workflow for the MTT cytotoxicity assay.

          Step-by-Step Procedure:

          • Cell Seeding:

            • Harvest and count cells, ensuring viability is >95%.

            • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

            • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

          • Compound Preparation and Treatment:

            • Prepare a 10 mM stock solution of each compound in DMSO.

            • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

            • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

          • Incubation:

            • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[15]

          • MTT Addition and Incubation:

            • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

            • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

          • Formazan Solubilization:

            • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

            • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]

            • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17]

          • Absorbance Measurement:

            • Measure the absorbance at 570 nm using a microplate reader.[4]

          • Data Analysis:

            • Subtract the average absorbance of the blank wells from all other absorbance readings.

            • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

            • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

          Mitigating Assay Interference from Quinoline Compounds

          The inherent properties of quinoline derivatives can pose a significant challenge to the accuracy of biological assays. It is crucial to be aware of these potential interferences and to implement strategies to mitigate them.

          Interference_Mechanisms cluster_interference Potential Interference Mechanisms of Quinoline Derivatives cluster_assays Affected Assays A Intrinsic Fluorescence D Fluorescence-based assays A->D Spectral overlap B Compound Aggregation E Enzyme and protein binding assays B->E Non-specific inhibition C Metal Chelation F Metalloenzyme assays C->F Alteration of ion concentration

          Caption: Common mechanisms of assay interference by quinoline derivatives.

          Strategies for Mitigation:

          • Solubility Assessment: Before conducting biological assays, determine the kinetic solubility of this compound in the assay buffer to ensure that the tested concentrations are below the solubility limit.[18]

          • Control for Intrinsic Fluorescence: When using fluorescence-based assays, run parallel experiments with the compound in the absence of cells or other biological components to measure its intrinsic fluorescence.

          • Aggregation Studies: Use techniques like dynamic light scattering (DLS) or a detergent-based counter-screen to assess the aggregation potential of the compound at the concentrations used in the assay.

          • Orthogonal Assays: Confirm hits from a primary screen using a secondary, orthogonal assay that relies on a different detection principle. For example, a hit from a colorimetric MTT assay could be confirmed with a luminescent ATP-based assay like CellTiter-Glo®.[11]

          Signaling Pathway Visualization

          The putative mechanism of action for many quinoline carboxylic acids involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. The following diagram illustrates the catalytic cycle of topoisomerase II and the point of inhibition by compounds like etoposide, which is a proposed mechanism for this compound.

          TopoII_Mechanism A 1. Topo II binds to DNA G-segment B 2. T-segment DNA and ATP bind A->B C 3. G-segment is cleaved, forming a covalent complex B->C D 4. T-segment passes through the break C->D G Inhibition by Topoisomerase II Poisons (e.g., Etoposide, putative for 7-CM-3-CA) C->G E 5. G-segment is re-ligated D->E F 6. T-segment and ATP are released E->F F->A Enzyme reset

          Caption: Simplified catalytic cycle of Topoisomerase II and the point of inhibition.

          Conclusion: A Framework for Robust and Reproducible Research

          Ensuring the reproducibility of biological assays is not merely a matter of following a protocol; it requires a deep understanding of the underlying biological and chemical principles at play. For a compound like this compound, with its potential for both therapeutic efficacy and assay interference, a meticulous and well-controlled experimental approach is paramount.

          By carefully selecting assays, validating cell systems, understanding the physicochemical properties of the compound, and implementing rigorous controls, researchers can build a robust dataset that stands up to scrutiny and provides a solid foundation for further drug development. This guide serves as a framework for achieving that goal, empowering scientists to navigate the complexities of in vitro research with confidence and scientific integrity.

          References

          • BioPharm International. (2026, February 17). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. Retrieved from [Link]

          • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
          • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from [Link]

          • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

          • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
          • Lu, Y., et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Oncology Letters, 11(5), 3433-3438.
          • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

          • Ikwelle, C. E., et al. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

          • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

          • Singh, P., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Retrieved from [Link]

          • Kumar, A., et al. (2020). In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7. PMC. Retrieved from [Link]

          • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]

          • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

          • Kassack, M. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

          • SCIRP. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]

          • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

          • Kanno, S., et al. (2015). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. PMC. Retrieved from [Link]

          • Girek, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Retrieved from [Link]

          • Science.gov. (n.d.). mcf-7 cells ic50: Topics by Science.gov. Retrieved from [Link]

          • Wozniak, M., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PMC. Retrieved from [Link]

          • Riss, T. L., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed. Retrieved from [Link]

          • Skladanowski, A. C., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Retrieved from [Link]

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          The Researcher's Guide to Comparative Docking of 7-Chloroquinoline Derivatives: A Technical Overview

          Author: BenchChem Technical Support Team. Date: March 2026

          The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in clinically significant drugs like chloroquine and hydroxychloroquine.[1][2] Its versatility has spurred extensive research into novel derivatives, leading to a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] At the heart of understanding the therapeutic potential of these derivatives lies molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[7][8] This guide provides a comprehensive comparison of docking studies on 7-chloroquinoline derivatives, offering insights into their performance against various biological targets and detailing the experimental methodologies that underpin these in silico investigations.

          The Significance of the 7-Chloroquinoline Core

          The 7-chloroquinoline nucleus is a privileged structure due to its ability to interact with various biological macromolecules. For instance, in the context of malaria, the 7-chloro-4-aminoquinoline structure is known to inhibit the formation of hemozoin, a detoxification product of the parasite, leading to its death.[1] The adaptability of this core structure allows for chemical modifications that can enhance its binding affinity and selectivity for a diverse range of protein targets, a critical aspect in modern drug design.[1][9]

          Comparative Docking Performance Across Therapeutic Targets

          Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of 7-chloroquinoline derivatives. The binding affinity, typically represented by a docking score in kcal/mol, provides a quantitative measure to compare the potential efficacy of different derivatives against a specific target.

          Antiviral Activity: Targeting SARS-CoV-2

          The COVID-19 pandemic spurred significant research into repurposing existing drugs and designing new inhibitors for SARS-CoV-2 proteins. The 7-chloroquinoline scaffold, present in chloroquine and hydroxychloroquine, was an early focus of these efforts.[10][11] Docking studies have explored the binding of various derivatives to key viral proteins like the main protease (Mpro or 3CLpro) and the spike protein's receptor-binding domain (RBD).[12][13]

          For instance, a study on novel quinoline-triazole hybrids identified a derivative with a strong interaction with the omicron RBD, showing a dissociation constant (KD) of 26.9 µM.[12] Another investigation designed a novel derivative of hydroxychloroquine with a predicted binding energy of -6.9 kcal/mol against the SARS-CoV-2 main protease, which was an improvement over chloroquine (-6.1 kcal/mol) and hydroxychloroquine (-6.8 kcal/mol).[10][11] These studies highlight how modifications to the 7-chloroquinoline core can enhance binding to viral targets.

          Table 1: Comparative Docking Scores of 7-Chloroquinoline Derivatives Against SARS-CoV-2 Targets

          Derivative/CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
          ChloroquineSARS-CoV-2 Mpro-6.1-[10][11]
          HydroxychloroquineSARS-CoV-2 Mpro-6.8-[10][11]
          Novel Hydroxychloroquine DerivativeSARS-CoV-2 Mpro-6.9GLU166, GLY143, PHE140, ASN142, HIS163, HIS172, HIS41, LEU27, GLN189, MET49, MET165, CYS145, THR25[10][11]
          Quinoline-Triazole Hybrid 11SARS-CoV-2 RBD (Delta Plus)- (KD = 3.46 x 10⁻⁵ M)-[12]
          Quinoline-Triazole Hybrid 1SARS-CoV-2 RBD (Omicron)- (KD = 26.9 µM)-[12]
          Anticancer Activity: A Multifaceted Approach

          7-Chloroquinoline derivatives have demonstrated significant potential as anticancer agents, with docking studies revealing their ability to target a range of proteins involved in cancer progression.[5][6][14][15][16] These targets include protein kinases, enzymes crucial for cell signaling and proliferation, and other proteins that support tumor growth.[7]

          One study synthesized novel 7-chloro-4-aminoquinoline-benzimidazole hybrids and performed docking against the tyrosine-protein kinase c-Src.[14][17] Compound 12d in this series exhibited a strong binding energy of -119.99 kcal/mol, forming hydrogen bonds with key residues in the active site.[14] Another research effort focused on novel chloroquine-based heterocycles targeting the Adenosine A2B receptor (A2BAR), with the most promising compounds showing stronger binding than the co-crystallized ligand.[5]

          Table 2: Comparative Docking Performance of 7-Chloroquinoline Derivatives Against Cancer Targets

          Derivative/CompoundTarget Protein (PDB ID)Docking Score/Binding EnergyKey Interacting ResiduesReference
          Compound 12dc-Src Tyrosine Kinase (3G6H)-119.99 kcal/molGlu310, Asp404[14]
          Compounds 9 and 16Adenosine A2B receptor (A2BAR)Stronger than co-crystallized ligand-[5]
          Compound 4bβ-tubulin (1TUB)High affinity for taxane binding site-[15]
          Compound 9bRho-associated protein kinase 1 (ROCK1) (2ESM)-10.0 kcal/mol-[18]
          Compound 6cAurora A kinase (3FDN)-8.20 kJ/mol-[18]
          Antimalarial Activity: The Original Frontier

          The historical success of chloroquine has driven continuous efforts to develop new 7-chloroquinoline derivatives to combat drug-resistant strains of malaria.[1][16] Docking studies in this area often focus on targets like the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and lactate dehydrogenase (PfLDH), which are vital for parasite survival.[1][19]

          A study on indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids conducted molecular docking against PfCRT to understand their antiplasmodial effects.[1] Another investigation explored chloroquine derivatives as inhibitors of Pf-LDH, a key enzyme in the parasite's metabolism.[19]

          Table 3: Comparative Docking Performance of 7-Chloroquinoline Derivatives Against Malaria Targets

          Derivative/CompoundTarget ProteinDocking Score/Binding EnergyKey Interacting ResiduesReference
          Indolo[2,3-b]quinoxaline-7-chloroquinoline hybridsPfCRT--[1]
          Chloroquine derivativesPf-LDH--[19]
          7-chloroquinoline derivativesHypoxanthine-guanine phosphoribosyltransferase (1BZY)--[20]

          Experimental Protocol: A Step-by-Step Guide to Molecular Docking

          The validity and reproducibility of docking studies rely on a well-defined and meticulously executed protocol. The following is a generalized workflow based on common practices described in the literature.[3][7]

          I. Preparation of the Receptor Protein
          • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is often advantageous to select a structure that is co-crystallized with a known inhibitor to help define the binding site.[3][7]

          • Protein Clean-up: Using software like AutoDock Tools (ADT) or Discovery Studio Visualizer, remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structure or function.[3][7][15]

          • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as these are often not resolved in crystal structures but are crucial for forming hydrogen bonds.[3][7][15]

          • Assign Charges: Assign appropriate atomic charges to the protein atoms. Kollman charges are frequently used for this purpose.[3][7]

          • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and other related software.[7]

          II. Preparation of the Ligand (7-Chloroquinoline Derivative)
          • Generate 3D Structure: Create the 3D structure of the 7-chloroquinoline derivative using a chemical drawing tool like ChemDraw and then convert it to a 3D format (e.g., SDF or MOL2).[7]

          • Energy Minimization: Optimize the geometry of the ligand using a force field like the Universal Force Field (UFF) in software such as Avogadro. This step ensures a low-energy, stable conformation of the ligand.[15]

          • Assign Charges and Define Rotatable Bonds: Use ADT to assign Gasteiger charges to the ligand atoms and define its rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.[3][7]

          • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.[7]

          III. Docking Simulation
          • Define the Grid Box: Specify the search space for the docking simulation by defining a grid box around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.[3]

          • Run Docking Simulation: Execute the docking simulation using software like AutoDock Vina.[3][15] The software will systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

          • Analyze Results: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[10][11]

          IV. Post-Docking Analysis
          • Visualize Interactions: Use visualization software like PyMOL or Discovery Studio Visualizer to examine the predicted binding pose of the ligand in the active site of the protein.[7]

          • Identify Key Interactions: Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these interactions is crucial for understanding the basis of binding and for guiding further optimization of the ligand.[10][11]

          Visualizing the Workflow and a Representative Signaling Pathway

          To further clarify the molecular docking process and its application, the following diagrams illustrate the general workflow and a simplified representation of a signaling pathway that can be targeted by 7-chloroquinoline derivatives.

          Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Preparation Protein Preparation (PDB Download, Cleanup, H-addition) Grid_Box_Definition Grid Box Definition Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (3D Structure, Energy Minimization) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Box_Definition->Docking_Simulation Pose_Analysis Binding Pose Analysis Docking_Simulation->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

          Caption: A generalized workflow for molecular docking studies.

          Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation 7CQ_Derivative 7-Chloroquinoline Derivative 7CQ_Derivative->Receptor_Tyrosine_Kinase Inhibits

          Caption: Inhibition of a kinase signaling pathway by a 7-chloroquinoline derivative.

          Conclusion and Future Directions

          Comparative docking studies have proven to be an invaluable tool in the exploration of 7-chloroquinoline derivatives for a wide range of therapeutic applications. These in silico methods not only provide a rapid and cost-effective means of screening large libraries of compounds but also offer deep insights into the molecular interactions that govern biological activity. The data presented in this guide underscores the remarkable versatility of the 7-chloroquinoline scaffold and its potential for further development. As computational power and algorithmic accuracy continue to improve, we can expect molecular docking to play an even more prominent role in the rational design of the next generation of 7-chloroquinoline-based therapeutics.

          References

          • Synthesis, docking studies and biological evaluation of 1H-1,2,3-triazole-7-chloroquinoline derivatives against SARS-CoV-2. Bioorganic Chemistry. [Link]

          • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect. [Link]

          • Molecular Docking Analysis of Chloroquine and Hydroxychloroquine and Design of Anti-SARS-CoV2 Protease Inhibitor. Canadian Center of Science and Education. [Link]

          • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity. [Link]

          • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. [Link]

          • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis Online. [Link]

          • Diversifying the chloroquinoline scaffold against SARS-CoV-2 main protease: Virtual screening approach using cross-docking, SiteMap analysis and molecular dynamics simulation. Journal of the Serbian Chemical Society. [Link]

          • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

          • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. RSC Medicinal Chemistry. [Link]

          • Molecular docking analysis of chloroquine and hydroxychloroquine and design of anti-SARS-cov2 protease inhibitor. SciSpace. [Link]

          • Computational studies on chloroquine derivatives as anti-malarial drugs. AIP Publishing. [Link]

          • Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives. ResearchGate. [Link]

          • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate. [Link]

          • Blind docking of 4-Amino-7-Chloroquinoline analogs as potential dengue virus protease inhibitor using CB Dock a web server. ResearchGate. [Link]

          • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]

          • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

          • Structures of 7-chloroquinoline thiohydantoins hybrid possess... ResearchGate. [Link]

          • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. [Link]

          • Analyzing a series of ligands against malaria through the application of molecular docking, molecular quantum similarity, and reactivity indices. F1000Research. [Link]

          • Diversifying the chloroquinoline scaffold against SARS-CoV-2 main protease: Virtual screening approach using cross-docking, SiteMap analysis and molecular dynamics simulation. Journal of the Serbian Chemical Society. [Link]

          • Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

          • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. [Link]

          Sources

          Safety Operating Guide

          Personal Protective Equipment & Handling Guide: 7-Chloro-4-methoxyquinoline-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Safety Summary

          7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS: 876708-52-0) is a functionalized quinoline derivative often utilized as a scaffold in the synthesis of antimalarial and antibacterial agents (fluoroquinolones).[1] While often categorized as an Irritant , its structural activity relationship (SAR) to bioactive pharmaceuticals mandates that it be handled with the rigor of a potent compound.[1]

          Core Hazards (GHS Classification):

          • H315 / H319: Causes skin and serious eye irritation.[1][2]

          • H335: May cause respiratory irritation (Mucous membrane absorption).[1]

          • H302: Harmful if swallowed (Acute toxicity, oral).[1]

          Operational Philosophy: Do not rely solely on the "Warning" signal word. Quinoline intermediates possess high cell membrane permeability.[1] The primary goal of this protocol is to prevent sensitization and cumulative exposure , particularly via inhalation of fine particulates during weighing.[1]

          The PPE Matrix: Defense in Depth

          This matrix is designed to provide redundancy. If one barrier fails (e.g., a glove tear), a secondary control (engineering or procedural) must be active.[1]

          Protection ZoneRecommended GearTechnical Specification & Rationale
          Primary Engineering Chemical Fume Hood Requirement: Face velocity 80–100 fpm.Why: The solid powder is the highest risk vector.[1] All open-vessel manipulations must occur here to capture airborne dust.[1]
          Hand Protection Nitrile Gloves (Double) Spec: Minimum 0.11 mm (4 mil) thickness (outer).Why: Quinolines are organic bases.[1] Nitrile offers superior chemical resistance compared to latex.[1] Double-gloving is required to prevent micro-permeation during prolonged handling.[1]
          Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Why: Standard safety glasses are insufficient for powders.[1] Goggles seal the orbital area against floating dust and potential splashes during dissolution.[1]
          Respiratory N95 / P2 Respirator Spec: NIOSH N95 or EN 149 FFP2.Why: Only required if working outside a fume hood (not recommended).[1] Acts as a backup during spill cleanup or equipment maintenance.[1]
          Body Defense Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (if flammable solvents are present).Why: Synthetic blends can melt into skin if a fire occurs.[1] High neck coverage prevents powder settling on the clavicle/neck area.[1]

          Operational Workflow: The "Self-Validating" Protocol

          This workflow enforces safety through order of operations.[1] You cannot proceed to the next step without validating the previous one.

          Phase A: Preparation (The "Clean" Zone)[1]
          • Inspect Engineering Controls: Verify fume hood flow monitor is green/operational.

          • Donning Sequence:

            • Lab coat (buttoned to top).[1]

            • Goggles (adjusted for seal).[1]

            • Inner Gloves: Nitrile (bright color, e.g., orange/blue).[1]

            • Outer Gloves: Nitrile (standard color).[1] Note: If the inner glove color becomes visible, the outer glove is compromised.[1]

          Phase B: Manipulation (The "Hot" Zone)[1]
          • Static Management:

            • Quinoline carboxylic acids are often static-prone powders.[1] Use an antistatic gun or ionizer bar inside the hood before weighing to prevent "flying powder."[1]

          • Weighing:

            • Place the balance inside the fume hood.[1]

            • Use a disposable weigh boat.[1] Do not use weighing paper (high spill risk).[1]

            • Critical Step: Wipe the exterior of the reagent bottle with a dry ChemWipe before returning it to the shelf to remove invisible dust residues.[1]

          • Solubilization:

            • Add solvent to the solid, not solid to the solvent, to minimize splash-back.[1]

            • Once in solution (e.g., DMSO, Methanol), the inhalation risk drops, but skin absorption risk increases.[1]

          Phase C: Decontamination (The Exit Strategy)[1]
          • Waste Segregation:

            • Solid Waste: Dispose of weigh boats and contaminated wipes in Solid Hazardous Waste .[1]

            • Liquid Waste: This compound contains a Chlorine atom.[1] It MUST be segregated into Halogenated Organic Waste streams.[1][3] Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) to avoid disposal surcharges and regulatory violations.[1]

          • Doffing Sequence:

            • Remove outer gloves (turn inside out).[1]

            • Remove goggles (handle by straps only).[1]

            • Remove lab coat.[1]

            • Remove inner gloves.[1]

            • Wash hands immediately with soap and cool water (warm water opens pores).[1]

          Emergency Response & Disposal

          • Eye Contact: Flush for 15 minutes. The carboxylic acid moiety is acidic; immediate dilution is critical to prevent corneal etching.[1]

          • Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use ethanol to clean skin; alcohols can act as a vehicle, driving the quinoline deeper into the dermis.[1]

          • Spill Cleanup (Solid):

            • Do not dry sweep (creates dust).[1]

            • Cover with wet paper towels (solvent or water) to dampen.[1]

            • Scoop into a hazardous waste bag.

            • Clean surface with a mild detergent solution.[1]

          Visualized Safety Logic

          The following diagram illustrates the hierarchy of controls for this specific compound.

          SafetyProtocol cluster_emergency Emergency Loop Hazard Hazard Identification (CAS 876708-52-0) Irritant | Bioactive | Halogenated Engineering Engineering Control (Primary Barrier) Fume Hood: 80-100 fpm Hazard->Engineering Mitigates Inhalation PPE PPE Layer (Secondary Barrier) Nitrile (Double) + Goggles Engineering->PPE Redundancy Handling Safe Handling Static Control + Weighing Boat PPE->Handling Enables Disposal Disposal Stream Halogenated Organic Waste Handling->Disposal Chlorine Content Spill Spill Event Handling->Spill Action Wet Wipe Method (No Dry Sweep) Spill->Action Action->Disposal

          Caption: Operational hierarchy for handling this compound, emphasizing engineering controls over PPE and specific disposal pathways.

          References

          • ChemScene. (2025).[1] this compound Product & Safety Data. Retrieved from

          • Sigma-Aldrich. (2024).[1] Safety Data Sheet for 7-Chloro-4-methoxyquinoline (Analogous Structure). Retrieved from [1]

          • Fisher Scientific. (2024).[1][5] Safety Data Sheet: Quinoline-3-carboxylic acid derivatives. Retrieved from

          • US EPA. (2024). List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[1] Retrieved from

          • BLD Pharm. (2025).[1] Compound 876708-52-0 Technical Data. Retrieved from

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.